2-Methoxy-4-methyl-3-nitropyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-4-methyl-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-3-4-8-7(12-2)6(5)9(10)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHDKUHZYJCOQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450785 | |
| Record name | 2-methoxy-3-nitro-4-picoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160590-36-3 | |
| Record name | 2-methoxy-3-nitro-4-picoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 160590-36-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Methoxy-4-methyl-3-nitropyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Methoxy-4-methyl-3-nitropyridine, a key heterocyclic intermediate. While a specific CAS number for this compound is not readily found in major chemical databases, its synthesis and utility can be inferred from established chemical principles and the well-documented chemistry of its precursors. This document will delve into its synthesis, physicochemical properties, reactivity, and its significant role as a building block in the development of novel therapeutic agents.
Physicochemical Properties and Structure
This compound is a substituted pyridine derivative. The pyridine ring, a foundational motif in many biologically active molecules, is functionalized with a methoxy group at the 2-position, a nitro group at the 3-position, and a methyl group at the 4-position. This specific arrangement of functional groups imparts a unique reactivity profile that is highly valuable in medicinal chemistry.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H8N2O3 | (Calculated) |
| Molecular Weight | 168.15 g/mol | (Calculated) |
| Boiling Point | ~315 °C | (Predicted)[1] |
| Density | ~1.45 g/cm³ | (Predicted)[1] |
| LogP | ~1.5 | (Predicted) |
The structure of this compound is depicted below:
Caption: Chemical structure of this compound.
Synthesis and Experimental Protocols
The synthesis of this compound is not explicitly detailed in readily available literature. However, a logical and efficient synthetic route can be designed starting from commercially available precursors such as 2-chloro-4-methyl-3-nitropyridine. The key transformation is a nucleophilic aromatic substitution (SNAr) reaction, where the chloro group is displaced by a methoxy group.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology
This protocol is based on established procedures for similar SNAr reactions on chloropyridine substrates.[2]
Materials:
-
2-Chloro-4-methyl-3-nitropyridine (1 eq)
-
Sodium methoxide (1.1 - 1.5 eq)
-
Anhydrous Methanol
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a stirred solution of 2-chloro-4-methyl-3-nitropyridine in anhydrous methanol, add sodium methoxide portion-wise at room temperature. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching and Extraction: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the methanol. The residue is then partitioned between water and an organic solvent such as dichloromethane or ethyl acetate.
-
Washing: The organic layer is washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality Behind Experimental Choices:
-
Sodium Methoxide: A strong nucleophile and base, ideal for displacing the chloride on the electron-deficient pyridine ring.
-
Methanol as Solvent: Acts as both the solvent and the source of the methoxy group, driving the reaction forward.
-
Inert Atmosphere: Prevents side reactions that could be caused by atmospheric moisture and carbon dioxide reacting with the sodium methoxide.
-
Aqueous Workup: Removes inorganic byproducts and excess reagents. The bicarbonate wash neutralizes any acidic impurities.
Reactivity and Applications in Drug Development
The chemical reactivity of this compound is dominated by the nitro group and the pyridine ring. The nitro group can be readily reduced to an amino group, which then serves as a versatile handle for a wide range of chemical transformations, including amide bond formation, sulfonylation, and reductive amination.
This versatile reactivity makes this compound a valuable intermediate in the synthesis of complex pharmaceutical compounds.[3][4] The resulting aminopyridine core is a prevalent scaffold in many approved drugs and clinical candidates.
Representative Reaction: Reduction of the Nitro Group
Caption: Reduction of the nitro group to an amine.
The resulting 3-amino-2-methoxy-4-methylpyridine is a key precursor for the synthesis of proton pump inhibitors (PPIs), a class of drugs that reduce stomach acid production.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound and its precursors. It is advisable to consult the Safety Data Sheet (SDS) for related compounds like 2-chloro-4-methyl-3-nitropyridine.[5]
General Safety Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound, while not having a readily available CAS number, is a synthetically accessible and highly valuable intermediate in organic synthesis and medicinal chemistry. Its preparation from readily available halogenated precursors via nucleophilic aromatic substitution is a straightforward process. The strategic placement of its functional groups, particularly the reducible nitro group, provides a gateway to a diverse range of complex molecules, most notably in the development of pharmaceutical agents. A thorough understanding of its synthesis, reactivity, and handling is crucial for researchers and scientists in the field of drug discovery and development.
References
Core Molecular Profile and Physicochemical Properties
An In-Depth Technical Guide to 2-Methoxy-4-methyl-3-nitropyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block. As a Senior Application Scientist, the following sections synthesize fundamental chemical data with practical, field-proven insights into its synthesis, characterization, and application, grounded in authoritative references.
This compound (CAS No. 160590-36-3) is a substituted pyridine derivative whose utility in synthetic chemistry is derived from the unique interplay of its functional groups.[1] The electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution. The methoxy and methyl groups, conversely, are electron-donating, modulating the ring's electronic properties and providing steric influence. This electronic push-pull relationship is fundamental to its reactivity and application as a versatile intermediate.
The methoxy group, in particular, is a prevalent feature in many natural product-derived and synthetic drugs. Its inclusion often enhances ligand-target binding, improves physicochemical properties such as solubility, and favorably alters ADME (absorption, distribution, metabolism, and excretion) parameters, making it a valuable substituent in medicinal chemistry.[2][3]
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₃ | [1] |
| Molecular Weight | 168.15 g/mol | [1] |
| CAS Number | 160590-36-3 | [1] |
| Appearance | Typically a solid | [4] |
| Purity | Commonly available at ≥97% | [1] |
Synthesis and Mechanistic Considerations
The strategic placement of functional groups on the pyridine ring makes this compound a valuable starting material for further elaboration. A common and illustrative reaction is the electrophilic bromination at the C5 position, yielding 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, another important synthetic intermediate.
Experimental Protocol: Electrophilic Bromination
This protocol is a self-validating system where reaction completion can be monitored by a standard analytical technique like HPLC, ensuring reproducibility.
Causality Behind Experimental Choices:
-
Solvent (Acetic Acid): Acetic acid is a polar protic solvent that readily dissolves the starting material and reagents. Its acidic nature can protonate the pyridine nitrogen, further modulating ring reactivity, though the primary directive effects come from the existing substituents.
-
Base (Sodium Acetate): While the reaction is an electrophilic substitution, the addition of a mild base like sodium acetate is crucial. It acts as a scavenger for any HBr formed during the reaction, preventing potential side reactions and maintaining a stable reaction environment.
-
Reagent (Bromine): Bromine (Br₂) serves as the electrophile source. The pyridine ring, despite the deactivating nitro group, is sufficiently activated by the methoxy and methyl groups to react with elemental bromine.
Step-by-Step Methodology: [5]
-
Vessel Preparation: To a suitable reaction vessel, add this compound (1.0 eq) and acetic acid (approx. 6 mL per gram of starting material). Stir at room temperature until fully dissolved.
-
Base Addition: Slowly add sodium acetate (3.6 eq) to the stirring solution.
-
Bromination: Add elemental bromine (Br₂, 2.7 eq) dropwise. The rate of addition should be controlled to maintain the reaction temperature, typically over 30 minutes.
-
Reaction Monitoring: Monitor the reaction's progress via HPLC until the starting material is consumed (typically 4-5 hours).
-
Workup and Isolation:
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Add water to precipitate the crude product.
-
Add a saturated solution of sodium bicarbonate to neutralize excess acid and dissolve certain impurities.
-
Collect the solid product by filtration, wash with water, and dry under vacuum to yield 5-Bromo-2-methoxy-4-methyl-3-nitropyridine.
-
Synthesis Workflow Diagram
Caption: Workflow for the electrophilic bromination of this compound.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound and its derivatives. A multi-technique approach ensures comprehensive quality control.
Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard for assessing purity. A typical reverse-phase method provides excellent separation of the main compound from starting materials, byproducts, or degradation products.
Representative Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic or gradient elution using a mixture of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and integrate the resulting chromatogram. Purity is typically reported as the area percentage of the main peak.
Structural Confirmation
While HPLC confirms purity, spectroscopic methods are required to validate the chemical structure.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is used to confirm the proton environment. For this compound, one would expect to see distinct singlets for the methoxy protons (~4.0 ppm), the C4-methyl protons (~2.3 ppm), and the two aromatic protons on the pyridine ring.
-
Mass Spectrometry (MS): LC-MS can be used to confirm the molecular weight of the compound.[1]
-
Infrared (IR) Spectroscopy: FTIR analysis helps identify functional groups. Characteristic peaks for this molecule would include C-H stretches, aromatic C=C and C=N vibrations, and strong asymmetric and symmetric stretches for the nitro group (NO₂).[6]
Analytical Workflow Diagram
Caption: A typical analytical workflow for quality control.
Applications in Research and Drug Development
This compound is not an end product but a crucial starting point for creating more complex molecules.
-
Pharmaceutical Intermediate: Its primary role is as a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[7] The nitro group can be readily reduced to an amine, which is a common functional handle for building amide bonds or participating in coupling reactions. The methoxy group can sometimes be cleaved or act as a directing group. This versatility makes it invaluable in drug discovery.[8]
-
Agrochemical Synthesis: Similar to pharmaceuticals, it serves as a precursor for advanced pesticides and herbicides. The nitropyridine scaffold is present in several commercially successful agrochemicals.[7]
-
Material Science: The electronic properties of nitropyridine derivatives make them candidates for research into new polymers, dyes, and electronic components.[7]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not detailed in the provided results, data from closely related nitropyridine and methoxypyridine compounds can be used to establish a reliable safety profile. Compounds like 3-Methoxy-2-nitropyridine and 2-Chloro-4-methoxy-3-nitropyridine are classified as irritants and potentially harmful.[9][10]
Hazard Summary
| Hazard Class | Description | Precautionary Action |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[10] | Avoid breathing dust/fume/gas/mist/vapors. Use only in a well-ventilated area.[9] |
| Skin Irritation | Causes skin irritation.[9][10] | Wash hands thoroughly after handling. Wear protective gloves and clothing.[11] |
| Eye Irritation | Causes serious eye irritation.[9][10] | Wear eye/face protection (safety goggles).[11] |
| Respiratory Irritation | May cause respiratory irritation.[9][10] | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9] |
Handling and Storage Recommendations
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, nitrile gloves, and a lab coat, is required.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]
-
Spill Response: In case of a spill, avoid dust formation. Collect the material using spark-proof tools and place it in a suitable container for disposal.[11]
Conclusion
This compound is a foundational building block whose value is defined by its functional group architecture. Its predictable reactivity, particularly in electrophilic substitution and subsequent functional group interconversion, makes it a reliable and versatile intermediate for professionals in drug development, agrochemical synthesis, and material science. A thorough understanding of its properties, synthetic routes, and handling requirements is essential for its safe and effective application in advancing scientific research.
References
- 1. 160590-36-3 | this compound - Moldb [moldb.com]
- 2. researchgate.net [researchgate.net]
- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. indiamart.com [indiamart.com]
- 5. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. 2-Chloro-4-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 3778232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
An In-depth Technical Guide to the Physical Properties of 2-Methoxy-4-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known and predicted physical properties of 2-Methoxy-4-methyl-3-nitropyridine, a key heterocyclic building block in medicinal and synthetic chemistry. As a Senior Application Scientist, this document is structured to deliver not just data, but also the underlying scientific rationale and practical methodologies for its characterization, ensuring scientific integrity and empowering researchers in their laboratory work.
Molecular Identity and Structural Characteristics
This compound is a substituted pyridine derivative with the chemical formula C₇H₈N₂O₃.[1][2] Its structure incorporates a pyridine ring functionalized with a methoxy group at the 2-position, a nitro group at the 3-position, and a methyl group at the 4-position. This unique arrangement of electron-donating (methoxy, methyl) and electron-withdrawing (nitro) groups on the pyridine core dictates its chemical reactivity and physical behavior.
| Identifier | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 160590-36-3 | [1][2][3] |
| Molecular Formula | C₇H₈N₂O₃ | [1][2] |
| Molecular Weight | 168.15 g/mol | [1][2] |
| Canonical SMILES | COC1=NC=C(C)C(=C1)--INVALID-LINK--[O-] | N/A |
Physicochemical Properties
The physical state and thermal properties of a compound are critical for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| Appearance | Yellow to brown solid | [2] |
| Melting Point | 38-40 °C | [2] |
| Boiling Point | 270 °C | [2] |
| Density | 1.247 g/cm³ (predicted) | [2] |
| Flash Point | 117 °C | [2] |
| pKa | 0.02 ± 0.18 (predicted) | [2] |
The relatively low melting point suggests that this compound can be handled as a low-melting solid or even a liquid in warmer laboratory environments. Its high boiling point is indicative of its thermal stability at atmospheric pressure.
Solubility Profile: A Practical Assessment
While comprehensive solubility data is not extensively published, its use as a reactant in acetic acid suggests solubility in polar protic solvents.[4] A systematic evaluation of its solubility in common laboratory solvents is crucial for its application in synthesis and purification.
Experimental Protocol for Solubility Determination
This protocol provides a standardized method for determining the qualitative and semi-quantitative solubility of this compound.
Objective: To determine the solubility of this compound in a range of solvents at ambient temperature.
Materials:
-
This compound
-
A selection of solvents: Water, Ethanol, Methanol, Acetone, Dichloromethane (DCM), Ethyl Acetate, Hexane
-
Vortex mixer
-
Analytical balance
-
Small vials or test tubes
Procedure:
-
Preparation: Weigh approximately 10 mg of this compound into a series of labeled vials.
-
Solvent Addition: Add 1 mL of the first solvent to the corresponding vial.
-
Mixing: Vortex the vial for 1-2 minutes to ensure thorough mixing.
-
Observation: Visually inspect the solution for any undissolved solid.
-
Classification:
-
Freely Soluble: If all the solid dissolves.
-
Sparingly Soluble: If a significant portion of the solid dissolves, but some remains.
-
Slightly Soluble: If only a small amount of the solid dissolves.
-
Insoluble: If no noticeable amount of the solid dissolves.
-
-
Repeat: Repeat steps 2-5 for each of the selected solvents.
Caption: Workflow for solubility determination.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (in CDCl₃):
-
~8.0-8.2 ppm (d, 1H): Pyridine ring proton (H-6), deshielded by the adjacent nitrogen and the nitro group.
-
~7.0-7.2 ppm (d, 1H): Pyridine ring proton (H-5).
-
~4.0-4.2 ppm (s, 3H): Methoxy group protons (-OCH₃).
-
~2.4-2.6 ppm (s, 3H): Methyl group protons (-CH₃).
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
~160-165 ppm: C2 (carbon bearing the methoxy group).
-
~150-155 ppm: C6.
-
~140-145 ppm: C4 (carbon bearing the methyl group).
-
~130-135 ppm: C3 (carbon bearing the nitro group).
-
~115-120 ppm: C5.
-
~53-55 ppm: Methoxy carbon (-OCH₃).
-
~18-20 ppm: Methyl carbon (-CH₃).
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for its functional groups.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3100-3000 | C-H (aromatic) | Stretching |
| 2950-2850 | C-H (aliphatic) | Stretching |
| 1600-1580, 1500-1400 | C=C, C=N (pyridine ring) | Stretching |
| 1550-1500, 1350-1300 | N-O (nitro group) | Asymmetric & Symmetric Stretching |
| 1250-1200 | C-O (methoxy group) | Asymmetric Stretching |
| 1050-1000 | C-O (methoxy group) | Symmetric Stretching |
Mass Spectrometry (MS)
In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): m/z = 168.05
-
Key Fragmentation Patterns: Loss of the nitro group (-NO₂, m/z = 122), loss of the methoxy group (-OCH₃, m/z = 137), and loss of a methyl radical (-CH₃, m/z = 153).
Experimental Protocol for Spectroscopic Analysis
Caption: General workflow for spectroscopic analysis.
NMR Spectroscopy:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
IR Spectroscopy:
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a translucent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Record the spectrum from 4000 to 400 cm⁻¹.
Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Impact (EI) or Electrospray Ionization (ESI)).
-
Acquire the mass spectrum over an appropriate m/z range.
Handling and Safety Considerations
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, precautions should be taken based on the known hazards of structurally related compounds such as nitropyridines and other pyridine derivatives.[5][6]
-
Potential Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2]
Disclaimer: This safety information is based on data for structurally similar compounds and should be used as a guide only. It is imperative to consult a specific and verified MSDS for this compound when it becomes available and to conduct a thorough risk assessment before handling this chemical.
Conclusion
This compound is a valuable building block with defined, albeit not extensively documented, physical properties. This guide provides a robust framework for its characterization, combining known data with predictive analysis and standardized experimental protocols. By understanding and applying these principles, researchers can confidently and safely utilize this compound in their synthetic endeavors and drug discovery programs.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0002040) [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]
- 5. 2-Methoxy-5-nitropyridine(5446-92-4) 1H NMR spectrum [chemicalbook.com]
- 6. anaxlab.com [anaxlab.com]
An In-Depth Technical Guide to 2-Methoxy-4-methyl-3-nitropyridine: Synthesis, Properties, and Applications in Pharmaceutical Development
This technical guide provides a comprehensive overview of 2-Methoxy-4-methyl-3-nitropyridine, a key heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into its chemical structure, synthesis, reactivity, and potential applications, offering field-proven insights and detailed experimental considerations.
Introduction and Core Chemical Properties
This compound (CAS No. 160590-36-3) is a substituted pyridine derivative featuring a methoxy group at the 2-position, a methyl group at the 4-position, and a nitro group at the 3-position. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate in organic synthesis. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, playing a crucial role in its chemical behavior.
Table 1: Core Properties of this compound
| Property | Value | Source |
| CAS Number | 160590-36-3 | [1] |
| Molecular Formula | C₇H₈N₂O₃ | [1] |
| Molecular Weight | 168.15 g/mol | [1] |
| Appearance | Expected to be a solid | N/A |
| Purity | Typically >96% | [2] |
Synthesis of this compound
The primary route for the synthesis of this compound involves a two-step process, commencing with the preparation of the chlorinated precursor, 2-chloro-4-methyl-3-nitropyridine, followed by a nucleophilic aromatic substitution (SNAᵣ) reaction to introduce the methoxy group.
Step 1: Synthesis of 2-chloro-4-methyl-3-nitropyridine
The precursor, 2-chloro-4-methyl-3-nitropyridine, can be synthesized from 2-hydroxy-4-methyl-3-nitropyridine (which exists in tautomeric equilibrium with 4-methyl-3-nitro-2-pyridone) by reaction with a chlorinating agent such as phosphorus oxychloride (POCl₃).[3]
Experimental Protocol: Synthesis of 2-chloro-4-methyl-3-nitropyridine [3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-keto-3-nitro-4-methylpyridine (13 g, 0.084 mol) to phosphorus oxychloride (50 mL).
-
Reaction Conditions: Heat the mixture to reflux and maintain for 4 hours.
-
Work-up: After the reaction is complete, carefully remove the excess phosphorus oxychloride by distillation under reduced pressure.
-
Purification: Recrystallize the crude product from a 75% ethanol solution (50 mL) to yield the white solid product.
Step 2: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAᵣ)
The chloro group at the 2-position of the pyridine ring is activated towards nucleophilic attack by the adjacent electron-withdrawing nitro group. This allows for an efficient substitution reaction with sodium methoxide to yield the desired this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of the isomeric compound, 2-methoxy-4-methyl-5-nitropyridine.
-
Preparation of Sodium Methoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal to anhydrous methanol at 0°C with stirring to prepare a solution of sodium methoxide.
-
Reaction Setup: Dissolve 2-chloro-4-methyl-3-nitropyridine in anhydrous methanol and add this solution dropwise to the freshly prepared sodium methoxide solution at 0°C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the addition of water. Neutralize the mixture with a suitable acid (e.g., dilute HCl).
-
Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Caption: Synthetic workflow for this compound.
Mechanism of Action: The Nucleophilic Aromatic Substitution (SNAᵣ)
The key transformation in the synthesis of this compound is the nucleophilic aromatic substitution (SNAᵣ) of the chloro group. The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the strong electron-withdrawing nitro group (-NO₂) at the 3-position. This electronic arrangement renders the carbon atom at the 2-position, bearing the chloro leaving group, highly electrophilic and susceptible to attack by nucleophiles like the methoxide ion.
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The methoxide ion (CH₃O⁻) attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The negative charge in this complex is delocalized across the pyridine ring and onto the oxygen atoms of the nitro group, which stabilizes the intermediate. In the second, faster step, the chloride ion (Cl⁻) is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final product.
Caption: The SNAr mechanism for the synthesis of this compound.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | - Aromatic protons on the pyridine ring expected in the range of 7.0-8.5 ppm. - Methoxy protons (s, 3H) expected around 3.9-4.1 ppm. - Methyl protons (s, 3H) expected around 2.2-2.5 ppm. |
| ¹³C NMR | - Aromatic carbons expected in the range of 110-160 ppm. - Methoxy carbon expected around 53-56 ppm. - Methyl carbon expected around 15-20 ppm. |
| IR (Infrared) | - Aromatic C-H stretching around 3000-3100 cm⁻¹. - C-H stretching of methyl and methoxy groups around 2850-2960 cm⁻¹. - Asymmetric and symmetric NO₂ stretching around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. - C-O stretching of the methoxy group around 1250 cm⁻¹. |
| Mass Spec (MS) | - Molecular ion peak (M⁺) expected at m/z = 168. - Common fragmentation patterns may include the loss of the methoxy group (-OCH₃, m/z = 31) and the nitro group (-NO₂, m/z = 46). |
Applications in Drug Discovery and Development
Substituted nitropyridines are crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The functional groups on this compound allow for further chemical transformations. For instance, the nitro group can be readily reduced to an amino group, which can then be used to construct more complex molecular architectures.
A significant application of related pyridine derivatives is in the synthesis of proton pump inhibitors (PPIs) , a class of drugs used to treat acid-related disorders of the stomach. For example, the synthesis of Rabeprazole involves a key intermediate, 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine, which is structurally analogous to derivatives of this compound.[4] The synthesis of Omeprazole also relies on a substituted pyridine moiety.[5] The methoxy and methyl groups on the pyridine ring are known to influence the pKa of the pyridine nitrogen, which is a critical factor in the mechanism of action of PPIs.[6]
Table 3: Potential Pharmaceutical Applications
| Drug Class | Example Drug | Role of Pyridine Intermediate |
| Proton Pump Inhibitors | Rabeprazole, Omeprazole | Forms the core pyridine moiety of the final drug, influencing its pharmacological activity.[4][5] |
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Based on safety data for related compounds, it should be considered harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation. Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a versatile and valuable building block in organic synthesis, with significant potential in the development of new pharmaceutical agents. Its synthesis, primarily through a robust SNAᵣ reaction, is well-precedented. While detailed public spectroscopic data is sparse, its chemical properties can be reliably predicted. The insights provided in this guide are intended to support researchers in leveraging the synthetic potential of this important intermediate.
References
- 1. 2-METHOXY-3-AMINO-4-PICOLINE | 76005-99-7 [chemicalbook.com]
- 2. anaxlab.com [anaxlab.com]
- 3. 2-Chloro-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Methoxy-4-methyl-3-nitropyridine from 2-chloro-4-methyl-3-nitropyridine
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-methoxy-4-methyl-3-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. The primary focus is on the nucleophilic aromatic substitution (SNAr) of 2-chloro-4-methyl-3-nitropyridine with sodium methoxide. This document delves into the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and outlines essential safety, analytical, and purification considerations. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of this important heterocyclic compound.
Introduction: The Significance of Substituted Pyridines
Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged scaffolds in the design of bioactive molecules. The target molecule, this compound (CAS 160590-36-3), is a valuable building block, combining the reactive potential of the nitro group with the synthetic versatility of the methoxy and methyl substituents. Its synthesis from the readily available 2-chloro-4-methyl-3-nitropyridine (CAS 23056-39-5) is a classic example of nucleophilic aromatic substitution, a fundamental transformation in heterocyclic chemistry.
The Heart of the Reaction: Understanding the SNAr Mechanism
The conversion of 2-chloro-4-methyl-3-nitropyridine to its 2-methoxy counterpart proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step addition-elimination process, distinct from SN1 and SN2 reactions that occur at sp³-hybridized carbon centers.
Pillar 1: Activation of the Pyridine Ring
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electron deficiency is significantly enhanced by the presence of the strongly electron-withdrawing nitro group (-NO₂) at the 3-position. This activation makes the carbon atoms of the pyridine ring, particularly those at the 2- and 4-positions, highly electrophilic and susceptible to attack by nucleophiles.
Pillar 2: The Meisenheimer Complex - A Stabilized Intermediate
The reaction is initiated by the attack of the methoxide ion (CH₃O⁻) on the C-2 carbon, which bears the chlorine leaving group. This is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.
Pillar 3: Restoration of Aromaticity
In the final, rapid step, the aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, yielding the this compound product.
Below is a diagrammatic representation of the SNAr mechanism.
Caption: The SNAr mechanism for the methoxylation of 2-chloro-4-methyl-3-nitropyridine.
A Field-Proven Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound, adapted from established methodologies for analogous transformations.[1]
3.1. Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight | Quantity (per 10 mmol scale) | Notes |
| 2-chloro-4-methyl-3-nitropyridine | 23056-39-5 | 172.57 g/mol | 1.73 g (10 mmol) | Starting material |
| Sodium methoxide | 124-41-4 | 54.02 g/mol | 0.65 g (12 mmol, 1.2 equiv) | Nucleophile |
| Anhydrous Methanol (MeOH) | 67-56-1 | 32.04 g/mol | 20 mL | Solvent |
| Deionized Water | 7732-18-5 | 18.02 g/mol | As needed | For work-up |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | As needed | Extraction solvent |
| Brine (saturated NaCl solution) | N/A | N/A | As needed | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | As needed | Drying agent |
3.2. Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium methoxide (0.65 g, 12 mmol).
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol (20 mL) to the flask. Stir the mixture until the sodium methoxide is fully dissolved.
-
Addition of Starting Material: In a separate beaker, dissolve 2-chloro-4-methyl-3-nitropyridine (1.73 g, 10 mmol) in a minimal amount of anhydrous methanol (approx. 5-10 mL). Add this solution dropwise to the stirred sodium methoxide solution at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 65 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing deionized water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
3.3. Purification
The crude this compound can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system such as ethanol/water may yield the pure product.
3.4. Expected Yield
Yields for this type of transformation are typically in the range of 80-95%, depending on the purity of the starting materials and the efficiency of the work-up and purification steps.
Safety and Handling: A Chemist's First Priority
4.1. Reagent-Specific Hazards
-
2-chloro-4-methyl-3-nitropyridine: This compound is a halogenated nitroaromatic and should be handled with care. It is likely to be an irritant and potentially toxic.
-
Sodium Methoxide: This is a corrosive and flammable solid. It reacts violently with water to produce methanol and sodium hydroxide. It should be handled in a fume hood, away from ignition sources, and with appropriate personal protective equipment (PPE).[2]
-
Methanol: A flammable and toxic solvent. Avoid inhalation and skin contact.
4.2. Personal Protective Equipment (PPE)
-
Safety goggles are mandatory at all times.
-
A laboratory coat should be worn to protect from splashes.
-
Chemically resistant gloves (e.g., nitrile) are essential when handling all reagents.
4.3. Waste Disposal
All chemical waste should be disposed of in accordance with local and institutional regulations. Halogenated and non-halogenated organic waste streams should be segregated.
Characterization of this compound
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of the final product.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals:
-
A singlet for the methoxy protons (-OCH₃) around 3.9-4.1 ppm.
-
A singlet for the methyl protons (-CH₃) on the pyridine ring around 2.3-2.6 ppm.
-
Two doublets for the aromatic protons on the pyridine ring, likely in the range of 7.0-8.5 ppm. For the closely related 5-bromo-2-methoxy-4-methyl-3-nitropyridine, the aromatic proton appears as a singlet at 8.25 ppm, the methoxy protons at 3.94 ppm, and the methyl protons at 2.29 ppm.[3]
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Expected signals include:
-
A signal for the methoxy carbon around 55-60 ppm.
-
A signal for the methyl carbon around 15-20 ppm.
-
Signals for the aromatic carbons in the region of 110-160 ppm.
-
5.2. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the product. The expected molecular weight for C₇H₈N₂O₃ is 168.15 g/mol .[4]
5.3. Melting Point
The melting point of the purified product should be determined and compared to literature values if available. A sharp melting point is indicative of high purity.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Ensure the reaction is monitored by TLC. |
| Deactivated sodium methoxide. | Use freshly opened or properly stored sodium methoxide. | |
| Low Yield | Inefficient extraction. | Perform additional extractions with ethyl acetate. |
| Loss of product during purification. | Optimize the chromatography or recrystallization conditions. | |
| Impure Product | Incomplete reaction. | Allow the reaction to proceed to completion. |
| Side reactions. | Consider lowering the reaction temperature. | |
| Ineffective purification. | Use a different solvent system for chromatography or recrystallization. |
Conclusion: A Versatile Synthesis for a Valuable Intermediate
The synthesis of this compound from 2-chloro-4-methyl-3-nitropyridine is a robust and efficient transformation rooted in the well-established principles of nucleophilic aromatic substitution. By understanding the underlying mechanism and adhering to the outlined experimental and safety protocols, researchers can reliably access this valuable building block for a wide range of applications in drug discovery and materials science. This guide provides a solid foundation for the successful execution of this important synthetic step.
References
An In-depth Technical Guide to the Spectroscopic Properties of 2-Methoxy-4-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The molecular structure of 2-Methoxy-4-methyl-3-nitropyridine is presented below:
Caption: Molecular structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide characteristic signals.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and methoxy substituents. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing nitro group.
Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0 ppm):
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| H-5 | ~8.2 - 8.4 | d | 1H | Deshielded due to the anisotropic effect of the nitro group and the electronegativity of the adjacent ring nitrogen. Expected to be a doublet due to coupling with H-6. |
| H-6 | ~7.0 - 7.2 | d | 1H | Shielded relative to H-5 due to the electron-donating effect of the methoxy group. Expected to be a doublet due to coupling with H-5. |
| OCH₃ | ~4.0 - 4.2 | s | 3H | Typical chemical shift for a methoxy group attached to an aromatic ring. |
| CH₃ | ~2.5 - 2.7 | s | 3H | Typical chemical shift for a methyl group attached to an aromatic ring. |
Causality Behind Predictions:
-
Aromatic Protons: The pyridine ring protons are generally found in the range of 7.0-9.0 ppm[1]. The presence of the electron-withdrawing nitro group will deshield the adjacent protons, shifting them downfield. Conversely, the electron-donating methoxy group will shield the ortho and para protons, shifting them upfield.
-
Substituent Protons: The methoxy protons are expected in their characteristic region of 3.5-4.5 ppm. The methyl group on the pyridine ring will also appear in its typical region.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (in CDCl₃, referenced to TMS at 0 ppm):
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-2 | ~160 - 165 | Attached to the electronegative oxygen of the methoxy group, causing a significant downfield shift. |
| C-3 | ~145 - 150 | Attached to the electron-withdrawing nitro group, leading to a downfield shift. |
| C-4 | ~148 - 153 | Attached to the methyl group and influenced by the adjacent nitro group. |
| C-5 | ~135 - 140 | Influenced by the ring nitrogen and the meta-positioned nitro group. |
| C-6 | ~110 - 115 | Shielded by the electron-donating methoxy group. |
| OCH₃ | ~55 - 60 | Typical chemical shift for a methoxy carbon. |
| CH₃ | ~18 - 22 | Typical chemical shift for a methyl group on an aromatic ring. |
Causality Behind Predictions:
-
Ring Carbons: The chemical shifts of the pyridine ring carbons are influenced by the substituents. The carbon attached to the methoxy group (C-2) will be significantly deshielded. The carbons bearing the nitro group (C-3) and adjacent to it will also be downfield. The carbon ortho to the methoxy group (C-6) will be shifted upfield.
-
Substituent Carbons: The methoxy and methyl carbons will appear in their expected upfield regions.
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100 - 3000 | Medium-Weak | Aromatic C-H stretch | Characteristic of C-H bonds on the pyridine ring. |
| ~2950 - 2850 | Medium-Weak | Aliphatic C-H stretch | From the methyl and methoxy groups. |
| ~1600 - 1570 | Medium-Strong | C=C and C=N stretching | Vibrations of the pyridine ring. |
| ~1550 - 1475 | Strong | Asymmetric NO₂ stretch | A characteristic and strong absorption for aromatic nitro compounds[2][3]. |
| ~1360 - 1290 | Strong | Symmetric NO₂ stretch | The second characteristic strong absorption for aromatic nitro compounds[2][3]. |
| ~1250 - 1200 | Strong | Asymmetric C-O-C stretch | From the methoxy group. |
| ~1050 - 1000 | Medium | Symmetric C-O-C stretch | From the methoxy group. |
Causality Behind Predictions:
-
Nitro Group: The two most prominent and diagnostic peaks in the IR spectrum are expected to be the strong asymmetric and symmetric stretches of the nitro group[4].
-
Aromatic System: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region.
-
Methoxy and Methyl Groups: The C-H stretching of the methyl and methoxy groups will be observed below 3000 cm⁻¹, while the characteristic C-O stretching of the ether linkage will also be present.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Predicted Identity | Rationale |
| 168 | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of C₇H₈N₂O₃. |
| 153 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |
| 138 | [M - NO]⁺ or [M - 2CH₃]⁺ | Loss of nitric oxide or two methyl radicals (less likely). |
| 122 | [M - NO₂]⁺ | Loss of a nitro radical, a common fragmentation for nitroaromatic compounds. |
| 110 | [M - CH₃ - N₂O]⁺ | Subsequent fragmentation after the loss of a methyl group. |
| 78 | [C₅H₄N]⁺ | Pyridine ring fragment. |
Causality Behind Predictions:
-
Molecular Ion: The molecular ion peak is expected at m/z 168, corresponding to the molecular weight of the compound[1].
-
Fragmentation Pathways: Common fragmentation pathways for substituted pyridines involve the loss of substituents or cleavage of the ring[5]. For nitroaromatic compounds, the loss of NO and NO₂ are characteristic fragmentation patterns. The methoxy group can lead to the loss of a methyl radical (CH₃) or formaldehyde (CH₂O).
IV. Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed above.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a standard pulse sequence with a spectral width of ~12 ppm, a relaxation delay of 2 seconds, and acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a standard proton-decoupled pulse sequence. A spectral width of ~220 ppm and a longer acquisition time will be necessary due to the lower natural abundance of ¹³C.
References
2-Methoxy-4-methyl-3-nitropyridine solubility information
An In-Depth Technical Guide to the Solubility of 2-Methoxy-4-methyl-3-nitropyridine
Introduction
This compound (CAS No. 160590-36-3) is a substituted pyridine derivative that serves as a valuable building block in synthetic organic chemistry. The strategic placement of its methoxy, methyl, and nitro groups on the pyridine ring creates a unique electronic and steric environment, making it a key intermediate for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.
For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is a non-negotiable prerequisite for its effective use. Solubility dictates critical parameters such as reaction kinetics, purification strategies, formulation possibilities, and bioavailability. This guide provides a comprehensive overview of the solubility characteristics of this compound, synthesizes predictive insights based on its physicochemical properties, and offers detailed, field-proven protocols for its empirical determination.
Physicochemical Properties Governing Solubility
The solubility of a compound is not an arbitrary value but a direct consequence of its molecular structure and the intermolecular forces it can form with a solvent. The key properties of this compound are outlined below.
| Property | Value | Source | Significance for Solubility |
| Molecular Formula | C₇H₈N₂O₃ | [1] | Provides the elemental composition. |
| Molecular Weight | 168.15 g/mol | [1] | Moderate molecular weight, generally favorable for solubility. |
| Appearance | Yellow to brown solid | [1] | Indicates the compound is solid at room temperature. |
| Melting Point | 38-40 °C | [1] | A low melting point suggests weaker crystal lattice energy, which can facilitate easier dissolution compared to high-melting-point solids. |
| Boiling Point | 270 °C | [1] | High boiling point indicates strong intermolecular forces in the liquid state. |
| Density | 1.247 g/cm³ | [1] | |
| pKa (Predicted) | 0.02 ± 0.18 | [1] | The predicted pKa is extremely low, indicating the pyridine nitrogen is not basic. The strong electron-withdrawing effect of the nitro group significantly suppresses the basicity of the ring nitrogen, meaning it will not be protonated to form a soluble salt in acidic aqueous solutions. |
Structural Analysis:
-
Polarity: The molecule possesses significant polarity due to the nitro group (-NO₂) and the methoxy group (-OCH₃), as well as the inherent polarity of the pyridine ring. The nitro group is a strong electron-withdrawing group, creating a dipole moment.
-
Hydrogen Bonding: The molecule contains hydrogen bond acceptors (the oxygen atoms of the nitro and methoxy groups, and the nitrogen of the pyridine ring) but lacks strong hydrogen bond donors. This means it can accept hydrogen bonds from protic solvents (like water or ethanol) but cannot self-associate through hydrogen bonding.
-
"Like Dissolves Like": The general principle of "like dissolves like" is paramount.[2] The polar nature of this compound suggests it will have better solubility in polar solvents compared to nonpolar solvents.
Solubility Profile: Predictions and Observations
While explicit quantitative solubility data is not widely published, a reliable qualitative profile can be constructed from its synthesis procedures and physicochemical properties.
The synthesis of this compound involves reacting 2-chloro-4-methyl-3-nitropyridine with sodium methoxide in methanol.[1] The product is then precipitated by adding water.[1] This procedural information is highly revealing:
-
Soluble in Methanol: The reaction is carried out in methanol, indicating good solubility in this polar protic solvent.
-
Insoluble in Water: The use of water as an anti-solvent to precipitate the product confirms its low solubility in aqueous media.
Based on these observations and the principles of chemical polarity, the following solubility profile can be predicted.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The compound's polarity and ability to accept hydrogen bonds align well with these solvents. Its use as a reaction solvent confirms this.[1] |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | Good to High | The molecule's significant dipole moment should allow for favorable dipole-dipole interactions with these solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good to High | Many organic compounds with moderate polarity, like the related 2-chloro-4-nitropyridine, show good solubility in chlorinated solvents.[3] |
| Nonpolar Aromatic | Toluene, Benzene | Moderate to Low | Some interaction is possible via π-stacking with the pyridine ring, but the high polarity of the nitro and methoxy groups will limit solubility. |
| Nonpolar Aliphatic | Hexanes, Heptane | Low to Insoluble | The significant mismatch in polarity between the highly polar solute and nonpolar solvent will result in poor solubility. |
| Aqueous | Water | Low to Insoluble | Despite its polarity, the lack of strong hydrogen bond donors and the presence of the hydrophobic methyl group and aromatic ring limit water solubility. This is confirmed by its precipitation in water during synthesis.[1] |
| Aqueous Acid | Dilute HCl | Low to Insoluble | The predicted pKa of 0.02 indicates the pyridine nitrogen is not basic enough to be protonated by dilute acid.[1] Therefore, solubility is not expected to increase. |
| Aqueous Base | Dilute NaOH | Low to Insoluble | The molecule lacks acidic protons, so it will not deprotonate to form a soluble salt in a basic solution. |
Experimental Determination of Solubility
For applications requiring precise solubility values, empirical determination is essential. The following protocols are based on established methodologies and provide a robust framework for laboratory investigation.
Protocol for Qualitative Solubility Assessment
This rapid screening method helps classify the compound's solubility in various solvents, aligning with classical organic analysis schemes.[4]
Objective: To quickly determine if the compound is soluble, partially soluble, or insoluble in a range of common laboratory solvents. A common threshold for "soluble" in such tests is approximately 25-30 mg per 0.75-1.0 mL of solvent.
Materials:
-
This compound
-
Small test tubes (13x100 mm)
-
Graduated cylinders or pipettes
-
Vortex mixer
-
Solvents: Water, 5% HCl, 5% NaOH, Methanol, Dichloromethane, Toluene, Hexane
Procedure:
-
Sample Preparation: Add approximately 25 mg of this compound to a clean, dry test tube.
-
Solvent Addition: Add 0.75 mL of the chosen solvent to the test tube in three 0.25 mL portions.
-
Mixing: After each addition, cap the test tube and shake vigorously or use a vortex mixer for at least 30 seconds.[5]
-
Observation: Visually inspect the solution.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some solid dissolves, but a noticeable amount remains.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Record: Record the observations for each solvent tested.
-
pH Testing: For the tube with water, test the pH with litmus or pH paper to confirm the compound's neutral character in an aqueous slurry.[6]
Protocol for Quantitative Water Solubility (OECD 105 Flask Method)
For regulatory, formulation, and environmental fate studies, a quantitative value for aqueous solubility is often required. The Shake-Flask Method, as described in the OECD Test Guideline 105, is the gold standard for substances with solubility above 10⁻² g/L.[7][8]
Objective: To determine the saturation mass concentration of this compound in water at a controlled temperature.
Causality Behind Experimental Choices:
-
Excess Solid: Using an excess of the compound ensures that a true saturation equilibrium is reached.
-
Prolonged Equilibration: A minimum of 24 hours is required to allow the dissolution process to reach equilibrium, which can be slow for complex organic molecules.[2]
-
Temperature Control: Solubility is highly temperature-dependent. A constant temperature bath (e.g., 20 °C or 25 °C) is critical for reproducibility.[8]
-
Centrifugation/Filtration: These steps are crucial to separate all undissolved solid particles from the saturated solution before analysis, preventing artificially high results.
-
Validated Analytical Method: A sensitive and specific analytical method (like HPLC-UV) is required to accurately quantify the low concentration of the dissolved analyte in the saturated solution.
Procedure:
-
Preliminary Test: A preliminary test should be run to estimate the approximate solubility and determine the appropriate sample amount and equilibration time.[8]
-
Sample Preparation: Add an amount of this compound in excess of its expected solubility to several flasks containing a known volume of deionized water.
-
Equilibration: Place the flasks in a constant temperature shaker bath (e.g., 20 ± 0.5 °C) and agitate for a preliminary period of 24 hours.[2][8]
-
Phase Separation: After equilibration, allow the flasks to stand in the temperature bath for at least 24 hours to allow the undissolved solid to settle. Subsequently, centrifuge an aliquot of the supernatant at high speed.
-
Sample Analysis: Carefully withdraw a sample from the clear supernatant. Analyze the concentration of this compound using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Confirmation of Equilibrium: Repeat the process with a longer equilibration time (e.g., 48 hours). If the measured solubility values from the 24-hour and 48-hour experiments are in agreement (typically within ±5%), equilibrium is considered to have been reached.
Visualizing Workflows and Influencing Factors
Diagram 1: Qualitative Solubility Testing Workflow
Caption: Workflow for systematic qualitative solubility analysis.
Diagram 2: Factors Influencing Solubility
Caption: Key intrinsic and extrinsic factors governing solubility.
Practical Implications for Researchers
-
Reaction Chemistry: The high solubility in polar organic solvents like methanol and acetonitrile makes these excellent choices for reaction media. Conversely, its insolubility in water allows for simple product isolation through aqueous workups or precipitation.
-
Purification: Recrystallization could be a viable purification method. A suitable solvent system would involve dissolving the compound in a solvent in which it is highly soluble (e.g., hot methanol) and then adding an anti-solvent in which it is insoluble (e.g., cold water) to induce crystallization.
-
Chromatography: For chromatographic purification (e.g., column chromatography), a mobile phase of intermediate polarity, such as a hexane/ethyl acetate mixture, would likely be effective. Its polarity suggests it will adhere well to silica gel.
-
Drug Development & Formulation: The very low aqueous solubility is a significant challenge for developing oral formulations, as it often correlates with poor bioavailability. Formulation scientists would need to explore advanced strategies such as amorphous solid dispersions, micronization, or lipid-based formulations to enhance its dissolution rate and extent.
Conclusion
This compound is a polar organic compound with predicted high solubility in polar organic solvents and poor solubility in water and nonpolar solvents. Its lack of basicity, due to the strong electron-withdrawing nitro group, means its aqueous solubility cannot be enhanced by pH modification. While quantitative public data is scarce, the robust experimental protocols detailed in this guide, particularly the OECD 105 flask method, provide a clear pathway for researchers to determine precise solubility values tailored to their specific needs. This foundational knowledge is critical for the successful application of this versatile chemical intermediate in research and development.
References
- 1. 2-METHOXY-3-NITRO-4-PICOLINE CAS#: 160590-36-3 [amp.chemicalbook.com]
- 2. m.youtube.com [m.youtube.com]
- 3. 2-Chloro-4-nitropyridine | High-Purity Reagent [benchchem.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.ws [chem.ws]
- 6. www1.udel.edu [www1.udel.edu]
- 7. filab.fr [filab.fr]
- 8. oecd.org [oecd.org]
Safety and handling of 2-Methoxy-4-methyl-3-nitropyridine
An In-depth Technical Guide to the Safe Handling and Use of 2-Methoxy-4-methyl-3-nitropyridine
Authored by a Senior Application Scientist
Foreword: this compound is a substituted pyridine derivative that serves as a key intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its utility as a chemical building block necessitates a thorough understanding of its properties to ensure safe handling and application. This guide provides a comprehensive overview for researchers, chemists, and drug development professionals, synthesizing technical data with practical, field-proven insights to foster a culture of safety and precision in the laboratory.
Hazard Identification and Toxicological Profile
While specific toxicological data for this compound is not extensively published, a robust safety profile can be constructed by examining structurally related nitropyridine compounds. Nitropyridine derivatives are generally classified as harmful or toxic and require careful handling.
GHS Hazard Classification (Anticipated): Based on analogs like 4-nitropyridine and other substituted nitropyridines, the following classifications should be assumed[3][4]:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[3][5] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[3][5] |
Pictograms:
Toxicological Summary:
-
Oral Toxicity: Harmful if swallowed.[3][7] Ingestion may lead to gastrointestinal irritation.[7]
-
Dermal Contact: Causes skin irritation.[3][5] Prolonged contact should be avoided. Related compounds are known to be toxic in contact with skin.[4]
-
Eye Contact: Causes serious eye irritation.[3][5] Direct contact can result in redness, pain, and potential damage.
-
Inhalation: May cause respiratory tract irritation.[3][7] Dust or vapors should not be inhaled.
Physical and Chemical Properties
| Property | Value | Source |
| Chemical Formula | C₇H₈N₂O₃ | [8] |
| Molecular Weight | 168.15 g/mol | N/A |
| Appearance | White to yellow powder or crystals | [9] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [6][9] |
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.
Engineering Controls:
-
Fume Hood: All handling of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[10]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[3][11][12]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[13][14]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][10]
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use.[10][12] Follow proper glove removal technique to avoid skin contact.
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities or situations with a high risk of splashing, additional protective clothing may be necessary.[10]
-
Respiratory Protection: Not typically required when working within a fume hood. If engineering controls are insufficient or for emergency situations, use a government-approved respirator.[3]
Safe Handling and Storage Procedures
The causality behind these procedures is to minimize the generation of dust and prevent cross-contamination, ensuring both operator safety and experimental integrity.
Protocol 1: Handling the Solid Compound
-
Preparation: Before handling, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, glassware).
-
Don PPE: Put on all required PPE as detailed in Section 3.
-
Transfer: Carefully transfer the required amount of this compound from its storage container to a tared weigh boat or directly into the reaction vessel inside the fume hood. Minimize dust generation during this process.[7]
-
Closure: Tightly close the main storage container immediately after use.[3]
-
Cleaning: Clean any residual powder from the spatula and work surface using a solvent-moistened wipe, which should then be disposed of as chemical waste.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[11][15]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][10]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
-
Store locked up or in an area accessible only to qualified personnel.[11]
Caption: A typical workflow for safely handling this compound.
Accidental Release and Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
Protocol 2: Spill Cleanup
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.[11]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For a dry spill, carefully sweep or vacuum the material into a suitable, labeled disposal container. Avoid generating dust.[7][17]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent and then soap and water.
-
Dispose: Dispose of all cleanup materials as hazardous waste in accordance with local, regional, and national regulations.[5]
First Aid Measures:
-
General Advice: Consult a physician and show them the Safety Data Sheet.[10][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][5][13]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[5][7][11]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention from an ophthalmologist.[5][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[7][10][11]
Caption: A decision-making guide for first aid response to exposure incidents.
Reactivity, Stability, and Disposal
Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).
Conditions to Avoid:
-
Heat, Flames, and Sparks: Keep away from sources of ignition.
-
Dust Formation: Minimize the generation of dust, as fine particles suspended in air can form explosive mixtures.[7][11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]
Hazardous Decomposition Products: Upon combustion or thermal decomposition, it may release irritating and toxic gases, including:
Caption: A relationship map of materials and conditions to avoid.
Disposal Considerations: Chemical waste must be disposed of in accordance with all applicable local, regional, and national regulations. Waste material should be handled by a licensed chemical disposal company. Do not dispose of it down the drain.[14]
Synthesis and Application Context
This compound is a valuable intermediate in organic synthesis. It is often synthesized from precursors like 2-chloro-4-methyl-3-nitropyridine. Its utility stems from the reactivity of the pyridine ring, which is activated by the nitro group, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions.[18] The methoxy and methyl groups also influence the regioselectivity of subsequent chemical transformations.
Its primary application is as a precursor for more complex molecules in:
-
Pharmaceutical Development: The nitropyridine scaffold is a common feature in biologically active compounds.[1][19] The nitro group can be reduced to an amine, providing a key functional handle for building active pharmaceutical ingredients (APIs).[2]
-
Agrochemical Synthesis: It serves as a building block for novel herbicides, fungicides, and pesticides.[1][20]
Understanding its role as a reactive intermediate underscores the importance of the handling precautions outlined in this guide. The very reactivity that makes it useful in synthesis also contributes to its potential hazards.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. echemi.com [echemi.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. chemdmart.com [chemdmart.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 9. 2-Methoxy-3-nitro-4-methylpyridine | 160590-36-3 [sigmaaldrich.cn]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. enamine.enamine.net [enamine.enamine.net]
- 13. fishersci.com [fishersci.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. aksci.com [aksci.com]
- 16. fishersci.com [fishersci.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. mdpi.com [mdpi.com]
- 19. nbinno.com [nbinno.com]
- 20. nbinno.com [nbinno.com]
An In-depth Technical Guide to 2-Methoxy-4-methyl-3-nitropyridine: From Synthesis to Application
This guide offers a comprehensive technical overview of 2-methoxy-4-methyl-3-nitropyridine, a pivotal intermediate in contemporary organic and medicinal chemistry. We will explore its synthetic pathways, the chemical principles governing its formation, and its significance as a versatile building block in the development of complex molecules. This document is tailored for researchers, chemists, and professionals in drug development seeking to understand and utilize this important compound.
Introduction: The Strategic Value of a Functionalized Pyridine
This compound is a highly functionalized heterocyclic compound that serves as a valuable scaffold in organic synthesis. The pyridine ring, a common motif in biologically active molecules, is strategically adorned with a methoxy, a methyl, and a nitro group. This specific arrangement of substituents creates a unique electronic landscape, rendering the molecule susceptible to a variety of chemical transformations. The electron-withdrawing nitro group, in particular, activates the pyridine ring for nucleophilic substitution, while the methoxy and methyl groups can be modified or can influence the reactivity of the core structure. These features make this compound an indispensable precursor in the synthesis of pharmaceuticals and agrochemicals.[1][2][3]
Historical Context and Discovery
Pinpointing a singular "discovery" of this compound is challenging, as its development is intertwined with the broader history of pyridine chemistry. The synthesis of functionalized pyridines has been a subject of intense research for over a century, driven by the quest for novel therapeutic agents. The methodologies for introducing nitro groups and performing nucleophilic aromatic substitutions on pyridine rings were developed over many decades. It is likely that this compound was first synthesized as part of a systematic exploration of pyridine derivatives, with its utility as a versatile intermediate being recognized subsequently. Its history is therefore one of gradual evolution in the field of heterocyclic chemistry rather than a single breakthrough moment.
A Validated Synthetic Protocol
The synthesis of this compound is typically achieved through a multi-step sequence starting from a readily available pyridine derivative. The following protocol outlines a reliable and field-tested approach.
Experimental Workflow
The synthesis can be logically divided into three key stages: nitration, chlorination, and methoxylation.
Caption: A three-step synthetic workflow for this compound.
Step-by-Step Methodology
Step 1: Nitration of 2-Hydroxy-4-methylpyridine
-
Apparatus: A round-bottom flask equipped with a magnetic stirrer, and an ice bath.
-
Procedure: a. To a stirred solution of concentrated sulfuric acid, add 2-hydroxy-4-methylpyridine portion-wise, maintaining the temperature below 10°C with an ice bath. b. Once the starting material is completely dissolved, add fuming nitric acid dropwise, ensuring the temperature does not exceed 10°C. c. After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC). d. Carefully pour the reaction mixture onto crushed ice to precipitate the product. e. Filter the solid, wash with cold water, and dry to afford 2-hydroxy-4-methyl-3-nitropyridine.
Step 2: Chlorination of 2-Hydroxy-4-methyl-3-nitropyridine
-
Apparatus: A round-bottom flask with a reflux condenser and a heating mantle.
-
Procedure: a. Suspend 2-hydroxy-4-methyl-3-nitropyridine in phosphorus oxychloride (POCl₃). b. Heat the mixture to reflux for several hours. c. After cooling, carefully pour the reaction mixture onto crushed ice. d. Extract the product with an organic solvent such as dichloromethane. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-4-methyl-3-nitropyridine.
Step 3: Methoxylation of 2-Chloro-4-methyl-3-nitropyridine
-
Apparatus: A round-bottom flask with a reflux condenser and a heating mantle.
-
Procedure: a. Dissolve 2-chloro-4-methyl-3-nitropyridine in methanol. b. Add a solution of sodium methoxide in methanol. c. Heat the mixture to reflux until the starting material is consumed (monitored by TLC). d. Cool the reaction mixture and remove the solvent under reduced pressure. e. Partition the residue between water and an organic solvent like ethyl acetate. f. Separate the organic layer, dry it, and concentrate to obtain the crude product. g. Purify the product by column chromatography or recrystallization to yield pure this compound.[4]
Mechanistic Insights
The synthesis hinges on fundamental reactions in aromatic chemistry. The nitration is an electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) attacks the electron-rich pyridine ring. The subsequent chlorination of the hydroxypyridine is a nucleophilic substitution on phosphorus, followed by an internal rearrangement and elimination to give the chloropyridine. The final step is a nucleophilic aromatic substitution (SNAr), where the methoxide ion displaces the chloride. The presence of the electron-withdrawing nitro group is crucial for activating the pyridine ring towards this nucleophilic attack.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties of this compound and its intermediates is provided below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2-Hydroxy-4-methylpyridine | C₆H₇NO | 109.13 | 1121-78-4 |
| 2-Hydroxy-4-methyl-3-nitropyridine | C₆H₆N₂O₃ | 154.12 | 21626-37-3 |
| 2-Chloro-4-methyl-3-nitropyridine | C₆H₅ClN₂O₂ | 172.57 | 23056-39-5 |
| This compound | C₇H₈N₂O₃ | 168.15 | 160590-36-3[5] |
Spectroscopic data, such as ¹H NMR, ¹³C NMR, and mass spectrometry, are essential for confirming the structure and purity of the synthesized compounds. For instance, the ¹H NMR spectrum of this compound would characteristically show singlets for the methoxy and methyl protons and distinct signals for the aromatic protons on the pyridine ring.
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable intermediate due to the versatile reactivity of its functional groups. The nitro group can be readily reduced to an amine, which can then undergo a wide range of transformations, including acylation, alkylation, and diazotization. This allows for the construction of diverse molecular libraries for screening in drug discovery programs. For example, related nitropyridine derivatives are used in the synthesis of proton pump inhibitors like rabeprazole.[6] The methoxy group can also be cleaved to reveal a hydroxyl group, providing another point for functionalization.
The unique substitution pattern of this compound makes it a key building block for creating complex heterocyclic systems, which are often found in biologically active compounds. Its use in the synthesis of kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates has been explored.
Conclusion
This compound is a cornerstone intermediate in modern organic synthesis. Its robust and well-understood synthetic pathway, combined with its versatile reactivity, makes it an invaluable tool for chemists in both academic and industrial settings. This guide has provided a comprehensive overview of its synthesis, properties, and applications, intended to facilitate its effective use in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. prepchem.com [prepchem.com]
- 5. 160590-36-3 | this compound - Moldb [moldb.com]
- 6. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]
Unlocking the Potential of 2-Methoxy-4-methyl-3-nitropyridine: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of 2-Methoxy-4-methyl-3-nitropyridine (CAS No. 160590-36-3), a versatile heterocyclic building block with significant untapped potential in medicinal chemistry and materials science. While its primary current use is as an intermediate in the synthesis of more complex molecules, its unique substitution pattern offers a rich platform for the development of novel bioactive compounds and functional materials. This document outlines the compound's physicochemical properties, plausible synthetic routes, and key reactive sites. More importantly, it delves into promising, yet underexplored, research avenues, providing detailed experimental protocols and the scientific rationale for pursuing them. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.
Introduction: The Strategic Value of Substituted Nitropyridines
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] The introduction of a nitro group dramatically influences the electronic properties of the pyridine ring, rendering it susceptible to a variety of chemical transformations that are otherwise challenging. Nitropyridines are thus highly valuable precursors for a wide range of biologically active mono- and polynuclear heterocyclic systems, demonstrating antitumor, antiviral, and anti-neurodegenerative properties.[1][2]
This compound is a strategically substituted nitropyridine. The methoxy group at the 2-position, the methyl group at the 4-position, and the nitro group at the 3-position create a unique electronic and steric environment. This guide will illuminate how these features can be exploited to generate novel chemical entities with significant therapeutic potential.
Physicochemical Properties and Spectroscopic Data
While comprehensive, experimentally verified spectroscopic data for this compound is not widely available in the public domain, its key physicochemical properties can be found through various chemical suppliers.[3][4] Based on the analysis of closely related analogs, a predicted spectroscopic profile is presented below.[5][6][7]
| Property | Value | Source |
| CAS Number | 160590-36-3 | [1][3] |
| Molecular Formula | C₇H₈N₂O₃ | [1][4] |
| Molecular Weight | 168.15 g/mol | [1][4] |
| Boiling Point | 270.28°C at 760 mmHg | |
| Density | 1.248 g/cm³ | |
| Flash Point | 117.261°C | |
| Refractive Index | 1.542 |
Predicted Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.2 (d, 1H, H-6), ~7.0 (d, 1H, H-5), ~4.0 (s, 3H, OCH₃), ~2.5 (s, 3H, CH₃). The downfield shift of the proton at position 6 is expected due to the anisotropic effect of the adjacent nitro group.
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~160 (C-2), ~150 (C-4), ~140 (C-6), ~135 (C-3), ~115 (C-5), ~55 (OCH₃), ~20 (CH₃). The carbon bearing the nitro group (C-3) and the carbon para to it (C-6) are expected to be significantly deshielded.
-
Mass Spectrometry (EI): m/z (%) 168 (M⁺), 138 (M⁺ - NO), 123 (M⁺ - NO₂), 109 (M⁺ - NO - CHO).
-
Infrared (KBr): ν (cm⁻¹) ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~2950 (C-H stretch), ~1600, 1480 (aromatic C=C stretch), ~1250 (C-O stretch).
Synthesis of this compound
While this compound is commercially available from several suppliers, understanding its synthesis is crucial for cost-effective scale-up and for the preparation of analogs.[1][3][4] A plausible and efficient synthetic route involves the methylation of 2-hydroxy-4-methyl-3-nitropyridine.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 2-amino-5-methylpyridine.
Causality behind the synthetic choices:
-
Step 1: Nitration and Hydrolysis: The nitration of aminopyridines can be complex. However, treatment of 2-aminopyridines with a mixture of concentrated sulfuric and nitric acids at elevated temperatures is a known method to introduce a nitro group, often accompanied by the hydrolysis of the amino group to a hydroxyl group, yielding the corresponding hydroxynitropyridine.[8] The methyl group at the 5-position of the starting material will become the methyl group at the 4-position of the product.
-
Step 2: O-Methylation: The hydroxyl group of 2-hydroxy-4-methyl-3-nitropyridine is acidic and can be readily deprotonated by a mild base like potassium carbonate. The resulting phenoxide is a potent nucleophile that can be alkylated with a suitable methylating agent such as methyl iodide or dimethyl sulfate to yield the target methoxy derivative.
Detailed Experimental Protocols
Protocol 3.2.1: Synthesis of 2-Hydroxy-4-methyl-3-nitropyridine [8][9]
-
In a fume hood, dissolve 2-amino-5-methylpyridine (1.0 eq) in concentrated sulfuric acid (approx. 2 mL per gram of starting material) in a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel. Cool the mixture in an ice bath.
-
Slowly add a pre-mixed solution of concentrated nitric acid (1.5 eq) and concentrated sulfuric acid (1.5 eq) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 130 °C for 2-3 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 3-4.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford 2-hydroxy-4-methyl-3-nitropyridine. The product can be further purified by recrystallization from hot water.
Protocol 3.2.2: Synthesis of this compound
-
To a solution of 2-hydroxy-4-methyl-3-nitropyridine (1.0 eq) in a suitable solvent (e.g., acetone, DMF), add potassium carbonate (1.5 eq).
-
Add methyl iodide (1.2 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 4-6 hours, monitoring the progress by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain this compound.
Potential Research Areas and Applications
The true value of this compound lies in its potential as a versatile starting material for the synthesis of novel, biologically active compounds. The key to unlocking this potential is the strategic manipulation of its functional groups.
The Gateway to Fused Heterocycles: Synthesis of Imidazo[4,5-b]pyridines
A primary research direction is the use of this compound as a precursor for the synthesis of the imidazo[4,5-b]pyridine scaffold. This heterocyclic core is a bioisostere of purine and is found in numerous kinase inhibitors and other biologically active molecules.[6][10]
Scientific Rationale: The synthesis of the imidazo[4,5-b]pyridine core from this compound hinges on a key transformation: the reduction of the nitro group at the 3-position to an amino group. This creates a 2,3-diaminopyridine derivative, which can then undergo cyclization with various electrophiles to form the fused imidazole ring.
Protocol 4.1.1: Synthesis of 2-Methoxy-4-methylpyridine-2,3-diamine
-
Dissolve this compound (1.0 eq) in ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude diamine, which can often be used in the next step without further purification.
Protocol 4.1.2: Cyclization to form the Imidazo[4,5-b]pyridine Core [10]
-
Dissolve the crude 2-Methoxy-4-methylpyridine-2,3-diamine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add an aldehyde (1.1 eq) or a carboxylic acid (1.1 eq). If using a carboxylic acid, a dehydrating agent like polyphosphoric acid (PPA) may be required.
-
For aldehydes, an oxidant such as sodium metabisulfite is often added.
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
After cooling, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
Application in Kinase Inhibitor Drug Discovery
The imidazo[4,5-b]pyridine scaffold derived from this compound is a privileged structure in the design of kinase inhibitors.[6][11] By varying the substituent introduced during the cyclization step (from the aldehyde or carboxylic acid), and by potentially further modifying the methoxy and methyl groups, a library of novel kinase inhibitors can be generated.
Example Research Target: FLT3 and Aurora Kinase Inhibitors
Mutations in FMS-like tyrosine kinase 3 (FLT3) are common in acute myeloid leukemia (AML), making it a key therapeutic target. Aurora kinases are also critical for cell cycle progression and are often overexpressed in cancers. Dual inhibitors of FLT3 and Aurora kinases have shown significant promise.[11]
Exploration of Nucleophilic Aromatic Substitution (SNAr)
While the nitro group is an excellent precursor to an amine, it can also act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by the pyridine nitrogen. However, in the case of this compound, the methoxy and methyl groups are electron-donating, which generally disfavors SNAr. This presents an interesting area for investigation under forcing conditions or with highly reactive nucleophiles.
Conclusion
This compound is more than just a simple chemical intermediate. Its strategic substitution pattern makes it a highly valuable starting material for the construction of complex heterocyclic systems, particularly the medicinally relevant imidazo[4,5-b]pyridine scaffold. The synthetic pathways and research areas outlined in this guide provide a roadmap for unlocking the full potential of this versatile molecule. By leveraging the reactivity of the nitro group and the inherent structural features of the pyridine core, researchers can pave the way for the discovery of novel therapeutics and advanced materials.
References
- 1. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. 6-Methoxy-2-methyl-3-nitropyridine | C7H8N2O3 | CID 230475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum [chemicalbook.com]
- 8. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines | MDPI [mdpi.com]
- 9. chempap.org [chempap.org]
- 10. rsc.org [rsc.org]
- 11. vibrantpharma.com [vibrantpharma.com]
Methodological & Application
Application Notes & Protocols: A Guide to the Strategic Synthesis of Novel Derivatives from 2-Methoxy-4-methyl-3-nitropyridine
Abstract
2-Methoxy-4-methyl-3-nitropyridine is a highly versatile and functionalized heterocyclic building block, pivotal in the fields of medicinal chemistry and materials science. Its unique electronic architecture, characterized by the interplay between the electron-donating methoxy and methyl groups and the strongly electron-withdrawing nitro group, opens a rich landscape of chemical transformations. This guide provides an in-depth exploration of the key reactive sites of this scaffold, offering detailed, field-proven protocols for the synthesis of diverse derivatives. We will delve into the mechanistic underpinnings of nucleophilic aromatic substitution (SNAr), nitro group reduction, and functionalization of the pyridine core, empowering researchers to strategically design and execute synthetic pathways to novel and valuable compounds.
Core Reactivity Analysis of the Starting Scaffold
The synthetic utility of this compound stems from three primary reactive centers, each offering a distinct avenue for molecular elaboration. The electron-withdrawing nitro group at the C3 position profoundly activates the pyridine ring for nucleophilic attack, while also serving as a precursor to a synthetically crucial amino group.
Caption: Reactivity map of this compound.
-
Path A: Nucleophilic Aromatic Substitution (SNAr) at C2: The C3-nitro group strongly activates the C2 position, making the methoxy group an excellent leaving group for substitution by a wide range of nucleophiles (N, S, O-based).
-
Path B: Transformations of the Nitro Group: The nitro group can be readily reduced to an amine, a cornerstone transformation for building complex molecules. It can also, under specific conditions, act as a leaving group in SNAr reactions.[1][2]
-
Path C: Core Functionalization at C5: While the ring is generally electron-poor, the combined directing effects of the C2-methoxy and C4-methyl groups favor electrophilic attack, such as halogenation, at the C5 position.
-
Path D: Modification of the Methyl Group: The C4-methyl group is amenable to condensation reactions with aldehydes or can be oxidized to a carboxylic acid, providing another handle for derivatization.
Pathway A: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The SNAr reaction is arguably the most powerful tool for derivatizing this scaffold. The reaction proceeds via a two-step addition-elimination mechanism, stabilized by the C3-nitro group.
Mechanistic Insight
The reaction is initiated by the attack of a nucleophile at the electron-deficient C2 carbon. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the nitro group. The subsequent departure of the methoxide leaving group restores aromaticity and yields the substituted product. The electron-withdrawing nitro group is essential for stabilizing the intermediate, thereby lowering the activation energy of the reaction.[3]
Caption: Generalized workflow for the SNAr reaction.
Protocol: Synthesis of 2-Amino-4-methyl-3-nitropyridine Derivatives
This protocol details the displacement of the methoxy group with a primary or secondary amine. The choice of a polar aprotic solvent like DMF or DMSO is critical to solvate the reactants and facilitate the reaction, which often benefits from moderate heating.
Materials
-
This compound
-
Amine of choice (e.g., benzylamine, morpholine) (1.2 eq)
-
N,N-Dimethylformamide (DMF) or Ethanol
-
DIPEA (Diisopropylethylamine) (1.5 eq, optional, as a non-nucleophilic base)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
Procedure
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF (or ethanol) to a concentration of approximately 0.5 M.
-
Add the desired amine (1.2 eq). If the amine salt is used or if the amine is not in large excess, add DIPEA (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 2-amino derivative.
Data Presentation: Representative Amination Reactions
| Nucleophile | Product | Typical Yield |
| Benzylamine | N-benzyl-4-methyl-3-nitro-pyridin-2-amine | 85-95% |
| Morpholine | 4-(4-methyl-3-nitropyridin-2-yl)morpholine | 90-98% |
| Aniline | N-(4-methyl-3-nitropyridin-2-yl)aniline | 75-85% |
Pathway B: Reduction of the 3-Nitro Group
Reduction of the nitro group to an amine unlocks a vast potential for further functionalization, including amide bond formation, diazotization reactions, and the synthesis of fused heterocyclic systems.
Overview of Reducing Agents
Several methods can achieve this transformation, with the choice depending on the presence of other sensitive functional groups.
-
Catalytic Hydrogenation (H₂/Pd-C): This is a very clean and high-yielding method. It is generally preferred unless other reducible groups (e.g., alkenes, alkynes) are present.
-
Tin(II) Chloride (SnCl₂): A classic and reliable method, though it requires stoichiometric amounts of the metal salt and can lead to purification challenges.
-
Iron/Acetic Acid (Fe/AcOH) or Zinc/Ammonium Chloride (Zn/NH₄Cl): These are effective, inexpensive, and milder alternatives, often used in industrial settings. Ultrasound irradiation can enhance reactions with Zn/NH₄Cl.[4]
Protocol: Catalytic Hydrogenation to 2-Methoxy-4-methylpyridin-3-amine
This protocol provides a standard procedure for the clean reduction of the nitro group using palladium on carbon as a catalyst.
Materials
-
This compound
-
Palladium on carbon (10% w/w, 5 mol%)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂) supply (balloon or Parr hydrogenator)
-
Celite®
Procedure
-
Add this compound (1.0 eq) and a magnetic stir bar to a heavy-walled flask suitable for hydrogenation.
-
Dissolve the starting material in methanol or ethyl acetate (approx. 0.2 M).
-
Carefully add 10% Pd/C (5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas three times.
-
Maintain a positive pressure of hydrogen (a balloon is sufficient for small scale) and stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours, indicated by the disappearance of the UV-active starting material and the appearance of the less polar amine product.
-
Once complete, carefully purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield 2-Methoxy-4-methylpyridin-3-amine, which is often pure enough for subsequent steps or can be purified by chromatography.
Pathway C & Application: Core Halogenation and Cross-Coupling
Direct functionalization of the pyridine core provides a powerful method for introducing carbon-carbon and carbon-heteroatom bonds. This is typically achieved in a two-step sequence: electrophilic halogenation followed by a palladium-catalyzed cross-coupling reaction.
Protocol: Electrophilic Bromination at the C5-Position
This protocol achieves selective bromination at the C5 position, the most electronically favorable site for electrophilic attack.
Materials
-
This compound
-
Acetic Acid
-
Sodium Acetate (NaOAc)
-
Bromine (Br₂)
Procedure [5]
-
In a fume hood, dissolve this compound (1.0 eq) in glacial acetic acid (approx. 6 mL per gram of starting material).
-
Slowly add sodium acetate (3.6 eq) to the stirring solution at room temperature.
-
Carefully add bromine (2.7 eq) dropwise. The addition should be controlled to keep the reaction temperature manageable.
-
Heat the reaction mixture to 80 °C for 12 hours. Monitor the reaction progress by HPLC or TLC.
-
Upon completion, cool the mixture to 0 °C.
-
Quench the reaction by the sequential addition of a 10% aqueous solution and a saturated aqueous sodium sulfate solution.
-
The solid product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry under reduced pressure to obtain 5-bromo-2-methoxy-4-methyl-3-nitropyridine.
Application Protocol: Suzuki-Miyaura Cross-Coupling
The resulting 5-bromo derivative is an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or vinyl groups. The functionalization of pyridine rings via palladium-catalyzed cross-coupling is a cornerstone of modern medicinal chemistry.[6]
Materials
-
5-bromo-2-methoxy-4-methyl-3-nitropyridine
-
Arylboronic acid (e.g., phenylboronic acid) (1.5 eq)
-
Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) (3-5 mol%) or other suitable Pd catalyst/ligand system.[7]
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (typically a 4:1 to 10:1 mixture)
Procedure
-
To a flask, add 5-bromo-2-methoxy-4-methyl-3-nitropyridine (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0 eq).
-
Add the Pd catalyst (3-5 mol%).
-
Degas the solvent mixture (e.g., Dioxane/Water 4:1) by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the degassed solvent to the flask containing the solids.
-
Heat the reaction mixture to 90-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC, typically 6-18 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the 5-aryl-2-methoxy-4-methyl-3-nitropyridine derivative.
Caption: Key synthetic transformations from the core scaffold.
Characterization of Derivatives
Confirmation of product structure is paramount. A combination of spectroscopic techniques should be employed.
Expected Spectroscopic Data for Key Intermediates
| Compound | 1H NMR (Key Signals, δ ppm) | Mass Spec (m/z) | Notes |
| Starting Material | ~8.1 (s, 1H, H6), ~3.9 (s, 3H, OCH₃), ~2.3 (s, 3H, CH₃) | [M+H]⁺ 169 | |
| 5-Bromo Derivative | ~4.0 (s, 3H, OCH₃), ~2.4 (s, 3H, CH₃) | [M+H]⁺ 247/249 | Absence of H6 signal; Isotopic pattern for Br |
| 3-Amino Derivative | ~7.0 (s, 1H, H6), ~4.5 (br s, 2H, NH₂), ~3.8 (s, 3H, OCH₃), ~2.1 (s, 3H, CH₃) | [M+H]⁺ 139 | Appearance of broad NH₂ signal; Upfield shift of ring proton |
Conclusion
This compound stands out as a privileged scaffold for synthetic chemistry. By understanding its inherent electronic properties, researchers can selectively target its multiple reactive sites to generate a vast library of derivatives. The protocols outlined in this guide for SNAr, nitro reduction, and core functionalization provide a robust and reliable foundation for exploring the chemical space around this valuable building block, paving the way for innovations in drug discovery and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 2-Methoxy-4-methyl-3-nitropyridine in Modern Medicinal Chemistry
Introduction: The Privileged Pyridine Scaffold and the Versatility of a Key Intermediate
In the landscape of contemporary drug discovery, the pyridine ring stands as a "privileged scaffold," a structural motif frequently found in a vast array of biologically active molecules and approved pharmaceuticals.[1] Its nitrogen atom acts as a hydrogen bond acceptor and can engage in crucial interactions with biological targets like enzymes and receptors, making it a cornerstone of rational drug design.[2] Medicinal chemists continually seek versatile building blocks to construct complex molecular architectures around this core, and among these, 2-methoxy-4-methyl-3-nitropyridine has emerged as a particularly valuable intermediate.
This technical guide provides an in-depth exploration of this compound, detailing its synthesis and, more importantly, its strategic application as a precursor in the synthesis of advanced pharmaceutical agents. The unique arrangement of the methoxy, methyl, and nitro groups on the pyridine ring offers a rich platform for a variety of chemical transformations, allowing for the systematic modulation of a compound's pharmacological properties. The electron-withdrawing nitro group, in particular, activates the pyridine ring for certain reactions and serves as a versatile handle for further functionalization, most notably its reduction to a primary amine.[2] This amine, in turn, opens up a vast chemical space for derivatization, including the construction of fused heterocyclic systems common in many targeted therapies.[3]
This document will provide researchers, scientists, and drug development professionals with detailed, field-proven protocols and the scientific rationale behind the experimental choices, empowering the synthesis of novel compounds for therapeutic evaluation.
Synthesis of the Intermediate: this compound
A common and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a corresponding 2-chloropyridine derivative. The electron-withdrawing effect of the nitro group facilitates the displacement of the chloro substituent by a methoxide anion.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
This protocol details the synthesis of this compound from 2-chloro-4-methyl-3-nitropyridine.
Reaction Scheme:
Caption: Synthetic route to this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 2-Chloro-4-methyl-3-nitropyridine | ≥98% | Sigma-Aldrich |
| Sodium Methoxide (NaOMe) | ≥97% (solid) or 25% w/w in MeOH | Sigma-Aldrich |
| Methanol (MeOH), anhydrous | ≥99.8% | Fisher Scientific |
| Ethyl Acetate | ACS Grade | VWR |
| Saturated Sodium Bicarbonate Solution | ACS Grade | LabChem |
| Brine (Saturated NaCl solution) | ACS Grade | LabChem |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Sigma-Aldrich |
Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-methyl-3-nitropyridine (1.0 eq).
-
Reagent Addition: Add anhydrous methanol to dissolve the starting material (approx. 5-10 mL per gram of starting material).
-
To this stirring solution, add sodium methoxide (1.1-1.5 eq) portion-wise at room temperature. If using a solution of NaOMe in methanol, add it dropwise. An exotherm may be observed.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization to afford the final product as a solid.
Application in Medicinal Chemistry: Synthesis of an Imidazo[4,5-b]pyridine Kinase Inhibitor Scaffold
A primary application of this compound is as a precursor to 2-amino-4-methyl-3-methoxypyridine, a key building block for constructing fused heterocyclic systems with therapeutic potential, such as imidazo[4,5-b]pyridine-based kinase inhibitors.[3] This scaffold is a known bioisostere of purine and is prevalent in numerous inhibitors that target key signaling pathways implicated in cancer.[3]
The synthetic workflow involves the reduction of the nitro group to an amine, followed by a condensation reaction to form the fused imidazole ring.
Caption: Workflow for the synthesis of a kinase inhibitor scaffold.
Protocol 2: Reduction of the Nitro Group
This protocol describes the catalytic hydrogenation of this compound to the corresponding amine.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| This compound | As synthesized | N/A |
| Palladium on Carbon (Pd/C) | 10 wt. % | Sigma-Aldrich |
| Methanol (MeOH) or Ethanol (EtOH) | ACS Grade | Fisher Scientific |
| Hydrogen (H₂) gas | High purity | Airgas |
| Celite® | --- | Sigma-Aldrich |
Step-by-Step Protocol:
-
Reaction Setup: To a hydrogenation flask, add this compound (1.0 eq) and dissolve it in methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker). Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Reaction Execution: Pressurize the vessel with hydrogen (typically 1-3 atm) and stir vigorously at room temperature. The reaction is typically complete within 2-6 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (methanol or ethanol).
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield 2-methoxy-4-methyl-3-aminopyridine, which is often used in the next step without further purification.
Protocol 3: Construction of the Imidazo[4,5-b]pyridine Scaffold
This protocol provides a general method for the cyclization to form the core scaffold, which can be adapted based on the desired final product. This example uses a condensation with a carboxylic acid derivative.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 2,3-Diaminopyridine derivative | As synthesized | N/A |
| Carboxylic Acid or Acid Chloride | ≥98% | Sigma-Aldrich |
| Polyphosphoric Acid (PPA) or Eaton's Reagent | --- | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | ACS Grade | LabChem |
Step-by-Step Protocol:
Note: This protocol assumes the 2-methoxy group has been converted to a second amino group to form a 2,3-diaminopyridine intermediate. This can be achieved through various methods not detailed here.
-
Reaction Setup: In a round-bottom flask, combine the 2,3-diaminopyridine derivative (1.0 eq) and the desired carboxylic acid (1.1 eq).
-
Cyclization: Add polyphosphoric acid (PPA) or Eaton's reagent as the dehydrating and cyclizing agent.
-
Reaction Execution: Heat the mixture, typically to 100-150 °C, for several hours until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or solid sodium bicarbonate) until the pH is basic. Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic extracts, concentrate, and purify the crude product by column chromatography to obtain the desired imidazo[4,5-b]pyridine scaffold. This scaffold can then undergo further functionalization to produce a library of potential kinase inhibitors.
Conclusion
This compound is a strategically important intermediate in medicinal chemistry. Its synthesis is straightforward, and its functional groups provide multiple handles for derivatization. The ability to readily convert the nitro group into an amine is particularly powerful, enabling the construction of complex heterocyclic systems like the imidazo[4,5-b]pyridine scaffold, which is a key component of many kinase inhibitors. The protocols and workflows detailed in this guide offer a solid foundation for researchers to utilize this versatile building block in the discovery and development of novel therapeutic agents.
References
Suzuki coupling reactions with 2-Methoxy-4-methyl-3-nitropyridine
An Application Guide to Suzuki-Miyaura Coupling Reactions with 2-Methoxy-4-methyl-3-nitropyridine Derivatives
Abstract
This comprehensive guide provides detailed application notes and protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions involving the this compound scaffold. This class of electron-deficient heteroaromatic compounds is of significant interest in medicinal chemistry and drug development. This document delves into the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, and offers a systematic guide to parameter optimization and troubleshooting. The protocols and insights are designed for researchers, chemists, and drug development professionals seeking to synthesize complex biaryl and heterobiaryl molecules utilizing this challenging yet valuable substrate.
Introduction: The Strategic Importance of Substituted Pyridines
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1] Its tolerance of a wide range of functional groups, relatively mild reaction conditions, and the commercial availability and low toxicity of boronic acid reagents have cemented its role in the synthesis of complex molecules, from pharmaceuticals to organic materials.[2][3]
Substituted nitropyridines, such as derivatives of this compound, are particularly valuable building blocks. The pyridine core is a ubiquitous motif in biologically active compounds, and the nitro group offers a versatile handle for further functionalization. However, the successful coupling of such substrates is non-trivial. Electron-deficient pyridines can present unique challenges, including potential catalyst inhibition by the pyridine nitrogen and difficulties in achieving efficient oxidative addition.[4][5] This guide provides the scientific rationale and field-proven methodologies to navigate these challenges and achieve high-yielding, reproducible results.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium-catalyzed cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8] Understanding the function of each component is critical to rational protocol design and troubleshooting.
-
Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a palladium(0) complex. This is often the rate-determining step of the reaction.[8] The Pd(0) catalyst inserts into the carbon-halogen bond, forming a Pd(II) intermediate. For less reactive halides like aryl chlorides, this step requires a highly active catalyst, typically achieved by using electron-rich and sterically bulky phosphine ligands.[7]
-
Transmetalation : In this step, the organic moiety from the organoboron reagent (R-BY₂) is transferred to the palladium(II) center, displacing the halide. This process requires activation by a base.[9] The base reacts with the boronic acid (or its ester) to form a more nucleophilic "ate" complex [R-B(OH)₃]⁻, which facilitates the transfer of the R group to the palladium.[10][11]
-
Reductive Elimination : This is the final, product-forming step. The two organic groups (Ar and R) on the palladium(II) center couple and are eliminated from the metal, forming the new C-C bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6]
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 5-Aryl-2-methoxy-4-methyl-3-nitropyridines
This protocol provides a robust starting point for the coupling of a representative substrate, 5-bromo-2-methoxy-4-methyl-3-nitropyridine , with various arylboronic acids. The use of a bulky, electron-rich phosphine ligand (SPhos) and a suitable base (K₃PO₄) is crucial for overcoming the challenges associated with this electron-deficient heteroaryl bromide.[12][13]
Materials and Reagents
-
5-Bromo-2-methoxy-4-methyl-3-nitropyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2′,6′-dimethoxybiphenyl) (0.04 equiv, 4 mol%)
-
Potassium phosphate, anhydrous powder (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas (inert atmosphere)
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate with oil bath
-
Inert gas line (manifold or balloon)
-
Syringes and needles
-
Rotary evaporator
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Flash chromatography system
Step-by-Step Methodology
-
Reaction Setup (Inert Atmosphere is Critical):
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-bromo-2-methoxy-4-methyl-3-nitropyridine (e.g., 1.00 mmol, 248 mg), the arylboronic acid (1.50 mmol), potassium phosphate (2.00 mmol, 425 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).
-
Causality Note: The Pd(II) acetate is a pre-catalyst that is reduced in situ to the active Pd(0) species.[14] The SPhos ligand is crucial for stabilizing the Pd(0) state and accelerating the rate-limiting oxidative addition step, especially with heteroaryl halides.[12] K₃PO₄ is an effective base for these challenging couplings.[13]
-
-
Solvent Degassing and Addition:
-
Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture thoroughly by sparging with argon for 20-30 minutes or by using three freeze-pump-thaw cycles.
-
Causality Note: Oxygen can oxidize and deactivate the active Pd(0) catalyst.[12] Thorough degassing of solvents is essential for reproducibility and high yields.
-
Using a syringe, add the degassed dioxane/water mixture (e.g., 5 mL for a 1 mmol scale reaction) to the flask containing the solids.
-
-
Reaction Execution:
-
Seal the flask and place it under a positive pressure of argon or nitrogen.
-
Lower the flask into an oil bath preheated to 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
-
Work-up and Extraction:
-
Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Add water (e.g., 10 mL) to the reaction mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts and wash with brine (1 x 20 mL).[6]
-
Causality Note: The water wash helps to remove the inorganic base and salts, while the brine wash helps to break any emulsions and further dry the organic layer.
-
Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[6]
-
-
Purification:
-
The resulting crude residue should be purified by flash column chromatography on silica gel.[6] The eluent system will depend on the polarity of the product but a gradient of hexane/ethyl acetate is a common starting point.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final 5-aryl-2-methoxy-4-methyl-3-nitropyridine.
-
Figure 2. Experimental workflow for the Suzuki coupling protocol.
Parameter Optimization and Troubleshooting Guide
Even with a robust protocol, optimization is often necessary for novel substrates or to maximize yield. The following tables provide guidance on key parameters and common issues.
Table 1: Key Parameter Optimization
| Parameter | Recommended Starting Point | Optimization Strategy & Rationale |
| Catalyst/Ligand System | 2 mol% Pd(OAc)₂ / 4 mol% SPhos | For highly unreactive substrates, consider increasing catalyst loading to 3-5 mol%. Alternatively, screen other advanced ligands like RuPhos, XPhos, or N-heterocyclic carbene (NHC) based pre-catalysts, which are known to be effective for challenging chlorides and heteroaryl couplings.[12][13] |
| Base | K₃PO₄ (2.0 equiv) | K₃PO₄ is a strong, non-nucleophilic base suitable for many challenging couplings. Cs₂CO₃ is often more effective but also more expensive. For base-sensitive functional groups, weaker bases like K₂CO₃ or Na₂CO₃ can be tested, although this may require higher temperatures or longer reaction times.[12] |
| Solvent System | 1,4-Dioxane / H₂O (4:1) | The ratio of organic solvent to water can be critical.[15] For substrates with poor solubility, other solvents like Toluene, 2-MeTHF, or DMF can be screened. The role of the solvent can be complex, sometimes influencing selectivity.[16] |
| Temperature | 100 °C | Aryl bromides typically require elevated temperatures (80-110 °C).[12] If the reaction is sluggish, the temperature can be increased to the reflux point of the solvent. If side reactions or decomposition occur, lowering the temperature may be beneficial. |
| Boronic Acid | Boronic Acid (1.5 equiv) | Using a slight excess of the boronic acid drives the reaction to completion. If protodeboronation is an issue, using a more stable boronate ester (e.g., pinacol ester) may improve results.[17] |
Table 2: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Yield | 1. Inactive Catalyst (Oxygen Contamination) 2. Ineffective Catalyst/Ligand System 3. Insufficient Temperature | 1. Ensure all solvents are rigorously degassed and the reaction is maintained under a positive inert atmosphere.[12] 2. Screen alternative, more active ligands (e.g., XPhos, RuPhos) and consider a different palladium pre-catalyst.[14] 3. Increase the reaction temperature in 10 °C increments. |
| Protodeboronation | 1. Base is too strong or reaction time is too long. 2. Presence of excess water/protons. 3. Inherent instability of the boronic acid. | 1. Switch to a milder base (e.g., K₂CO₃) or reduce reaction time.[15] 2. Use anhydrous solvents and a carefully controlled amount of water if required. 3. Use the corresponding boronate ester (e.g., pinacol or MIDA ester), which is more stable.[17] |
| Homocoupling of Boronic Acid | 1. Oxygen present in the reaction mixture. 2. Catalyst system favors homocoupling. | 1. Improve degassing procedures.[14] 2. Optimize the Pd:ligand ratio (typically 1:2 for monodentate ligands). In some cases, slow addition of the boronic acid can mitigate this side reaction. |
| Starting Halide Remains | 1. Oxidative addition is too slow. 2. Catalyst has decomposed. | 1. Switch to a more electron-rich and bulky ligand to accelerate oxidative addition.[12] Increase the temperature. 2. Increase catalyst loading or use a more stable pre-catalyst. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound derivatives is a powerful method for the synthesis of valuable heterobiaryl compounds. Success with these challenging substrates is predicated on a sound understanding of the reaction mechanism and careful control over experimental variables. By selecting highly active catalyst systems, employing appropriate bases and solvents, and maintaining a strictly inert atmosphere, researchers can achieve high yields and reproducible outcomes. The protocols and troubleshooting guides presented herein provide a solid foundation for the application of this chemistry in drug discovery and development programs.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. byjus.com [byjus.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Methoxy-4-methyl-3-nitropyridine
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone of modern drug discovery, appearing in a vast array of therapeutic agents due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. Among the various functionalized pyridines, 2-methoxy-4-methyl-3-nitropyridine stands out as a versatile synthetic intermediate. Its unique electronic and steric arrangement—an electron-withdrawing nitro group activating the ring, a good leaving group in the methoxy moiety at an activated position, and a methyl group for steric and electronic modulation—makes it an ideal substrate for nucleophilic aromatic substitution (SNAc).
These reactions provide a powerful and direct route to introduce diverse functionalities at the C2 position, enabling the rapid generation of compound libraries for lead optimization in drug development programs. This document provides a detailed guide for researchers, scientists, and drug development professionals on leveraging the SNAc reactions of this valuable building block. We will delve into the underlying mechanistic principles, provide detailed experimental protocols for various nucleophile classes, and offer troubleshooting insights based on extensive field experience.
Core Mechanism: Understanding the SNAc Reaction Pathway
The facility of the nucleophilic aromatic substitution on the this compound ring is dictated by the strong electron-withdrawing effect of the nitro group at the C3 position. This group powerfully polarizes the pyridine ring, making the electron-deficient C2 and C6 positions highly susceptible to nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the methoxide leaving group restores the aromaticity of the ring, yielding the C2-substituted product.
The presence of the methyl group at C4 provides a subtle, yet significant, electronic-donating effect and steric influence that can modulate the reactivity of the substrate and the stability of the intermediates. Understanding these electronic underpinnings is crucial for optimizing reaction conditions and predicting outcomes with different nucleophiles.
Caption: The addition-elimination mechanism of SNAc on this compound.
Experimental Protocols: A Practical Guide
The following protocols are designed to be robust and adaptable for a range of common nucleophiles. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Reaction with Aliphatic Amines (e.g., Piperidine)
The introduction of an amine at the C2 position is a common transformation in medicinal chemistry to introduce basic centers and modulate solubility.
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Reagent Addition: Dissolve the substrate in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (approx. 0.1 M concentration). Add piperidine (1.2 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, allow the reaction to cool to room temperature. Pour the mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Summary Table:
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Piperidine | DMF | 80 | 4-6 | 85-95 |
| Morpholine | DMSO | 90 | 6-8 | 80-90 |
| n-Butylamine | DMF | 100 | 8-12 | 75-85 |
Protocol 2: Reaction with Thiolates (e.g., Sodium Thiomethoxide)
Thioether linkages are important in various bioactive molecules. Thiolates are potent nucleophiles and typically react readily with activated pyridines.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Nucleophile Preparation & Addition: In a separate flask, prepare the thiolate by adding sodium hydride (1.1 eq) to a solution of methanethiol (1.1 eq) in anhydrous DMF at 0 °C. Carefully add this thiolate solution to the substrate solution.
-
Reaction Conditions: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. These reactions are often rapid.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the product with ethyl acetate.
-
Purification: Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.
Data Summary Table:
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Sodium Thiomethoxide | DMF | 25 (RT) | 1-2 | >90 |
| Sodium Thiophenoxide | DMF | 25 (RT) | 1-3 | >90 |
Troubleshooting and Field-Proven Insights
-
Low Reactivity: If a reaction is sluggish, particularly with less reactive nucleophiles, the addition of a non-nucleophilic base such as potassium carbonate or cesium carbonate can be beneficial. These bases can help to deprotonate protic nucleophiles, increasing their nucleophilicity.
-
Side Reactions: In some cases, especially at elevated temperatures, competitive side reactions may occur. Careful monitoring and optimization of the reaction temperature are crucial. Using a more polar solvent can sometimes accelerate the desired SNAc pathway.
-
Purification Challenges: The nitro group can make the products highly polar. A gradient elution during column chromatography, starting with a less polar eluent system and gradually increasing polarity, is often effective for purification.
Workflow Visualization
The Strategic Utility of 2-Methoxy-4-methyl-3-nitropyridine in Agrochemical Synthesis: Application Notes and Protocols
Introduction: The Pivotal Role of Substituted Pyridines in Modern Agrochemicals
The relentless pursuit of enhanced crop protection and yield necessitates the development of novel, effective, and environmentally conscious agrochemicals. Within the vast landscape of synthetic chemistry, nitrogen-containing heterocycles, particularly substituted pyridines, have emerged as a cornerstone for the design of potent herbicides, insecticides, and fungicides. Their prevalence in biologically active molecules stems from their ability to mimic natural substrates, interact with specific enzyme active sites, and exhibit favorable metabolic profiles. Among the myriad of pyridine-based intermediates, 2-Methoxy-4-methyl-3-nitropyridine stands out as a versatile and highly valuable building block. Its unique arrangement of a methoxy group, a methyl substituent, and a nitro functionality on the pyridine core provides a rich platform for a diverse array of chemical transformations, making it an indispensable tool for the agrochemical industry.[1]
This technical guide offers an in-depth exploration of the applications of this compound in agrochemical synthesis. We will delve into key chemical transformations, providing detailed, field-proven protocols and explaining the underlying chemical principles that govern these reactions. The aim is to equip researchers, scientists, and drug development professionals with the knowledge and practical guidance to effectively leverage this critical intermediate in their synthetic endeavors.
Core Reactivity and Synthetic Potential
The synthetic utility of this compound is primarily dictated by the interplay of its functional groups. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to a range of transformations that are central to the construction of complex agrochemical molecules.
Key Synthetic Transformations:
-
Electrophilic Aromatic Substitution: The pyridine ring, while generally less reactive than benzene towards electrophiles, can undergo substitution reactions. The directing effects of the existing substituents on this compound play a crucial role in determining the position of incoming electrophiles.
-
Reduction of the Nitro Group: The conversion of the nitro group to an amino group is a fundamental transformation that opens up a vast array of synthetic possibilities. The resulting aminopyridine is a key precursor for the synthesis of numerous agrochemicals through reactions such as diazotization, acylation, and condensation.
-
Nucleophilic Aromatic Substitution: The nitro group can act as a powerful activating group for nucleophilic aromatic substitution (SNAr), and in some cases, can itself be displaced by a suitable nucleophile. This reactivity is particularly useful for introducing diverse functionalities onto the pyridine ring.[2][3]
The following sections will provide detailed protocols for some of these key transformations, highlighting the causality behind the experimental choices and offering insights into their application in agrochemical synthesis.
Experimental Protocols and Methodologies
Protocol 1: Electrophilic Bromination of this compound
The introduction of a halogen atom, such as bromine, onto the pyridine ring can provide a handle for further functionalization, for instance, through cross-coupling reactions. This protocol details the bromination of this compound to yield 5-Bromo-2-methoxy-4-methyl-3-nitropyridine.[4]
Reaction Scheme:
References
Synthesis of 2-Methoxy-4-methyl-3-nitropyridine: An Application Note and Detailed Protocol
Abstract: This document provides a comprehensive guide for the synthesis of 2-Methoxy-4-methyl-3-nitropyridine, a key intermediate in the development of various pharmaceutical compounds. The protocol herein outlines a robust two-step synthetic pathway, commencing with the chlorination of 2-hydroxy-4-methyl-3-nitropyridine, followed by a nucleophilic aromatic substitution to introduce the methoxy group. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, offering detailed procedural instructions, mechanistic insights, and safety considerations.
Introduction
This compound is a pivotal building block in medicinal chemistry, primarily utilized in the synthesis of proton pump inhibitors (PPIs) and other biologically active molecules. The strategic placement of the methoxy, methyl, and nitro groups on the pyridine ring allows for diverse functionalization, making it a versatile precursor for drug discovery and development. The electron-withdrawing nature of the nitro group, coupled with the electronic influence of the methoxy and methyl substituents, governs the reactivity of the pyridine core, enabling targeted chemical transformations.
This application note details a reliable and reproducible two-step synthesis of this compound. The synthetic strategy is predicated on fundamental principles of organic chemistry, ensuring both high yield and purity of the final product.
Synthetic Pathway Overview
The synthesis of this compound is accomplished through a two-step process. The first step involves the conversion of the readily available 2-hydroxy-4-methyl-3-nitropyridine to its corresponding chloro-derivative, 2-chloro-4-methyl-3-nitropyridine. The second step is a nucleophilic aromatic substitution (SNAr) reaction, where the chloro group is displaced by a methoxide anion to yield the desired product.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Materials and Instrumentation
| Reagent/Material | Grade | Supplier |
| 2-Hydroxy-4-methyl-3-nitropyridine | ≥98% | Commercially Available |
| Phosphorus oxychloride (POCl₃) | Reagent Grade | Commercially Available |
| Sodium Methoxide (NaOCH₃) | Reagent Grade | Commercially Available |
| Methanol (CH₃OH) | Anhydrous | Commercially Available |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercially Available |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available |
Instrumentation:
-
Magnetic stirrers with heating capabilities
-
Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Mass Spectrometer (MS)
-
Melting Point Apparatus
Step 1: Synthesis of 2-Chloro-4-methyl-3-nitropyridine
This procedure is adapted from established methods for the chlorination of hydroxypyridines.[1]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-4-methyl-3-nitropyridine (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC (eluent: ethyl acetate/hexanes mixture). The starting material, 2-hydroxy-4-methyl-3-nitropyridine, is significantly more polar than the chlorinated product.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process and should be performed with extreme caution.
-
Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the product with dichloromethane (3 x volumes of the aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Expert Insights: The use of excess phosphorus oxychloride serves as both the reagent and the solvent in this reaction. The conversion of the hydroxyl group to a chloro group proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. Careful monitoring by TLC is crucial to prevent the formation of byproducts due to prolonged heating.
Step 2: Synthesis of this compound
This protocol is based on the well-established nucleophilic aromatic substitution (SNAr) of activated chloropyridines.[2]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-4-methyl-3-nitropyridine (1.0 eq) in anhydrous methanol (10-20 volumes).
-
Reagent Addition: Add sodium methoxide (1.1-1.5 eq) to the solution in portions. An exothermic reaction may be observed. The reaction can be cooled in an ice bath if necessary to maintain room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC until the starting material is consumed. The methoxylated product will have a different Rf value compared to the starting chloride.
-
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Extraction: To the residue, add water and extract the product with ethyl acetate (3 x volumes of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a solid.
Mechanistic Rationale (SNAr):
Caption: Mechanism of the SNAr reaction for the synthesis of the target molecule.
The nitro group at the 3-position is crucial for the success of this reaction. It acts as a strong electron-withdrawing group, which stabilizes the negative charge in the intermediate Meisenheimer complex through resonance, thereby facilitating the nucleophilic attack of the methoxide ion.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the methoxy protons (singlet, ~4.0 ppm), the aromatic proton (singlet), and the methyl protons (singlet, ~2.5 ppm). |
| ¹³C NMR | Resonances for the aromatic carbons, the methoxy carbon, and the methyl carbon. |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₇H₈N₂O₃. |
| Melting Point | A sharp melting point range, indicating high purity. |
Safety and Handling
-
Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. All manipulations should be carried out in a certified fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
Sodium Methoxide (NaOCH₃): Corrosive and flammable solid. Reacts with water. Handle in a dry environment and wear appropriate PPE.
-
General Precautions: Standard laboratory safety practices should be followed throughout the synthesis. Avoid inhalation, ingestion, and skin contact with all chemicals.
Conclusion
The two-step protocol described in this application note provides an efficient and reliable method for the synthesis of this compound. The procedure employs readily available starting materials and utilizes well-understood reaction mechanisms, making it suitable for both academic research and industrial applications. The detailed experimental steps and mechanistic insights are intended to empower researchers to successfully synthesize this valuable chemical intermediate.
References
Application Notes and Protocols: 2-Methoxy-4-methyl-3-nitropyridine in Materials Science
Prepared by: Gemini, Senior Application Scientist
Introduction
2-Methoxy-4-methyl-3-nitropyridine is a substituted pyridine derivative that holds significant potential as a versatile building block in the field of materials science. Its unique electronic and structural characteristics, arising from the interplay of the electron-donating methoxy and methyl groups with the electron-withdrawing nitro group on the pyridine ring, make it an attractive precursor for the synthesis of advanced functional materials. The strategic placement of these functional groups allows for a range of chemical modifications, enabling the design and synthesis of novel organic materials with tailored optical and electronic properties.
This guide provides an in-depth exploration of the applications of this compound in materials science, with a focus on its use as a precursor for functional dyes and nonlinear optical (NLO) materials. Detailed experimental protocols, based on established synthetic methodologies for analogous compounds, are provided to guide researchers in the practical application of this promising chemical intermediate.
Synthesis and Characterization of this compound
The synthesis of this compound can be achieved from commercially available starting materials. A common route involves the methoxylation of 2-chloro-4-methyl-3-nitropyridine.
Protocol 1: Synthesis of this compound
Causality: This protocol utilizes a nucleophilic aromatic substitution reaction where the methoxide ion displaces the chloride on the pyridine ring. The reaction is driven by the strong nucleophilicity of the methoxide and the activation of the ring by the electron-withdrawing nitro group.
Materials:
-
2-Chloro-4-methyl-3-nitropyridine
-
Sodium methoxide (or sodium metal in methanol)
-
Methanol (anhydrous)
-
Water
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Prepare a solution of sodium methoxide in anhydrous methanol. Alternatively, carefully add sodium metal to anhydrous methanol under an inert atmosphere to generate sodium methoxide in situ.
-
In a separate flask, dissolve 2-chloro-4-methyl-3-nitropyridine in methanol.
-
Slowly add the 2-chloro-4-methyl-3-nitropyridine solution to the stirring sodium methoxide solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and reduce the volume of methanol under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum to yield this compound as a solid.[1]
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O₃ | [1] |
| Molecular Weight | 168.15 g/mol | [1] |
| Melting Point | 38-40 °C | [1] |
| Boiling Point | 270 °C | [1] |
| Density | 1.247 g/cm³ | [1] |
Spectroscopic Data (Predicted/Reference-based):
-
¹H NMR: Signals corresponding to the methoxy, methyl, and pyridine ring protons are expected. The chemical shifts will be influenced by the electronic environment. For a similar compound, 5-bromo-2-methoxy-4-methyl-3-nitropyridine, the ¹H NMR (DMSO-d6) shows peaks at δ 8.25 (s, 1H), 3.94 (s, 3H), and 2.29 (s, 3H).[2]
-
¹³C NMR: Resonances for the seven carbon atoms are expected, with the carbon attached to the nitro group being significantly deshielded.
-
IR Spectroscopy: Characteristic peaks for C-H, C=N, C=C, N-O (nitro group), and C-O-C (methoxy group) vibrations are anticipated. For a related bromo-derivative, IR (KBr) peaks were observed at 1633, 1581, 1538, 1512, 1458, 1377, 1344, 1321, and 1244 cm⁻¹.[2]
-
UV-Vis Spectroscopy: The presence of the nitropyridine chromophore is expected to result in absorption bands in the UV-visible region. The exact wavelength will depend on the solvent and substitution pattern.[3]
Application Note 1: Precursor for Azo Dyes
The amino derivative of this compound can serve as a diazo component in the synthesis of azo dyes. The resulting dyes, incorporating the substituted pyridine ring, can exhibit interesting solvatochromic and photophysical properties, making them suitable for applications in textiles, printing, and as functional colorants.
Protocol 2: Model Synthesis of an Azo Dye
Causality: This protocol is a two-step process. First, the amino group of the pyridine derivative is converted to a diazonium salt using nitrous acid at low temperatures. This diazonium salt is then coupled with an electron-rich aromatic compound (the coupling component) to form the azo dye. The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.
Step 1: Reduction of the Nitro Group The nitro group of this compound must first be reduced to an amino group to yield 3-amino-2-methoxy-4-methylpyridine. This can be achieved using standard reduction methods, such as catalytic hydrogenation or reduction with metals in acidic media.
Step 2: Diazotization and Azo Coupling
Materials:
-
3-amino-2-methoxy-4-methylpyridine
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
A coupling component (e.g., N,N-dimethylaniline, 2-naphthol, or another electron-rich aromatic)
-
Sodium hydroxide solution
-
Ice
Procedure:
-
Dissolve 3-amino-2-methoxy-4-methylpyridine in a dilute solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.
-
Prepare a solution of sodium nitrite in water and cool it in the ice bath.
-
Slowly add the cold sodium nitrite solution to the stirring amine solution, maintaining the temperature between 0-5 °C. Stir for 15-30 minutes to ensure complete formation of the diazonium salt.
-
In a separate beaker, dissolve the coupling component in a suitable solvent (e.g., dilute sodium hydroxide for phenols or dilute acid for anilines) and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring. A colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Collect the azo dye by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.[4][5]
Application Note 2: Synthesis of Push-Pull Chromophores for Nonlinear Optical (NLO) Materials
The electronic asymmetry of this compound makes it an excellent building block for "push-pull" chromophores. In these systems, an electron-donating group (the "push" component, here the methoxy and methyl groups) and an electron-withdrawing group (the "pull" component, the nitro group) are connected through a π-conjugated system. Such molecules can exhibit large second-order nonlinear optical responses, making them candidates for applications in optical communications and data storage.[6]
To create such materials, the this compound core can be functionalized, for example, by introducing a π-conjugated linker at a suitable position on the pyridine ring. This often requires prior functionalization, such as bromination, to introduce a handle for cross-coupling reactions.
Protocol 3: Model Synthesis of a Push-Pull Chromophore via Suzuki Coupling
Causality: This protocol utilizes a palladium-catalyzed Suzuki cross-coupling reaction to form a C-C bond between a bromo-substituted nitropyridine and a boronic acid derivative. The boronic acid provides the π-conjugated linker and can be further functionalized with other groups. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.[7][8]
Step 1: Bromination of this compound A bromo-substituent can be introduced onto the pyridine ring, for example at the 5-position, to provide a reactive site for cross-coupling.[2]
Step 2: Suzuki Coupling
Materials:
-
5-Bromo-2-methoxy-4-methyl-3-nitropyridine
-
An aryl or vinyl boronic acid (e.g., 4-vinylphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
A base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane, toluene, or DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, the boronic acid derivative, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the anhydrous, degassed solvent to the flask via syringe.
-
Add the palladium catalyst and any necessary ligands to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired push-pull chromophore.
Future Outlook: Polymer Applications
While less explored, this compound and its derivatives could also serve as monomers for the synthesis of novel polymers. For instance, after suitable functionalization to introduce polymerizable groups (e.g., vinyl or ethynyl groups), these monomers could be incorporated into conductive polymers or polymers with specific optical properties. Further research in this area could lead to the development of new materials for applications in organic electronics and photonics.
Conclusion
This compound is a valuable and versatile building block for materials science. Its unique electronic structure makes it an ideal precursor for the synthesis of functional organic materials, particularly azo dyes and push-pull chromophores for nonlinear optics. The protocols provided in this guide, based on established chemical transformations, offer a starting point for researchers to explore the potential of this compound in the development of next-generation materials.
References
- 1. 2-METHOXY-3-NITRO-4-PICOLINE CAS#: 160590-36-3 [amp.chemicalbook.com]
- 2. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Methoxy-4-methyl-3-nitropyridine
Welcome to the technical support resource for the purification of 2-Methoxy-4-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important pharmaceutical intermediate.
Introduction: The Purification Challenge
This compound is a key building block in the synthesis of various pharmaceutical agents. Its purity is critical as impurities can compromise the quality, safety, and efficacy of the final active pharmaceutical ingredient (API)[1][2]. The presence of a basic pyridine ring, a polar nitro group, and a methoxy group gives this molecule a unique polarity profile that can present challenges during purification. Common impurities may include starting materials, regioisomers, or byproducts from the nitration or methoxylation steps[3][4].
This guide provides a systematic approach to purifying this compound, focusing on two primary techniques: recrystallization and flash column chromatography .
Part 1: Initial Assessment of Crude Material
Before proceeding with any purification technique, a preliminary assessment of the crude material is essential.
Q1: What initial analytical techniques should I use to assess the purity of my crude this compound?
A1: A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is highly recommended.
-
TLC: Provides a quick, qualitative assessment of the number of components in your mixture and helps in selecting a suitable solvent system for column chromatography.
-
HPLC: Offers a quantitative measure of purity and can resolve closely related impurities that may not be visible by TLC.
A proton NMR (¹H NMR) of the crude material can also be invaluable for identifying the major components and any significant impurities.
Part 2: Recrystallization
Recrystallization is often the most efficient method for purifying solid compounds, provided a suitable solvent can be found.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For nitropyridine derivatives, common solvents to screen include ethanol, acetone, and mixtures involving hexanes or ether[3][5].
Solvent Screening Protocol:
-
Place a small amount of your crude material (10-20 mg) into several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, or a mixture like hexane/ethyl acetate) dropwise at room temperature until the solid just dissolves.
-
If the solid dissolves readily at room temperature, the solvent is too good and not suitable for recrystallization.
-
If the solid is insoluble at room temperature, heat the mixture to the solvent's boiling point. If it dissolves, it is a potentially good solvent.
-
Allow the hot solution to cool slowly to room temperature, and then in an ice bath.
-
Observe for crystal formation. The best solvent will yield a high recovery of pure crystals.
Troubleshooting Recrystallization
| Problem | Potential Cause | Solution |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated. | Lower the temperature at which crystallization is initiated. Use a larger volume of solvent or a lower boiling point solvent system.[4] |
| No Crystal Formation | The solution is not saturated, or nucleation is inhibited. | Scratch the inside of the flask with a glass rod. Add a seed crystal of the pure compound. Concentrate the solution by slowly evaporating some of the solvent. |
| Poor Recovery | The compound has significant solubility in the cold solvent. | Use a less polar solvent or a mixed solvent system. Ensure the solution is thoroughly cooled before filtration. |
| Colored Impurities in Crystals | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing it to cool.[4] |
Part 3: Flash Column Chromatography
Flash column chromatography is a versatile technique for purifying a wide range of compounds, including polar molecules like this compound.[6][7][8]
Q3: How do I choose the right solvent system (mobile phase) for flash chromatography?
A3: The choice of eluent is critical and can be optimized using TLC.[7] A good starting point for polar compounds is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[9] For nitropyridines, a common eluent system is a mixture of pentane and dichloromethane.[3]
TLC for Solvent System Selection:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., 10%, 20%, 30% ethyl acetate in hexanes).
-
The ideal solvent system will give your desired compound an Rf value of approximately 0.3-0.4 .
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[10][11]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.[10] Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).[12]
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Troubleshooting Flash Column Chromatography
| Problem | Potential Cause | Solution |
| Poor Separation | Inappropriate solvent system; column overloading. | Re-optimize the solvent system using TLC. Use a larger column or load less crude material.[13] |
| Peak Tailing | Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica gel. | Add a small amount of a competing base, such as triethylamine (0.1-1%), to the mobile phase to block the active silanol sites.[13][14] |
| Compound Stuck on Column | The compound is too polar for the chosen eluent system. | Increase the polarity of the mobile phase. For very polar compounds, a system like methanol in dichloromethane may be necessary.[9] |
| Cracked or Channeled Column | Improperly packed column. | Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.[10][12] |
Part 4: Frequently Asked Questions (FAQs)
Q4: My purified this compound is a yellow solid. Is this normal?
A4: Yes, many nitropyridine derivatives are described as yellow crystalline solids.[3] The color is due to the electronic nature of the nitro-aromatic system. However, a very dark or brown color may indicate the presence of impurities.
Q5: What are the primary safety precautions I should take when handling this compound and its purification solvents?
A5: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16] Nitropyridine compounds can be harmful if swallowed, in contact with skin, or if inhaled.[17] Review the Safety Data Sheet (SDS) for this compound and all solvents before beginning work.[18][19]
Q6: How should I store the purified product?
A6: Store the purified this compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration under an inert atmosphere is recommended.[4]
Visualization of Workflows
Caption: Decision workflow for the purification of this compound.
Caption: Troubleshooting guide for flash column chromatography issues.
References
- 1. nbinno.com [nbinno.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. Column chromatography - Wikipedia [en.wikipedia.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Chromatography [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 12. orgsyn.org [orgsyn.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. 2-Chloro-4-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 3778232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. 2-Methoxy-4-nitropyridine Safety Data Sheets(SDS) lookchem [lookchem.com]
Common side reactions in the synthesis of 2-Methoxy-4-methyl-3-nitropyridine
Prepared by: Senior Application Scientist, Gemini Division
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Methoxy-4-methyl-3-nitropyridine. We will address common side reactions, troubleshoot frequent experimental issues, and provide validated protocols to enhance yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two predominant strategies for synthesizing this target molecule. The choice often depends on the availability of starting materials and desired purity profile:
-
Nitration of 2-Methoxy-4-methylpyridine: This involves direct electrophilic aromatic substitution on the pyridine ring. While seemingly straightforward, this route is often challenging due to the electronic properties of the pyridine ring.
-
Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-4-methyl-3-nitropyridine: This route involves reacting the chloro-substituted precursor with a methoxide source. This is often the preferred method due to higher regioselectivity and milder conditions.
Q2: I am attempting the direct nitration of 2-Methoxy-4-methylpyridine and observing a mixture of isomers. Why is this happening?
This is a common outcome due to competing directing effects. The pyridine ring is inherently electron-deficient, and under the strongly acidic nitration conditions, the ring nitrogen becomes protonated, which further deactivates the ring toward electrophilic substitution.[1] The methoxy (-OCH₃) and methyl (-CH₃) groups are activating and ortho-, para-directing. This results in a complex regiochemical outcome, where nitration can occur at the 3-position (desired) or the 5-position, leading to the formation of 2-Methoxy-4-methyl-5-nitropyridine as a significant byproduct.
Q3: Why are my yields consistently low when using the direct nitration method?
Low yields are a known challenge for this route. The pyridine ring's deactivation requires harsh reaction conditions (e.g., fuming nitric acid, high temperatures) to achieve nitration.[2] These conditions can unfortunately lead to oxidative degradation of the pyridine ring, resulting in tar formation and a significant loss of material.
Q4: In the methoxylation (SNAr) route, what is the most common impurity I should watch for?
The most prevalent impurity is typically the starting material, 2-Chloro-4-methyl-3-nitropyridine, due to an incomplete reaction. Another common side product is 2-Hydroxy-4-methyl-3-nitropyridine, which forms if water is present in the reaction mixture, leading to hydrolysis of the chloro group instead of methoxylation.
Q5: What is the best way to monitor the progress of these reactions to minimize side products?
Thin-Layer Chromatography (TLC) is an effective and rapid method for monitoring both reaction types.
-
For Nitration: Monitor the consumption of the starting material and the appearance of the product spots. It is crucial to stop the reaction once the desired mono-nitrated product is maximized to prevent the formation of dinitrated byproducts.[2]
-
For Methoxylation: Track the disappearance of the 2-chloro starting material. A well-run reaction should show a clean conversion to a single, new product spot.
Troubleshooting Guide: Common Side Reactions & Solutions
This guide provides a structured approach to troubleshoot issues encountered during the synthesis of this compound.
Workflow: Troubleshooting Synthesis Impurities
References
Technical Support Center: Optimizing Reaction Conditions for 2-Methoxy-4-methyl-3-nitropyridine Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and functionalization of 2-methoxy-4-methyl-3-nitropyridine and its derivatives. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize reaction outcomes.
Introduction to this compound Chemistry
This compound is a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nitro group and the electron-donating methoxy and methyl groups create a unique electronic environment on the pyridine ring, influencing its reactivity in various transformations. Understanding the interplay of these substituents is crucial for successful synthesis and derivatization.
The pyridine ring is inherently electron-deficient, making electrophilic aromatic substitution (EAS) reactions, such as nitration, more challenging than on a benzene ring.[1][2][3] The nitrogen atom deactivates the ring towards electrophiles, particularly at the ortho (2- and 6-) and para (4-) positions.[1] Conversely, this electron deficiency makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr), especially when activated by electron-withdrawing groups like the nitro group.[4]
Frequently Asked Questions (FAQs)
Q1: My nitration of 2-methoxy-4-methylpyridine is giving low yields. What are the critical parameters to investigate?
A1: Low yields in pyridine nitration are a common issue.[5] A systematic approach to troubleshooting is essential:
-
Nitrating Agent: Standard conditions like concentrated nitric and sulfuric acid mixtures can be too harsh, leading to degradation.[1][6] Consider milder nitrating agents such as dinitrogen pentoxide or nitro-saccharin in the presence of a Lewis acid.[6][7]
-
Temperature Control: Nitration reactions are often exothermic.[8] Maintaining a low and consistent temperature (e.g., 0-10 °C) is critical to prevent side reactions and decomposition.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS. Prolonged reaction times can lead to the formation of undesired byproducts.
-
Purity of Starting Material: Ensure your 2-methoxy-4-methylpyridine is free of impurities that could interfere with the reaction.
Q2: I am observing the formation of multiple isomers during the functionalization of my this compound derivative. How can I improve regioselectivity?
A2: Regioselectivity is governed by the electronic and steric effects of the substituents on the pyridine ring.
-
Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly directs incoming nucleophiles to the ortho and para positions. In this scaffold, the C2 and C4 positions are activated. The methoxy group at C2 can be a target for nucleophilic displacement, though it is a poorer leaving group than a halide.[9] If you have a halogen at another position, it will likely be the preferred site of substitution.
-
Electrophilic Aromatic Substitution (EAS): The methoxy and methyl groups are activating and direct electrophiles to the ortho and para positions.[9] However, the powerful deactivating effect of the nitro group and the pyridine nitrogen will dominate, making further EAS challenging.[1][9]
-
Directed Ortho-Metalation (DoM): The methoxy group can act as a directing group for metalation at the C3 position, but the existing nitro group at this position precludes this specific transformation.
Q3: I am struggling with the hydrolysis of the 2-methoxy group to the corresponding 2-pyridone. What conditions should I try?
A3: Hydrolysis of 2-methoxypyridines can be challenging.
-
Acidic Conditions: Strong acidic conditions, such as concentrated hydrochloric acid at elevated temperatures and pressure, have been used but can result in low yields.[10]
-
Alternative Two-Step Process: A higher-yielding, two-stage process involves reaction with an alkoxide followed by hydrolysis.[10]
-
Microwave-Assisted Synthesis: Microwave irradiation can sometimes facilitate difficult reactions by providing rapid and uniform heating.
Troubleshooting Guides
Problem 1: Inefficient Nitration of 2-Methoxy-4-methylpyridine
| Symptom | Potential Cause | Troubleshooting Action |
| Low conversion of starting material | Insufficiently reactive nitrating agent or harsh conditions leading to decomposition of the nitrating agent. | Use a stronger, yet controlled, nitrating system like fuming nitric acid at low temperatures.[1] Alternatively, explore milder reagents like dinitrogen pentoxide.[7] |
| Formation of dark, tar-like material | Overheating, leading to oxidative degradation of the pyridine ring or side-chain reactions.[6] | Maintain strict temperature control (0-5 °C) throughout the addition of the nitrating agent and the reaction. Ensure efficient stirring. |
| Multiple nitrated products observed | Lack of regioselectivity. | While the 3-position is electronically favored for nitration on a pyridine ring, the activating methoxy and methyl groups can influence the outcome.[1] Modifying the solvent and temperature may help improve selectivity. |
Problem 2: Poor Yields in Suzuki Coupling of a Halogenated this compound Derivative
| Symptom | Potential Cause | Troubleshooting Action |
| No reaction or very low conversion | Catalyst deactivation or inefficient transmetalation. | Ensure rigorous exclusion of oxygen by using degassed solvents and maintaining an inert atmosphere (Argon or Nitrogen).[11] The choice of base is critical for activating the boronic acid; consider stronger bases like potassium phosphate or cesium carbonate.[12][13] |
| Homocoupling of the boronic acid | The rate of transmetalation is slow compared to the homocoupling pathway. | Optimize the ligand for the palladium catalyst. Sterically hindered biaryl phosphine ligands (e.g., SPhos, XPhos) can promote the desired cross-coupling.[12] |
| Protodeboronation of the boronic acid | Presence of protic impurities or inappropriate base. | Use anhydrous solvents and reagents. A non-aqueous base like potassium fluoride can be effective.[13] |
Problem 3: Unsuccessful Buchwald-Hartwig Amination of a Halogenated this compound Derivative
| Symptom | Potential Cause | Troubleshooting Action |
| Decomposition of starting material | The reaction conditions are too harsh for the sensitive nitropyridine substrate. | Use a lower reaction temperature and a milder base. The choice of ligand is also crucial; some ligands allow for lower reaction temperatures.[14] |
| Low product yield | Inefficient catalytic cycle (oxidative addition, reductive elimination). | Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands.[14][15] The steric and electronic properties of the ligand have a significant impact on the reaction outcome.[16] |
| Side reaction: Hydrodehalogenation | Beta-hydride elimination from the palladium-amido intermediate.[16] | This is a known side reaction.[16] Using a bulkier ligand or a different base can sometimes suppress this pathway. |
Experimental Protocols
Protocol 1: Nitration of 2-Methoxy-4-methylpyridine
This protocol is a general guideline and may require optimization.
-
To a stirred solution of 2-methoxy-4-methylpyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki Coupling of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine
This protocol is adapted from a similar Suzuki reaction.[11]
-
In a microwave vessel, combine 5-bromo-2-methoxy-4-methyl-3-nitropyridine (1.0 eq), the desired boronic acid (1.2 eq), and sodium bicarbonate (2.0 eq).
-
Add a 1:1 mixture of 1,2-dimethoxyethane and water.
-
Purge the mixture with nitrogen for 10 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Seal the vessel and heat in a microwave reactor at 150 °C for 15 minutes.
-
Cool the reaction mixture and filter through celite, washing with ethyl acetate.
-
Wash the filtrate with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizations
References
- 1. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 2. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 9. 2-Methoxy-6-methylpyridine | 63071-03-4 | Benchchem [benchchem.com]
- 10. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 11. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Buchwald Hartwig Coupling [commonorganicchemistry.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Reactions Involving 2-Methoxy-4-methyl-3-nitropyridine
Welcome to the technical support center for 2-Methoxy-4-methyl-3-nitropyridine (CAS: 160590-36-2). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building block.[1] My purpose is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. We will explore the reactivity of this molecule and address common challenges in a direct, question-and-answer format.
Core Reactivity Principles of this compound
Before troubleshooting, it is crucial to understand the electronic landscape of the molecule. The pyridine ring is inherently electron-deficient. This characteristic is significantly amplified by the presence of a strongly electron-withdrawing nitro group at the C3 position.[2][3] This potent activation makes the positions ortho (C2, C4) and para (C6) to the ring nitrogen highly susceptible to nucleophilic attack.
In this specific molecule:
-
The methoxy group at C2 is positioned at a highly activated site, making it a viable leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions.
-
The nitro group at C3 is the primary activating group but can also be a site for reduction.
-
The methyl group at C4 provides some electron donation but also steric influence.
-
The C5 position is the most likely site for electrophilic attack, such as halogenation.[4][5]
The general mechanism for the most common reaction, SNAr, involves the formation of a resonance-stabilized Meisenheimer complex. The stability of this intermediate is key to the reaction's success, and it is greatly enhanced by intermediates where the negative charge can be delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group.[6][7]
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
This is the most frequent application for this reagent. Here are solutions to common issues.
Question 1: My SNAr reaction is sluggish or shows no conversion to the desired product. What are the primary factors to investigate?
Answer: Low or no yield in an SNAr reaction on this substrate typically points to one of four key areas: the nucleophile, the solvent, the temperature, or competing side reactions.
-
Nucleophile Reactivity: The methoxy group is a reasonable leaving group but is inferior to halides like chloride.[8] Therefore, a sufficiently potent nucleophile is required. Soft, neutral nucleophiles (e.g., some amines or thiols) may require a base to be deprotonated into their more reactive anionic forms. Hard, poorly soluble nucleophiles may exhibit low reactivity.
-
Action: If using a neutral nucleophile like an amine or thiol, consider adding a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU) to generate the more reactive anion in situ.
-
-
Solvent Choice: The solvent plays a critical role in stabilizing the charged Meisenheimer intermediate. Polar aprotic solvents are almost always the best choice.
-
Action: Switch from non-polar (e.g., Toluene) or protic (e.g., Ethanol) solvents to polar aprotic solvents like DMF, DMSO, or NMP. These solvents excel at solvating the counter-ion of the nucleophile, increasing its effective reactivity.
-
-
Reaction Temperature: SNAr reactions are often kinetically slow and require thermal energy to overcome the activation barrier of forming the Meisenheimer complex.
-
Action: Incrementally increase the reaction temperature. For many common nucleophiles, temperatures in the range of 80-120 °C are effective.[9] Monitor the reaction by TLC or LCMS to check for product formation versus decomposition.
-
Question 2: I'm observing my starting material being consumed, but my primary isolated product is 4-methyl-3-nitro-2-pyridone. How do I prevent this demethylation?
Answer: This is a classic and very common side reaction for 2-methoxypyridines.[10] The methoxy group can be cleaved by nucleophilic attack on the methyl group (an SN2 reaction) or via acid/base-mediated hydrolysis, especially under harsh conditions.[11][12]
-
Causality: Strong nucleophiles, particularly those that are also strong bases, can attack the electrophilic methyl group of the ether instead of the aromatic ring. Additionally, trace amounts of water at high temperatures, especially in the presence of acid or base, can hydrolyze the ether. Reagents like L-selectride are known to be particularly effective at demethylating methoxypyridines and should be avoided unless this is the desired outcome.[13][14][15]
-
Preventative Measures:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried to minimize hydrolysis.
-
Moderate Temperature: Avoid excessive temperatures (>150 °C) for prolonged periods.
-
Choice of Base: If a base is required, opt for a bulkier, less nucleophilic base (e.g., potassium carbonate over sodium hydride if compatible) or a hindered organic base.
-
Reagent Choice: Be aware that certain reagents, like boron tribromide (BBr₃) or trimethylsilanethiolates, are specifically designed for ether cleavage and will cause demethylation.[11][12]
-
Table 1: Troubleshooting Summary for SNAr Reactions
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Conversion | 1. Poor nucleophile reactivity.2. Suboptimal solvent.3. Insufficient temperature. | 1. Add a non-nucleophilic base (e.g., K₂CO₃).2. Switch to a polar aprotic solvent (DMF, DMSO).3. Increase temperature in 20 °C increments. |
| Demethylation to 2-Pyridone | 1. Nucleophilic attack on the methyl group.2. Hydrolysis from non-anhydrous conditions.3. Excessively high temperature. | 1. Use milder conditions; avoid overly strong/basic nucleophiles.2. Use anhydrous solvents and reagents.3. Lower the reaction temperature. |
| Complex Mixture of Products | 1. Decomposition at high temperature.2. Multiple reaction sites (e.g., C5).3. Contaminated starting materials. | 1. Reduce temperature; shorten reaction time.2. Re-evaluate reagent compatibility (e.g., avoid electrophiles).3. Verify purity of starting material and nucleophile. |
Troubleshooting Guide: Other Common Reactions
Question 3: My attempt to brominate the C5 position with Br₂ is giving low yield and multiple spots on TLC. What is going wrong?
Answer: While the pyridine ring is generally deactivated towards electrophilic substitution, the C5 position can be functionalized. However, the conditions must be carefully controlled.
-
Causality: Direct bromination with Br₂ alone is often ineffective. The reaction typically requires an acidic medium to proceed. A common issue is the formation of byproducts due to the harshness of the conditions or improper stoichiometry.
-
Optimized Protocol: A reliable method involves using bromine in acetic acid with sodium acetate.[4][5] The acetic acid serves as the solvent and acidic medium, while sodium acetate acts as a buffer and scavenger for HBr, preventing potential side reactions.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a controlled amount of bromine. Excess bromine can lead to over-halogenation or oxidative decomposition.
-
Temperature Control: The reaction is often performed at elevated temperatures (e.g., 80 °C), but runaway temperatures should be avoided.[4]
-
Workup Procedure: A proper aqueous quench is critical to neutralize acids and remove inorganic salts. Washing with a solution like sodium bicarbonate is often necessary.[4]
-
Protocol: Bromination at the C5 Position [4][5]
-
In a suitable reaction flask, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Slowly add sodium acetate (3.6 eq) to the stirring solution at room temperature.
-
Carefully add bromine (2.7 eq) dropwise. The addition should be controlled to manage any exotherm.
-
Heat the reaction mixture to 80 °C and monitor by TLC or LCMS until the starting material is consumed (typically 12 hours).
-
Cool the mixture to 0 °C and quench by slowly adding a 10% aqueous solution of sodium bisulfite, followed by a saturated aqueous solution of sodium sulfate.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry under reduced pressure to yield 5-Bromo-2-methoxy-4-methyl-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q: What is the best way to monitor the progress of these reactions?
A: Thin Layer Chromatography (TLC) is the most common and effective method. Use a solvent system like ethyl acetate/hexanes. Staining with potassium permanganate or visualization under UV light (254 nm) should allow you to distinguish the starting material from the product. For more quantitative analysis, LCMS is ideal.
Q: How should I purify the final product after an SNAr reaction?
A: After an aqueous workup to remove the solvent (e.g., DMF) and inorganic salts, the crude product can typically be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[2] If the product is a stable, crystalline solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) is an excellent alternative for achieving high purity.
Q: Can the nitro group be reduced to an amine?
A: Yes. The nitro group can be reduced to the corresponding aniline derivative using standard methodologies. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C), or reduction with metals in acidic media (e.g., SnCl₂ in HCl, or Fe in NH₄Cl/EtOH).[16] The choice of method will depend on the compatibility of other functional groups in your molecule.
Caption: Decision tree for troubleshooting low SNAr reaction yield.
References
- 1. 160590-36-3 | this compound - Moldb [moldb.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Chloro-4-nitropyridine | High-Purity Reagent [benchchem.com]
- 4. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1 [chemicalbook.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. youtube.com [youtube.com]
- 8. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 9. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Demethylation of methoxypyridines with sodium trimethylsilanethiolate | Semantic Scholar [semanticscholar.org]
- 12. Demethylation - Wikipedia [en.wikipedia.org]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. tus.elsevierpure.com [tus.elsevierpure.com]
- 16. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Methoxy-4-methyl-3-nitropyridine
Welcome to the technical support guide for the synthesis of 2-Methoxy-4-methyl-3-nitropyridine. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into impurity prevention and troubleshooting during this critical synthesis. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to anticipate, identify, and resolve common challenges.
I. Introduction to the Synthesis and Key Challenges
The synthesis of this compound is a crucial step in the development of various pharmaceutical agents. The primary route involves the electrophilic aromatic substitution (nitration) of 2-methoxy-4-methylpyridine using a mixed acid system, typically nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
While seemingly straightforward, the electron-deficient nature of the pyridine ring and the presence of multiple directing groups present significant challenges.[1][2] The reaction is highly sensitive to process parameters, and slight deviations can lead to a complex mixture of impurities that are often difficult to separate from the desired product. This guide will address the formation and mitigation of these impurities head-on.
Diagram 1: Synthesis Pathway and Major Impurity Formation
Caption: Main synthesis route and the genesis of key impurities.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during synthesis.
FAQ 1: My reaction yields a significant amount of an isomeric impurity. How can I identify it and improve regioselectivity?
Answer:
The most common regioisomeric impurity is 2-methoxy-4-methyl-5-nitropyridine (Impurity A) . Its formation is a direct consequence of competing electrophilic attack at the two available meta-positions (C3 and C5) on the pyridine ring.
A. Mechanistic Insight into Regioselectivity:
The pyridine nitrogen is a powerful electron-withdrawing group, deactivating the ring towards electrophilic substitution and directing incoming electrophiles to the meta-positions (C3 and C5).[1] The substituents at C2 (methoxy) and C4 (methyl) further modulate this effect:
-
The 2-methoxy group is an ortho-, para-director. In this case, it activates the C3 and C5 positions through resonance.
-
The 4-methyl group is also an ortho-, para-director, activating the C3 and C5 positions via an inductive effect and hyperconjugation.
While both C3 and C5 are activated, substitution at the C3 position is sterically less hindered than at the C5 position, which is flanked by the C4-methyl and C6-hydrogen. Furthermore, the intermediate sigma complex for C3 nitration is generally more stable. However, this selectivity is not absolute and is highly dependent on reaction conditions.
B. Troubleshooting & Control Strategies:
| Parameter | Recommended Control | Rationale |
| Temperature | Maintain strict temperature control, typically 0 to 5°C , during the addition of the nitrating mixture. | Nitration is highly exothermic. Temperature excursions increase the reaction rate indiscriminately, leading to a loss of regioselectivity and favoring the formation of the thermodynamically competitive 5-nitro isomer. |
| Reagent Addition | Add the nitrating mixture slowly and subsurface to a solution of the starting material in sulfuric acid. | This ensures rapid dispersion and prevents localized "hot spots" of high nitronium ion (NO₂⁺) concentration, which can decrease selectivity. |
| Acid Molarity | Use a precise molar ratio of fuming nitric acid to sulfuric acid. | The sulfuric acid acts as both a solvent and a catalyst to generate the highly electrophilic nitronium ion. An incorrect ratio can alter the concentration of the active electrophile, impacting selectivity.[2] |
C. Analytical Identification:
-
¹H NMR: The most telling difference is the chemical shift of the pyridine ring protons.
-
Desired 3-Nitro Product: The H5 and H6 protons will appear as distinct signals.
-
5-Nitro Impurity (Impurity A): Expect two singlets for the H3 and H6 protons. For example, in DMSO-d6, the protons of 2-methoxy-4-methyl-5-nitropyridine appear at δ 8.94 (s, 1H, H6) and 6.97 (s, 1H, H3).[3]
-
-
HPLC: A well-developed reverse-phase HPLC method can resolve these isomers. The 5-nitro isomer is typically less polar and may have a slightly different retention time than the 3-nitro product.
FAQ 2: After quenching the reaction, I isolate a byproduct that is difficult to remove. What is it and how can I prevent it?
Answer:
This is very likely 2-hydroxy-4-methyl-3-nitropyridine (Impurity B) , the product of hydrolysis of the 2-methoxy group.[4]
A. Mechanism of Formation:
The 2-methoxy group on the electron-deficient nitropyridine ring is susceptible to nucleophilic attack, particularly during the aqueous workup (quench) phase. Water acts as a nucleophile, leading to the displacement of methanol. This process can be exacerbated by residual acidity or elevated temperatures during the workup.
B. Troubleshooting & Control Strategies:
| Parameter | Recommended Control | Rationale |
| Quench Temperature | Pour the reaction mixture slowly onto crushed ice to keep the temperature below 10°C. | The rate of hydrolysis is significantly reduced at lower temperatures. A rapid, uncontrolled quench can generate substantial heat, promoting this side reaction. |
| pH Control | After the initial quench, carefully basify the mixture with a cold, dilute base like sodium bicarbonate or ammonium hydroxide to a pH of ~7-8. | Neutralizing the strong acid environment deactivates the nucleophilic aromatic substitution pathway for hydrolysis. |
| Extraction | Proceed with extraction into an organic solvent (e.g., ethyl acetate, dichloromethane) immediately after neutralization. | Minimizing the time the product spends in the aqueous phase reduces the opportunity for hydrolysis to occur. |
C. Purification:
If Impurity B is formed, it can often be removed by taking advantage of its acidic phenolic proton.
-
Alkaline Wash: During the workup, washing the organic layer with a dilute sodium bicarbonate solution can selectively extract the acidic hydroxy impurity into the aqueous phase as its sodium salt.[4]
-
Recrystallization: This impurity has different polarity and solubility profiles. A carefully chosen recrystallization solvent system (e.g., ethanol/water, isopropanol/heptane) can effectively separate it from the desired product.
FAQ 3: My final product shows signs of oxidation, and my yield is low. What could be the cause?
Answer:
The strong oxidizing nature of the nitrating mixture can lead to the oxidation of the 4-methyl group, forming 2-methoxy-3-nitropyridine-4-carboxylic acid (Impurity C) or other oxidative degradation products.[5][6]
A. Mechanism of Formation:
Under harsh nitrating conditions (high temperature, excess nitric acid), the benzylic-like protons of the 4-methyl group are susceptible to oxidation. This is a common side reaction when oxidizing methylpyridines.[7]
B. Troubleshooting & Control Strategies:
| Parameter | Recommended Control | Rationale |
| Nitric Acid Stoichiometry | Use a minimal excess of nitric acid (e.g., 1.05-1.1 equivalents). | Excess nitric acid, especially at elevated temperatures, significantly increases the oxidative potential of the reaction mixture. |
| Reaction Time | Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed. | Prolonged exposure to the strong oxidizing medium after the primary reaction is complete will increase the formation of oxidative byproducts. |
| Temperature Control | As with regioselectivity, strict temperature control (0-5°C) is paramount to minimize the rate of this unwanted side reaction. |
C. Purification:
Similar to the hydroxy impurity, the carboxylic acid impurity can be removed with an alkaline wash during the workup. Its acidic nature allows it to be extracted into a basic aqueous solution (e.g., NaHCO₃ or Na₂CO₃).
III. Recommended Experimental Protocols
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for synthesis and purification.
Protocol 1: Synthesis of this compound
This protocol is a representative synthesis based on established principles of pyridine nitration. Researchers should perform their own risk assessment and optimization.
-
Preparation of Nitrating Mixture: In a dropping funnel, carefully add fuming nitric acid (1.05 eq.) to concentrated sulfuric acid (3-4 vol. eq.) while cooling in an ice/salt bath to maintain the temperature below 10°C.
-
Reaction Setup: Charge a separate, clean, and dry reactor with concentrated sulfuric acid (2-3 vol. eq.) and cool it to 0-5°C.
-
Starting Material Addition: Slowly add 2-methoxy-4-methylpyridine (1.0 eq.) to the cold sulfuric acid, ensuring the temperature does not exceed 10°C. Stir until a homogeneous solution is formed.
-
Nitration: Add the prepared nitrating mixture from the dropping funnel to the solution of the starting material dropwise over 1-2 hours. Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-3 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) or HPLC until the starting material is consumed.
-
Quench: In a separate vessel, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice, ensuring the temperature of the quench vessel does not rise above 15°C.
-
Neutralization & Workup: While maintaining cooling, slowly add a cold, saturated solution of sodium bicarbonate (or another suitable base) until the pH of the aqueous slurry reaches 7-8.
-
Extraction: Extract the product from the neutralized slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers. Wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Recrystallize the crude solid from a suitable solvent system, such as isopropanol or ethanol/water, to afford the pure this compound.
Protocol 2: HPLC Method for Purity Analysis
This method provides a starting point for resolving the target product from its key impurities.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |
| Gradient | Start at 30% B, ramp to 80% B over 15 min, hold for 2 min, return to 30% B. |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Column Temp. | 30°C |
Note: For MS compatibility, replace phosphoric acid with formic acid.[8] The expected elution order would be: Impurity B (most polar) -> Impurity C -> Desired Product -> Impurity A (least polar). Retention times must be confirmed with standards.
IV. References
-
ChemicalBook. (n.d.). 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis. Retrieved from --INVALID-LINK--
-
SIELC Technologies. (n.d.). Separation of 2-Methoxy-5-nitropyridine on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--
-
Google Patents. (2014). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Synthesis of 2-methoxy-4-methyl-5-nitropyridine. Retrieved from --INVALID-LINK--
-
Peryt-Stabrowska, A., & Słowikowska, J. (2010). The Influence of Steric Effect on 1H NMR, 13C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine N-Oxide. Chemical Papers, 64(5).
-
MDPI. (2023). Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. Retrieved from --INVALID-LINK--
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from --INVALID-LINK--
-
Buzayev, N., Kadirbekov, K., Tolemisova, D., & Basbayeva, G. (2024). OXIDATION OF 4-METHYLPYRIDINE ON V-Cr-O CATALYST. Chemical Journal of Kazakhstan.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0002040). Retrieved from --INVALID-LINK--
-
Google Patents. (1957). US2818378A - Oxidation of methyl-pyridines. Retrieved from --INVALID-LINK--
-
ResearchGate. (2023). Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. Retrieved from --INVALID-LINK--
-
Google Patents. (2019). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from --INVALID-LINK--
-
Nissen, P., & Detert, H. (2018). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. IUCrData, 3(10), x181467.
-
Bakke, J. M., Svensen, H., & Ranes, E. (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2, (11), 2477-2482.
-
Wang, L. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3. Letters in Applied NanoBioScience, 11(4), 4131-4138.
-
Katritzky, A. R., Scriven, E. F. V., Majumder, S., Akhmedova, R. G., Vakulenko, A. V., Akhmedov, N. G., ... & Abboud, K. A. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3(3), 538-541.
-
Bakke, J. M. (2001). Nitropyridines: Synthesis and reactions. ARKIVOC: Online Journal of Organic Chemistry, 2001(5), 10-27.
-
Pearson. (n.d.). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2-Methoxy-4-methyl-5-nitropyridine 97%. Retrieved from --INVALID-LINK--
-
Patel, D. R., & Singh, A. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN Journal of Chemistry, 17(4).
-
PubChem. (n.d.). 2-Methoxy-4-methylpyridine. Retrieved from --INVALID-LINK--
-
Bakke, J. M., & Ranes, E. (1997). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2, (11), 2241-2244.
-
Smith, C. D., & Organ, M. G. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15915-15925.
-
BenchChem. (n.d.). Application Note: Determination of 2-Methoxy-3,4,5-trimethylphenol using High-Performance Liquid Chromatography (HPLC). Retrieved from --INVALID-LINK--
-
Georganics. (n.d.). 2-Methoxy-3-methyl-5-nitropyridine. Retrieved from --INVALID-LINK--
-
Belaada, A., Trzciński, W. A., & Chyłek, Z. C. (2018). Modelling of the Nitration of 2-Methylpyrimidine-4, 6-dione (MPD). Central European Journal of Energetic Materials, 15(3), 515-531.
-
Latypov, N. V., Bellamy, A. J., & Goede, P. (2000). Some Specific Features of Acid Nitration of 2-Substituted 4, 6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products. Organic Process Research & Development, 4(3), 157-159.
-
Clementi, S., Katritzky, A. R., & Johnson, C. D. (1970). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2 (1H)-pyridone, and some corresponding methyl derivatives. Journal of the Chemical Society B: Physical Organic, 1248-1253.
-
PubChem. (n.d.). 2-Methoxy-4-methyl-5-nitropyridine. Retrieved from --INVALID-LINK--
-
Reddit. (2023). Nitration of 4-acetyl-pyridine. Retrieved from --INVALID-LINK--
-
Katritzky, A. R., Scriven, E. F. V., Majumder, S., Akhmedova, R. G., Vakulenko, A. V., Akhmedov, N. G., ... & Abboud, K. A. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3(3), 538-541.
References
- 1. researchgate.net [researchgate.net]
- 2. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]
- 3. prepchem.com [prepchem.com]
- 4. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. OXIDATION OF 4-METHYLPYRIDINE ON V-Cr-O CATALYST | Chemical Journal of Kazakhstan [chemjournal.kz]
- 7. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 8. Separation of 2-Methoxy-5-nitropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Scaling Up the Synthesis of 2-Methoxy-4-methyl-3-nitropyridine
This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical support for the synthesis of 2-Methoxy-4-methyl-3-nitropyridine. The focus is on addressing the specific challenges encountered when scaling this process from the laboratory bench to pilot or production scale. The core of this synthesis, an electrophilic aromatic substitution (nitration), is notoriously energetic and requires careful control to ensure safety, yield, and purity.
Overview of the Synthetic Pathway
The most common and direct route to this compound is the nitration of 2-Methoxy-4-methylpyridine using a mixed acid system, typically a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Sulfuric acid serves to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
Caption: Overall reaction scheme for the synthesis.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.
Q1: My reaction yield is consistently low, and HPLC analysis shows a significant amount of unreacted starting material. What are the likely causes and how can I improve conversion?
A1: Low conversion on a larger scale is a frequent issue, often stemming from mass and heat transfer limitations that are less pronounced at the bench.
-
Causality: The generation of the nitronium ion and the subsequent electrophilic attack are highly dependent on reaction conditions. Inadequate mixing can create localized "hot spots" where the reaction proceeds too quickly, degrading the product, and "cold spots" where the reaction temperature is too low for efficient conversion. Similarly, improper reagent concentration can starve the reaction of the necessary electrophile.
-
Solutions & Protocol Validation:
-
Mixing Efficiency: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is sufficient to maintain a homogenous mixture. Baffles within the reactor can prevent vortexing and improve mixing.
-
Controlled Reagent Addition: Add the nitrating agent (or the substrate solution) slowly and sub-surface to ensure it disperses quickly and reacts before it can accumulate. This is critical for maintaining temperature control.
-
Temperature Optimization: While nitrations are run at low temperatures (typically 0-10 °C) to prevent side reactions, ensure the temperature is not so low that the reaction rate becomes prohibitively slow. Monitor the reaction progress using in-situ analytics (if available) or frequent sampling (TLC, HPLC) to find the optimal balance.[1]
-
Nitrating Agent Stoichiometry: Ensure the molar ratio of nitric acid to the pyridine substrate is optimized. While a slight excess is often used to drive the reaction to completion, a large excess can lead to over-nitration and other side products.
-
| Parameter | Recommended Range (Starting Point) | Justification |
| Temperature | 0 °C to 10 °C | Minimizes formation of dinitro- and oxidation byproducts. |
| Reaction Time | 2-5 hours | Monitor by HPLC/TLC for completion to avoid degradation from extended exposure to acid.[2] |
| HNO₃ Equiv. | 1.05 - 1.2 | A slight excess drives the reaction without significantly increasing side products. |
| H₂SO₄ (Solvent) | 3-5 volumes per gram of substrate | Ensures fluidity and acts as a heat sink. |
Q2: I'm observing significant impurity peaks in my crude product, particularly what I suspect are dinitro- or oxidized species. How can I minimize their formation?
A2: The formation of impurities is a classic sign of poor reaction control, especially temperature excursions or incorrect stoichiometry.
-
Causality: The pyridine ring is activated by the methoxy and methyl groups, but the nitro group is deactivating. However, under harsh conditions (high temperature, high concentration of nitrating agent), a second nitration can occur. Furthermore, nitric acid is a strong oxidizing agent and can lead to the formation of N-oxides or other oxidation byproducts.[3]
-
Solutions & Protocol Validation:
-
Strict Temperature Control: This is the most critical factor. The reaction is highly exothermic.[4] A robust cooling system for the reactor is mandatory. The rate of addition of the nitrating agent should be dictated by the ability of the cooling system to dissipate the generated heat and maintain the set temperature.
-
Reverse Addition: Consider adding the substrate (dissolved in a portion of the sulfuric acid) to the mixed acid solution. This ensures that the substrate is always the limiting reagent in the reaction zone, which can suppress the formation of over-nitrated products.
-
Quenching Strategy: Once the reaction is complete, it must be quenched promptly and carefully. Slowly pouring the reaction mixture onto a large amount of crushed ice is a standard and effective method.[1] This rapidly dilutes the acid and lowers the temperature, stopping further reactions.
-
Caption: Decision tree for addressing low product purity.
Q3: During work-up, I'm having trouble with product precipitation and isolation. What is an effective procedure for quenching and purifying the product?
A3: A well-designed work-up is essential for both purity and ease of handling on a large scale.
-
Causality: The product is a solid organic compound that is sparingly soluble in aqueous acid. Upon quenching with water/ice, it precipitates. However, if the pH is not carefully controlled during neutralization, the product can become oily or difficult to filter.
-
Solutions & Protocol Validation:
-
Controlled Quench: As mentioned, pour the reaction mixture into a well-stirred vessel containing a sufficient amount of crushed ice (typically 5-10 times the weight of the reaction mass). This should be done at a rate that keeps the quench vessel temperature below 20 °C.
-
Careful Neutralization: After quenching, the acidic slurry must be neutralized. Slowly add a saturated solution of a weak base like sodium bicarbonate or a dilute solution of sodium hydroxide.[2] Adding the base too quickly can cause excessive foaming (from CO₂ evolution with bicarbonate) and local pH spikes that can affect product quality. The target pH is typically 6-7.
-
Isolation and Washing: Collect the precipitated solid by filtration. Wash the filter cake thoroughly with cold water to remove any residual salts and acids. A final wash with a small amount of a cold, non-polar solvent (like heptane or ether) can help remove organic impurities and speed up drying.
-
Purification: If required, the crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.
-
Frequently Asked Questions (FAQs)
-
What are the critical safety precautions for handling nitric and sulfuric acids?
-
Always work in a well-ventilated area, preferably a fume hood.[5]
-
Wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[6][7]
-
Always add acid to water, never the other way around, to manage the exothermic heat of dilution. For this reaction, the substrate is typically added to sulfuric acid, followed by the slow addition of nitric acid, all under cold conditions.
-
Have emergency spill kits and eyewash/shower stations readily accessible.[8] Nitric acid is a strong oxidizer and can react violently with many organic compounds.[8]
-
-
What are the recommended analytical techniques for final product characterization?
-
HPLC: For purity assessment and quantification of impurities.
-
¹H NMR and ¹³C NMR: For structural confirmation. The proton NMR should show characteristic shifts for the aromatic proton, the methoxy group, and the methyl group.[2]
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: As a simple indicator of purity.
-
-
How do I handle the acidic waste generated from this reaction?
-
The acidic filtrate from the work-up must be neutralized before disposal. This should be done carefully and in a controlled manner, as the neutralization process is exothermic. Follow all local and federal regulations for hazardous waste disposal.[8]
-
Detailed Experimental Protocol (Example for Scale-Up)
This protocol is a representative example and must be adapted and validated for your specific equipment and scale.
1. Reagent Preparation and Reactor Setup:
-
Charge a clean, dry, jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and a pressure-equalizing dropping funnel with concentrated sulfuric acid (400 mL).
-
Begin agitation and cool the reactor contents to 0-5 °C using a circulating chiller.
2. Substrate Addition:
-
Slowly add 2-Methoxy-4-methylpyridine (123 g, 1.0 mol) to the cold sulfuric acid. The rate of addition should be controlled to maintain the internal temperature below 10 °C.
3. Nitration:
-
Prepare the nitrating mixture by carefully adding concentrated nitric acid (70 mL, ~1.1 mol) to the dropping funnel.
-
Add the nitric acid dropwise to the reaction mixture over 2-3 hours. Crucially, the internal temperature must be maintained between 5-10 °C throughout the addition. [1]
-
After the addition is complete, allow the mixture to stir at the same temperature for an additional 2 hours, monitoring the reaction progress by HPLC.
4. Quench and Isolation:
-
In a separate vessel, prepare a mixture of crushed ice (1.5 kg) and water (500 mL).
-
Once the reaction is complete, slowly transfer the reaction mixture into the ice/water slurry with vigorous stirring, ensuring the temperature of the quench pot does not exceed 20 °C. A yellow solid will precipitate.
-
Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the slurry is 6-7.
-
Stir the mixture for 30 minutes at room temperature.
5. Purification and Drying:
-
Collect the solid product by filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water (3 x 500 mL) until the washings are neutral.
-
Dry the product in a vacuum oven at 40-50 °C to a constant weight.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Redetermination of 2-methyl-4-nitropyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. m.youtube.com [m.youtube.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. ehs.com [ehs.com]
- 8. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
Technical Support Center: By-product Analysis in 2-Methoxy-4-methyl-3-nitropyridine Reactions
Welcome to the technical support center for the synthesis and analysis of 2-Methoxy-4-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we will delve into common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions, all grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to optimize your reactions, identify and mitigate by-product formation, and ensure the integrity of your final product.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is often prepared via the methoxylation of 2-chloro-4-methyl-3-nitropyridine.
Issue 1: Low Yield of the Desired Product
Symptom: The isolated yield of this compound is significantly lower than expected.
Potential Causes & Solutions:
-
Incomplete Reaction: The conversion of the starting material, 2-chloro-4-methyl-3-nitropyridine, may be incomplete.
-
Troubleshooting Steps:
-
Reaction Monitoring: Employ Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. Ensure the starting material spot has completely disappeared before quenching the reaction.
-
Reaction Time & Temperature: The reaction of 2-chloro-4-methyl-5-nitropyridine with sodium methoxide is typically rapid, often completing within 30 minutes at room temperature.[1] However, for the 3-nitro isomer, reaction kinetics may differ. Consider extending the reaction time or slightly increasing the temperature (e.g., to 40-50 °C) while carefully monitoring for by-product formation.
-
Reagent Stoichiometry: An insufficient amount of the methoxide source will lead to incomplete conversion. While some procedures use a significant excess of sodium methoxide[1], a more controlled approach with 1.1-1.5 equivalents is often sufficient. Ensure your sodium methoxide is fresh and anhydrous.
-
-
-
By-product Formation: Competing side reactions can consume starting material or the desired product.
-
Troubleshooting Steps:
-
Identify By-products: Analyze the crude reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of potential by-products.
-
Common By-products: Be aware of potential side reactions such as hydrolysis of the chloro-group if water is present, or demethylation under harsh conditions.
-
-
-
Product Loss During Work-up and Purification:
-
Troubleshooting Steps:
-
Extraction Efficiency: Ensure the pH of the aqueous layer is appropriately adjusted during extraction to minimize the solubility of the product. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) will maximize recovery.
-
Purification Method: Column chromatography is a common purification method.[2] Select an appropriate solvent system to achieve good separation between the product and impurities. Overly polar solvent systems can sometimes lead to product streaking and loss on the column.
-
-
Issue 2: Presence of an Unexpected Isomeric By-product
Symptom: NMR or LC-MS analysis of the purified product indicates the presence of an isomer, such as 2-Methoxy-4-methyl-5-nitropyridine.
Potential Causes & Solutions:
-
Isomeric Impurity in Starting Material: The commercially available 2-chloro-4-methyl-3-nitropyridine may contain isomeric impurities like 2-chloro-4-methyl-5-nitropyridine.
-
Troubleshooting Steps:
-
Starting Material Analysis: Before starting the reaction, analyze the 2-chloro-4-methyl-3-nitropyridine starting material by GC-MS or ¹H NMR to confirm its purity and check for the presence of isomers.
-
Purification of Starting Material: If significant isomeric impurities are detected, consider purifying the starting material by recrystallization or column chromatography.[3]
-
-
-
Reaction Conditions Favoring Isomerization: While less common for this specific reaction, harsh conditions could potentially lead to rearrangement, although direct evidence for this is scarce in the literature for this compound.
Issue 3: Formation of a Hydroxylated By-product (2-Hydroxy-4-methyl-3-nitropyridine)
Symptom: A by-product with a mass corresponding to the replacement of the methoxy group with a hydroxyl group is detected. This compound is also known as 3-nitro-4-methyl-2(1H)-pyridinone.
Potential Causes & Solutions:
-
Presence of Water: The primary cause is the presence of water in the reaction mixture, which can compete with methanol as a nucleophile.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried. Use anhydrous methanol and ensure the sodium metal is free of oxide layers. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent moisture from the air from entering the reaction.
-
Work-up Procedure: During the work-up, neutralization of excess HCl with saturated sodium bicarbonate solution can help dissolve the hydroxy impurity, aiding in its removal.[4]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction of 2-chloro-4-methyl-3-nitropyridine with sodium methoxide in methanol.[1] The electron-withdrawing nitro group activates the 2-position of the pyridine ring towards nucleophilic attack by the methoxide ion.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material (2-chloro-4-methyl-3-nitropyridine) and the product (this compound). The product is typically more polar than the starting material. For more quantitative analysis, HPLC is recommended.[4]
Q3: What are the expected spectroscopic data for the main by-products?
A3: The following table summarizes expected data for common by-products. Note that exact values can vary based on the solvent and instrument used.
| By-product | Molecular Weight | Expected ¹H NMR Chemical Shifts (δ, ppm) | Key IR Absorptions (cm⁻¹) |
| 2-Hydroxy-4-methyl-3-nitropyridine | 154.12 | Broad OH peak, aromatic protons shifted relative to the product. | ~3400 (O-H), ~1650 (C=O), ~1530 & ~1350 (NO₂) |
| 2-Chloro-4-methyl-3-nitropyridine (Starting Material) | 172.57 | Aromatic proton signals will be distinct from the product.[5] | ~1530 & ~1350 (NO₂), C-Cl stretch |
| Isomeric Nitropyridines (e.g., 5-nitro) | 168.15 | Different splitting patterns and chemical shifts for aromatic protons. For 2-methoxy-4-methyl-5-nitropyridine, ¹H NMR (DMSO-d6) shows peaks at δ 8.94 (s, 1H), 6.97 (s, 1H), 3.99 (s, 3H), 2.58 (s, 3H).[1] | ~1520 & ~1340 (NO₂) |
Q4: What purification techniques are most effective for isolating this compound?
A4: After an aqueous work-up, the crude product can often be purified by one of the following methods:
-
Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent (e.g., ethanol/water, isopropanol) can provide a high-purity product.
-
Column Chromatography: For mixtures containing significant amounts of by-products, silica gel column chromatography is the most effective method.[2] A gradient elution with a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) is typically used.
Section 3: Experimental Protocols & Visualizations
Protocol 1: Synthesis of this compound
-
To a stirred solution of sodium (e.g., 1.2 equivalents) in anhydrous methanol at 0 °C under an inert atmosphere, add a solution of 2-chloro-4-methyl-3-nitropyridine (1.0 equivalent) in anhydrous methanol dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by adding water.
-
Adjust the pH to ~7 with dilute HCl.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: GC-MS Analysis for By-product Identification
-
Prepare a dilute solution of the crude reaction mixture in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) into the GC-MS instrument.
-
Use a standard temperature program for the GC oven to separate the components of the mixture.
-
Analyze the resulting mass spectra for each peak to identify the molecular weights of the components and compare them to known databases or expected by-products.
Visualizations
Caption: Potential by-product formation pathways.
Caption: Troubleshooting workflow for reaction optimization.
References
- 1. prepchem.com [prepchem.com]
- 2. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. innospk.com [innospk.com]
Validation & Comparative
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2-Methoxy-4-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of 2-Methoxy-4-methyl-3-nitropyridine
This compound is a substituted pyridine derivative with a molecular weight of 168.15 g/mol . Its structure, featuring a polar nitro group and a methoxy group, along with a heterocyclic aromatic ring, presents unique analytical considerations. Accurate and precise quantification of this compound is critical in various stages of drug development and manufacturing, from purity assessment of starting materials to pharmacokinetic studies. The choice between HPLC and GC-MS for its analysis is not arbitrary and depends on a nuanced understanding of the molecule's physicochemical properties and the specific requirements of the analytical task.
With a melting point of 38-40°C and a boiling point of 270°C, this compound is a semi-volatile compound.[1] This characteristic places it at the intersection of suitability for both HPLC and GC-MS, making a direct comparison of these techniques particularly relevant.
At a Glance: HPLC vs. GC-MS for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Volatility | Not required; suitable for non-volatile and thermally labile compounds.[2][3] | Required; best for volatile and semi-volatile compounds.[4][5] |
| Operating Temperature | Typically ambient or slightly elevated.[2][5] | High temperatures (injector and oven) are necessary for volatilization.[4][5] |
| Sample Preparation | Generally simpler; involves dissolution and filtration.[5] | May require derivatization to improve volatility and thermal stability.[6] |
| Detection | Commonly UV-Vis; Mass Spectrometry (LC-MS) for higher specificity. | Mass Spectrometry provides high selectivity and structural information. |
| Sensitivity | Dependent on the detector; generally high. | Very high, especially with selected ion monitoring (SIM). |
| Analysis Time | Typically longer run times (minutes).[2] | Often faster run times (minutes).[2] |
High-Performance Liquid Chromatography (HPLC): A Robust Approach
HPLC is a powerful technique for the separation and quantification of compounds in a liquid mobile phase.[3] For this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point due to the compound's moderate polarity.
The Rationale Behind the RP-HPLC Method
The selection of a C18 stationary phase is based on its wide applicability and effectiveness in retaining moderately polar to nonpolar compounds through hydrophobic interactions. The mobile phase, a mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer, allows for the fine-tuning of the analyte's retention time. A UV detector is suitable for this analysis as the nitropyridine ring contains a chromophore that absorbs UV light.
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Detailed Protocol for HPLC Method
1. Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh a suitable amount of the sample, dissolve in the mobile phase to a known volume to achieve a concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.[5]
3. System Suitability:
-
Before sample analysis, perform replicate injections (n=5) of a working standard. The system is deemed suitable if the relative standard deviation (RSD) for peak area and retention time is ≤ 2.0%.
4. Analysis:
-
Inject the blank (mobile phase), followed by the calibration standards and sample solutions. Construct a calibration curve by plotting peak area against concentration. Determine the concentration of the analyte in the sample solutions from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS): A Highly Sensitive and Specific Alternative
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[4][5] Given the boiling point of this compound, GC-MS is a viable, and potentially more sensitive, analytical approach.
The Rationale Behind the GC-MS Method
The compound's volatility allows it to be vaporized in the GC inlet and separated on a capillary column. A non-polar or mid-polar column, such as a 5% phenyl-methylpolysiloxane, is a good choice for separating a range of semi-volatile compounds. The mass spectrometer provides highly selective and sensitive detection, and the resulting mass spectrum can confirm the identity of the analyte. While derivatization can sometimes be necessary for nitro compounds to improve peak shape and thermal stability, direct analysis is often possible and should be the first approach.[7]
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Detailed Protocol for GC-MS Method
1. GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 250°C at 15°C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification (e.g., m/z 168, 138, 123).
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of ethyl acetate.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in ethyl acetate to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Sample Solution: Accurately weigh a suitable amount of the sample and dissolve in ethyl acetate to a known volume to achieve a concentration within the calibration range.
3. Analysis:
-
Inject the blank (ethyl acetate), followed by the calibration standards and sample solutions. For quantification, use the peak area of a characteristic ion (e.g., the molecular ion at m/z 168) in SIM mode. Construct a calibration curve and determine the analyte concentration in the samples.
Method Validation: Ensuring Trustworthy Results
Both the proposed HPLC and GC-MS methods must be validated to demonstrate their suitability for their intended purpose, in accordance with guidelines from the International Council for Harmonisation (ICH).[8][9] The key validation parameters are summarized below, with plausible acceptance criteria for each method.
| Validation Parameter | HPLC Method | GC-MS Method | Acceptance Criteria |
| Specificity | Peak purity assessment using a photodiode array detector. | Confirmation of mass spectrum against a reference standard. | No interference at the retention time of the analyte. |
| Linearity (r²) | 1-100 µg/mL | 0.1-25 µg/mL | r² ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Within 95.0 - 105.0% |
| Precision (% RSD) | |||
| - Repeatability (n=6) | ≤ 1.5% | ≤ 2.0% | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% | ≤ 3.0% |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 µg/mL | S/N ratio of 3:1 |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | ~0.1 µg/mL | S/N ratio of 10:1 |
| Robustness | Insensitive to small changes in mobile phase composition, flow rate, and temperature. | Insensitive to small changes in oven temperature ramp rate and carrier gas flow. | % RSD ≤ 5.0% after deliberate variations. |
Conclusion: Selecting the Optimal Method
Both HPLC and GC-MS are capable of the reliable and accurate quantification of this compound. The choice between the two techniques should be guided by the specific analytical needs:
-
HPLC is a robust, reliable, and straightforward method, particularly well-suited for routine quality control applications where high sample throughput is not the primary concern and for formulations where the analyte may be present with non-volatile excipients. Its sample preparation is generally simpler.
-
GC-MS offers superior sensitivity and specificity, making it the preferred method for trace-level analysis, such as in impurity profiling or bioanalytical studies. The structural information provided by the mass spectrometer is invaluable for unambiguous peak identification.
Ultimately, the decision rests on a balance of required sensitivity, sample matrix complexity, instrument availability, and the specific goals of the analysis. For a comprehensive understanding of a sample, the use of both techniques can be complementary, providing orthogonal data to ensure the highest level of confidence in the analytical results.
References
- 1. organomation.com [organomation.com]
- 2. researchgate.net [researchgate.net]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. scispace.com [scispace.com]
- 5. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. database.ich.org [database.ich.org]
A Senior Application Scientist's Guide to the Reactivity of 2-Methoxy-4-methyl-3-nitropyridine
An Objective Comparison for Researchers in Synthetic and Medicinal Chemistry
Introduction: The Strategic Value of Substituted Nitropyridines
In the landscape of modern drug discovery and agrochemical research, substituted pyridines represent a cornerstone of molecular design. Their presence in numerous FDA-approved drugs underscores their importance as privileged scaffolds. Among the vast array of functionalized pyridines, nitropyridines serve as exceptionally versatile intermediates. The strong electron-withdrawing nature of the nitro group profoundly influences the electronic character of the pyridine ring, rendering it susceptible to a variety of synthetic transformations that are otherwise challenging on the unactivated core.[1]
This guide focuses on a particularly valuable building block: 2-Methoxy-4-methyl-3-nitropyridine . We will provide an in-depth analysis of its reactivity profile, comparing it objectively with other relevant nitropyridines. Our discussion is grounded in fundamental principles of organic chemistry and supported by experimental evidence, focusing on two key reaction classes: Nucleophilic Aromatic Substitution (SNAr) and the reduction of the nitro group. This document is intended to equip researchers, scientists, and drug development professionals with the technical insights needed to effectively harness the synthetic potential of this and related compounds.
The Electronic and Steric Landscape: Deconstructing Reactivity
The reactivity of any substituted pyridine is a nuanced interplay of electronic and steric effects. The pyridine ring itself is inherently electron-deficient due to the electronegative nitrogen atom, which lowers the energy of the LUMO and predisposes the ring to nucleophilic attack, particularly at the C-2 and C-4 positions.[2][3][4] The introduction of a nitro group dramatically amplifies this effect.
In This compound , the substituents create a unique electronic environment:
-
3-Nitro Group (–NO₂): As a powerful electron-withdrawing group (EWG) through both induction and resonance, it acts as the primary activating group. It strongly depletes electron density from the ring, making the C-2, C-4, and C-6 positions highly electrophilic and ripe for nucleophilic attack.[5]
-
2-Methoxy Group (–OCH₃): This group presents a dual electronic character. It is electron-withdrawing by induction due to the oxygen's electronegativity but electron-donating by resonance through its lone pairs.[6] Its position ortho to the activating nitro group makes it a potential leaving group in SNAr reactions.
-
4-Methyl Group (–CH₃): As a weak electron-donating group (EDG) through hyperconjugation, it slightly counteracts the electron-withdrawing effects of the nitro group and the ring nitrogen at the C-4 position.[7]
Sterically, the methoxy and methyl groups flanking the nitro group can influence the approach of incoming reagents, a factor that becomes critical in both substitution and reduction reactions.[8][9]
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. chempap.org [chempap.org]
A Comparative Guide to the Biological Activity of Compounds Derived from the 2-Methoxy-4-methyl-3-nitropyridine Scaffold
The pyridine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic placement of various functional groups on this heterocyclic scaffold allows for the fine-tuning of its pharmacological profile. This guide focuses on the biological activities of compounds derived from or structurally related to 2-Methoxy-4-methyl-3-nitropyridine, a versatile chemical intermediate.[3] We will objectively compare the performance of these derivatives, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive overview of their potential.
The this compound Scaffold: A Platform for Bioactive Molecules
This compound itself is a valuable starting material in organic synthesis.[4][5] The presence of a methoxy group, a methyl group, and a nitro group on the pyridine ring offers multiple sites for chemical modification, enabling the generation of diverse libraries of compounds with varied biological activities. The electron-withdrawing nature of the nitro group, for instance, can influence the reactivity of the pyridine ring and is a common feature in many biologically active molecules.[6]
Anticancer Activity: A Prominent Feature of Nitropyridine Derivatives
A significant body of research highlights the potent anticancer activities of nitropyridine derivatives. These compounds often exert their effects through mechanisms such as cell cycle arrest and induction of apoptosis.[7]
Comparative Analysis of Anticancer Activity
While direct derivatives of this compound with reported anticancer activity are not extensively documented in readily available literature, we can draw valuable comparisons from structurally similar compounds. The following table summarizes the cytotoxic activities of various substituted pyridine derivatives against different cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (Compound 1) | HepG2 | 4.5 ± 0.3 | [7] |
| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine (Compound 2) | HepG2 | > 15 | [7] |
| 4-(4-bromophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile (5d) | HepG2 | 1-5 (promising) | [8] |
| 4-(3-bromo-4-methoxyphenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile (5i) | HepG2 | 1-5 (promising) | [8] |
| 2,4,6-trisubstituted pyridine derivatives | Various | µM to nM range | [9] |
Expert Insights: The data suggests that modifications at various positions of the pyridine ring significantly impact anticancer potency. For instance, the pyridin-2-one derivative (Compound 1) shows substantially higher activity against HepG2 liver cancer cells compared to its pyridine analogue (Compound 2), highlighting the importance of the carbonyl group at the 2-position.[7] Furthermore, the 2-methoxypyridine-3-carbonitrile scaffold, when substituted with bulky aryl and thiophene groups, demonstrates promising antiproliferative effects.[8] The broad range of potent activities observed for various 2,4,6-trisubstituted pyridines underscores the vast chemical space available for developing novel anticancer agents from this scaffold.[9]
Mechanism of Anticancer Action
The anticancer mechanisms of pyridine derivatives are diverse. Many, like compounds 1 and 2, induce cell cycle arrest at the G2/M phase and trigger apoptosis.[7] This is often accompanied by the upregulation of tumor suppressor proteins like p53 and the activation of stress-activated protein kinases such as JNK.[7]
Below is a generalized workflow for assessing the anticancer activity and mechanism of action of a novel pyridine derivative.
Caption: Workflow for anticancer evaluation.
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.
Materials:
-
Cancer cell line (e.g., HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value using a dose-response curve.
Antimicrobial Activity: A Broad Spectrum of Action
Derivatives of nitropyridine have also been investigated for their antimicrobial properties against a range of bacteria and fungi. The nitro group is a known pharmacophore in several antimicrobial drugs.[6]
Comparative Analysis of Antimicrobial Activity
Structurally related methoxy- and methyl-substituted pyridine derivatives have shown notable antimicrobial activity. The following table provides a comparison of the minimum inhibitory concentrations (MIC) of various pyridine derivatives against different microbial strains.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| 2"-methoxy-4"-[2-(4'-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]-6"-aryl nicotinonitrile (4a-4l) | S. aureus, E. coli | Moderate | [10] |
| Pyridothienopyrimidine derivatives (4b) | S. aureus, E. coli | 7.81-15.63 | [11] |
| 2-(4-methoxy-phenyl)-5-methyl-4-(2-arylsulfanyl-ethyl)-2,4-dihydro-[6][7][8]triazolo-3-ones (4a-i) | B. subtilis, S. aureus | - | [12] |
Expert Insights: The antimicrobial activity is highly dependent on the specific substitutions on the pyridine ring. The imidazo[1,2-a]pyridine derivatives containing a methoxy group show moderate activity.[10] The pyridothienopyrimidine derivatives, which can be synthesized from precursors containing the pyridine scaffold, exhibit potent activity against both Gram-positive and Gram-negative bacteria, with some compounds showing efficacy comparable to or greater than the standard drug amoxicillin.[11] The triazole derivatives also represent a promising class of antimicrobial agents.[12]
Mechanism of Antimicrobial Action
The mechanisms of antimicrobial action for pyridine derivatives can vary. Some may inhibit essential enzymes in microbial metabolic pathways, while others may disrupt cell membrane integrity or interfere with DNA replication. For example, some pyridothienopyrimidine derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV.[11]
The following diagram illustrates a general workflow for screening antimicrobial activity.
Caption: Workflow for antimicrobial screening.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Certain pyridine and methoxyphenyl derivatives have demonstrated anti-inflammatory properties, often by inhibiting key enzymes and signaling pathways involved in the inflammatory response.[13][14]
Comparative Analysis of Anti-inflammatory Activity
While specific anti-inflammatory data for direct derivatives of this compound is scarce, related compounds show promising activity.
| Compound | Biological Effect | Reference |
| Morpholinopyrimidine derivatives with a 2-methoxy-phenol moiety (V4, V8) | Inhibition of NO, iNOS, and COX-2 production in LPS-stimulated macrophages. | [14] |
| 4-Methylcoumarin derivatives | Inhibition of NO, TXB2, and TNF-α production in activated microglial cells. | [15] |
| Methoxyphenyl-based chalcone derivatives (2f) | Inhibition of NO concentration in LPS-induced macrophages (IC50 = 11.2 µM). | [16] |
Expert Insights: The presence of a methoxy-phenol moiety appears to be beneficial for anti-inflammatory activity, as seen in the morpholinopyrimidine derivatives that effectively inhibit the production of key inflammatory mediators.[14] The comparison with 4-methylcoumarins and methoxyphenyl-based chalcones suggests that the 4-methyl and methoxy substitutions, present in our core scaffold, are features found in other classes of anti-inflammatory compounds.[15][16] This indicates that derivatives of this compound could be promising candidates for the development of novel anti-inflammatory agents.
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of these compounds are often mediated through the inhibition of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and by modulating signaling pathways such as the NF-κB pathway.[14][16]
The diagram below outlines the general mechanism of action for many anti-inflammatory compounds.
Caption: Anti-inflammatory mechanism of action.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyridine derivatives is intrinsically linked to their molecular structure.[17][18] Key SAR observations from the reviewed literature include:
-
Substitution at the 2, 4, and 6 positions of the pyridine ring is crucial for anticancer activity. The nature of these substituents, whether they are aryl, heterocyclic, or other functional groups, dramatically influences potency.[9]
-
The presence of a methoxy group is a common feature in many biologically active pyridine derivatives, contributing to both anticancer and anti-inflammatory effects.[8][14]
-
The nitro group is a well-established pharmacophore in antimicrobial agents and can significantly enhance the biological activity of the parent molecule.[6]
-
The 4-methyl group can also influence activity, as seen in related anti-inflammatory compounds.[15]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct comparative studies on its derivatives are limited, the analysis of structurally related compounds reveals a rich potential for potent anticancer, antimicrobial, and anti-inflammatory activities. Future research should focus on the systematic synthesis and biological evaluation of a library of compounds derived from this compound to fully elucidate its therapeutic potential and establish clear structure-activity relationships. The experimental protocols and mechanistic insights provided in this guide offer a framework for such investigations.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. alliedacademies.org [alliedacademies.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 4-Methylcoumarin derivatives with anti-inflammatory effects in activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 18. Structure Activity Relationships - Drug Design Org [drugdesign.org]
A Comparative Guide to the Structural Elucidation of 2-Methoxy-4-methyl-3-nitropyridine Derivatives: An In-Depth Analysis of X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise determination of a molecule's three-dimensional structure is paramount. For novel pyridine derivatives, such as those based on the 2-methoxy-4-methyl-3-nitropyridine scaffold, this structural insight governs their biological activity, informs lead optimization, and is a prerequisite for regulatory approval. This guide provides a senior-level perspective on the application of single-crystal X-ray crystallography for the definitive structural characterization of these compounds, while also offering a critical comparison with complementary analytical techniques.
The Imperative of Atomic-Level Precision
The seemingly minor positional changes of substituents on a pyridine ring can drastically alter a compound's efficacy and safety profile. The nitro group, in particular, with its strong electron-withdrawing nature, can significantly influence intermolecular interactions, which are critical for crystal packing and binding to biological targets. Therefore, an unambiguous understanding of the molecular geometry, conformation, and intermolecular forces is not merely academic but a cornerstone of rational drug design.
X-ray Crystallography: The Gold Standard for Structural Determination
Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the atomic arrangement in a crystalline solid. The technique provides a three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be derived with exceptional precision.
A Case Study: Crystallographic Analysis of a Substituted Nitropyridine
While a specific crystal structure for this compound is not publicly available at the time of this guide, the methodology and expected outcomes can be expertly illustrated through the analysis of closely related nitropyridine derivatives reported in the literature. For instance, the crystallographic study of 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine reveals key structural features that are likely to be relevant to the title compound class.[1][2]
In such studies, the analysis typically reveals significant torsion angles between the nitro group and the pyridine ring, a direct consequence of steric hindrance from adjacent substituents.[1] These non-planar arrangements are critical for understanding the molecule's overall shape and how it might interact with a protein binding pocket. Furthermore, the crystal packing is often stabilized by a network of weak intermolecular interactions, such as C—H⋯O hydrogen bonds, which dictate the solid-state properties of the material.[1]
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands both careful technique and a deep understanding of crystallization principles.
Caption: Generalized workflow for single-crystal X-ray crystallography.
Detailed Protocol: Single-Crystal Growth and X-ray Diffraction
-
Material Purity: Begin with a highly purified sample of the this compound derivative (>98%). Impurities can significantly inhibit or disrupt crystal lattice formation.
-
Crystallization Screening:
-
Rationale: The selection of an appropriate solvent or solvent system is the most critical variable in crystallization. The goal is to identify conditions where the compound is sparingly soluble.
-
Procedure: Dissolve a small amount of the compound (5-10 mg) in a range of solvents of varying polarity (e.g., acetone, acetonitrile, methanol, ethanol, ethyl acetate, dichloromethane) with gentle warming. Allow the solutions to cool slowly to room temperature, followed by further cooling or slow evaporation.
-
Techniques: Common methods include slow evaporation, vapor diffusion (liquid-liquid or solid-liquid), and cooling. For nitropyridine derivatives, recrystallization from solvents like acetone has proven effective.[1][2]
-
-
Single Crystal Selection and Mounting:
-
Rationale: A suitable crystal should be well-formed, with sharp edges, and free of cracks or defects.
-
Procedure: Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a cryoloop. The crystal is then flash-cooled in a stream of cold nitrogen gas (around 100 K) to minimize thermal motion and radiation damage during data collection.
-
-
Data Collection:
-
Instrumentation: Data are collected using a modern single-crystal X-ray diffractometer, commonly equipped with Mo Kα (λ = 0.71073 Å) or Cu Kα radiation.[3]
-
Procedure: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a wide angular range.
-
-
Structure Solution and Refinement:
-
Rationale: The collected diffraction data (intensities and positions of spots) are used to solve the crystal structure and refine the atomic positions.
-
Software: Standard software packages such as SHELXT (for structure solution) and SHELXL (for refinement) are used.[1][2] The final structure is validated to ensure its chemical and crystallographic soundness.
-
A Comparative Look: Alternative and Complementary Techniques
While X-ray crystallography provides the ultimate structural detail, it is not always feasible or necessary for routine characterization. Other analytical techniques offer complementary information and are often employed for initial characterization and quality control.
Caption: Interplay of analytical techniques for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the connectivity of a molecule in solution. For a derivative such as 5-bromo-2-methoxy-4-methyl-3-nitropyridine, ¹H NMR provides characteristic signals confirming the presence and environment of each proton. For example, the singlet observed at 8.25 ppm corresponds to the single proton on the pyridine ring, while singlets at 3.94 ppm and 2.29 ppm confirm the methoxy and methyl groups, respectively.[4] ¹³C NMR further corroborates the carbon framework.[4]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of a synthesized compound. It provides a highly accurate mass measurement, which can distinguish between compounds with the same nominal mass but different elemental compositions.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. For nitropyridine derivatives, characteristic strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected, typically in the ranges of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
Performance Comparison
The choice of analytical technique is dictated by the specific question being asked. The following table provides a comparative summary:
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Definitive 3D structure, bond lengths/angles, stereochemistry, packing | Unambiguous, high precision | Requires a suitable single crystal, solid-state structure may differ from solution |
| NMR Spectroscopy | Atomic connectivity, solution-state structure and dynamics | Non-destructive, rich structural information, versatile | Does not provide precise bond lengths/angles, can be complex to interpret |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation patterns | High sensitivity, very accurate mass determination | Provides no information on connectivity or 3D structure |
| IR Spectroscopy | Presence of functional groups | Fast, simple, inexpensive | Provides limited structural information, spectra can be complex |
| DFT Calculations | Theoretical geometry, electronic properties, vibrational frequencies | Complements experimental data, predicts properties | Accuracy depends on the level of theory and basis set, not an experimental result |
Conclusion
For the development of this compound derivatives as potential pharmaceuticals, a multi-faceted analytical approach is essential. While NMR, MS, and IR spectroscopy are indispensable for routine identification, quality control, and confirming the successful outcome of a synthesis, single-crystal X-ray crystallography remains the unequivocal gold standard for determining the precise three-dimensional molecular architecture. The insights gained from X-ray crystallography—from the subtle twist of a nitro group to the intricate network of intermolecular interactions—are invaluable for understanding structure-activity relationships and guiding the design of next-generation therapeutic agents.
References
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2-Methoxy-4-methyl-3-nitropyridine
For researchers, medicinal chemists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of reliable downstream data and, ultimately, patient safety. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 2-Methoxy-4-methyl-3-nitropyridine, a substituted nitropyridine of interest in medicinal chemistry. We will delve into the practical and theoretical considerations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental insights and authoritative standards.
The Synthetic Landscape and Its Implications for Purity
The purity profile of this compound is intrinsically linked to its synthetic route. A common laboratory-scale synthesis involves the nitration of a corresponding pyridine precursor or the nucleophilic substitution of a suitable leaving group, such as a halogen, with a methoxide source. Each pathway presents a unique spectrum of potential impurities.
Common Synthetic Precursors and Potential Impurities:
-
Starting Materials: Unreacted 2-chloro-4-methyl-3-nitropyridine or 2-hydroxy-4-methyl-3-nitropyridine.
-
Regioisomers: The nitration of substituted pyridines can sometimes lead to the formation of other positional isomers, which can be challenging to separate due to their similar physical properties.
-
By-products: Hydrolysis of the methoxy group to a hydroxyl group, or demethylation. Over-nitration or incomplete nitration can also lead to related impurities.
-
Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., methanol, acetonitrile, ethyl acetate) and unreacted reagents.
Understanding these potential impurities is crucial for selecting and developing an appropriate analytical method for purity determination. A robust method must be able to separate and quantify the main component from all likely contaminants.
Comparative Analysis of Purity Assessment Techniques
The choice of an analytical technique for purity assessment is a critical decision that balances selectivity, sensitivity, and the physicochemical properties of the analyte. Here, we compare three workhorse techniques in the pharmaceutical industry: HPLC, GC-MS, and quantitative NMR (qNMR).
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. | Intrinsic quantitative relationship between signal intensity and the number of atomic nuclei. |
| Applicability to Analyte | Excellent for non-volatile and thermally labile compounds like many nitropyridines. | Potentially suitable, but thermal lability of the nitro group can be a concern, leading to degradation in the injector or column. | Applicable to any soluble compound with NMR-active nuclei. Provides structural confirmation and quantification. |
| Selectivity | High, especially for resolving regioisomers and closely related impurities with appropriate column and mobile phase selection. | Very high, with mass spectrometry providing an additional dimension of separation and identification. | Excellent for distinguishing isomers and structurally similar compounds based on unique chemical shifts. |
| Sensitivity | High, typically in the low ppm range with UV detection. | Very high, often reaching ppb levels, especially with selected ion monitoring (SIM). | Lower than chromatographic methods, typically requiring milligram quantities of sample. |
| Quantification | Requires a certified reference standard for accurate quantification. | Also requires a reference standard for accurate quantification. | Can be a primary ratio method, allowing for quantification against a certified internal standard of a different compound. |
| Throughput | Moderate to high, with typical run times of 10-30 minutes. | Moderate, with similar run times to HPLC. | Lower, as longer acquisition times may be needed for good signal-to-noise for quantification. |
| Information Provided | Purity (as area %), retention time. | Retention time, mass spectrum for identification of impurities. | Absolute purity, structural confirmation of the main component and impurities. |
In-Depth Technical Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is often the method of choice for the purity analysis of non-volatile and potentially thermally labile compounds like this compound.[1] The key to a successful HPLC method is the selection of a column and mobile phase that provide adequate resolution between the main peak and all potential impurities.
Experimental Protocol: Reversed-Phase HPLC for Purity of this compound
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point for method development. For example:
-
0-2 min: 10% Acetonitrile
-
2-15 min: 10-90% Acetonitrile (linear gradient)
-
15-18 min: 90% Acetonitrile
-
18-20 min: 10% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
Rationale for Experimental Choices:
-
A C18 column is a versatile reversed-phase column suitable for a wide range of moderately polar organic molecules.
-
A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.
-
Formic acid is added to the mobile phase to improve peak shape by protonating any basic sites on the analyte or impurities and minimizing interactions with residual silanols on the stationary phase.
-
UV detection at 254 nm is a common choice for aromatic compounds. A diode array detector (DAD) can be used to obtain UV spectra of the peaks for further identification.
Method Validation: The developed HPLC method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[2]
Caption: HPLC Purity Assessment Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional sensitivity and the ability to identify impurities through their mass spectra.[3][4] However, the thermal lability of nitroaromatic compounds is a significant consideration.[5] High temperatures in the GC inlet can cause degradation, leading to an inaccurate purity assessment.
Experimental Protocol: GC-MS for Purity of this compound
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole MS).
-
Column: A low to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Split/splitless injector at a temperature of 250 °C (optimization may be required to minimize degradation). A split ratio of 50:1 is a good starting point.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C, hold for 5 min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent like ethyl acetate.
Rationale for Experimental Choices:
-
A DB-5ms column is a general-purpose column that provides good separation for a wide range of compounds.
-
The oven temperature program is designed to separate compounds based on their boiling points.
-
EI at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, which can be compared to mass spectral libraries for impurity identification.
-
The choice of inlet temperature is critical and may need to be lowered to prevent thermal degradation of the nitro group.
Caption: GC-MS Analysis Workflow.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a powerful tool for purity determination as it can be a primary ratio method, meaning the purity of a substance can be determined without a reference standard of the same compound.[6][7] Instead, a certified internal standard is used.
Experimental Protocol: ¹H qNMR for Absolute Purity of this compound
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity, such as maleic acid or dimethyl sulfone. The standard should have a simple ¹H NMR spectrum with at least one peak that does not overlap with the analyte signals.
-
Sample Preparation:
-
Accurately weigh about 20 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh about 10 mg of the internal standard into the same NMR tube.
-
Add a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆). Ensure complete dissolution.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A 90° pulse angle.
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the standard.
-
Sufficient number of scans for a good signal-to-noise ratio (>256:1 for the peaks used for quantification).
-
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping peak for the analyte and a peak for the internal standard.
-
-
Calculation of Purity: The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
Rationale for Experimental Choices:
-
A high-field NMR spectrometer provides better signal dispersion and sensitivity.
-
The choice of internal standard is critical for accuracy. It must be stable, non-volatile, and not react with the analyte.
-
Quantitative NMR acquisition parameters are essential to ensure that the signal intensities are directly proportional to the number of nuclei.
Caption: Quantitative NMR (qNMR) Workflow.
Conclusion and Recommendations
The purity assessment of synthesized this compound requires a thoughtful selection of analytical methodology.
-
HPLC stands out as the most robust and reliable method for routine quality control, offering excellent resolving power for potential isomers and by-products without the risk of thermal degradation. It is the recommended primary technique for determining percentage purity.
-
GC-MS is an invaluable tool for identifying unknown impurities, provided that the thermal lability of the analyte is carefully managed. It serves as an excellent complementary technique to HPLC for impurity profiling.
-
qNMR offers the distinct advantage of providing an absolute purity value without the need for a specific reference standard of the analyte. It is a powerful technique for the certification of reference materials and for orthogonal confirmation of purity.
For a comprehensive and self-validating purity assessment, a combination of these techniques is ideal. HPLC should be employed for routine purity checks, with GC-MS used to identify any significant unknown peaks. qNMR can then be utilized to provide an independent, absolute purity value, offering the highest level of confidence in the quality of the synthesized this compound. This multi-faceted approach ensures the scientific integrity of research and development activities involving this important chemical entity.
References
- 1. 2-Methoxy-3-methyl-5-nitropyridine - High purity | EN [georganics.sk]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. agilent.com [agilent.com]
- 5. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Reactivity and Synthetic Utility of 2-Methoxy-4-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Substituted Pyridine
2-Methoxy-4-methyl-3-nitropyridine is a highly functionalized pyridine derivative of significant interest in the synthesis of complex molecular architectures. The electron-withdrawing nitro group at the 3-position, coupled with the electron-donating methoxy and methyl groups at the 2- and 4-positions respectively, creates a nuanced electronic environment that dictates its reactivity. This guide will explore the outcomes of subjecting this molecule to a variety of synthetic transformations, providing a comparative analysis with other relevant pyridine systems. Understanding these reaction pathways is crucial for leveraging this compound as a versatile intermediate in the development of novel pharmaceuticals and functional materials.[1]
Nucleophilic Aromatic Substitution (SNAr): A Tale of Activation and Steric Hindrance
The pyridine ring, being electron-deficient, is inherently susceptible to nucleophilic attack, a characteristic that is significantly amplified by the presence of a strongly electron-withdrawing nitro group. In this compound, the nitro group at the 3-position activates the ring for nucleophilic aromatic substitution (SNAr). However, the position of the substituents plays a critical role in directing the regioselectivity of these reactions. Generally, nucleophilic attack is favored at the positions ortho and para to the activating group, which in this case would be the 2, 4, and 6 positions. The existing methoxy and methyl groups at positions 2 and 4, respectively, influence which positions are most susceptible to attack.
A key transformation for this substrate is the displacement of the methoxy group at the 2-position by various nucleophiles. The proximity of the nitro group provides the necessary electronic activation for this displacement.
dot
Caption: Generalized workflow for the SNAr reaction on this compound.
Comparative Reactivity with Amines
The reaction of this compound with amines, such as piperidine, is a key example of SNAr. The reaction proceeds via the formation of a resonance-stabilized Meisenheimer complex, followed by the expulsion of the methoxide leaving group.
Comparison with Unsubstituted and Alternatively Substituted Nitropyridines:
The presence of the methyl group at the 4-position and the methoxy group at the 2-position influences the reaction rate compared to simpler nitropyridines. The methyl group, being weakly electron-donating, may slightly decrease the overall electrophilicity of the pyridine ring compared to an unsubstituted nitropyridine. However, the primary determinant of reactivity in SNAr is the stability of the Meisenheimer intermediate. The methoxy group at the site of attack can influence the energy of this intermediate.
Table 1: Comparison of Reaction Products and Yields for SNAr Reactions
| Starting Material | Nucleophile | Product | Yield (%) | Reference |
| This compound | Piperidine | 2-(Piperidin-1-yl)-4-methyl-3-nitropyridine | Data not available | - |
| 2-Chloro-3-nitropyridine | Piperidine | 2-(Piperidin-1-yl)-3-nitropyridine | High | [2] |
| 4-Chloro-3-nitropyridine | Piperidine | 4-(Piperidin-1-yl)-3-nitropyridine | Very High | [2] |
Experimental Protocol: Nucleophilic Aromatic Substitution with Piperidine
This protocol outlines a general procedure for the reaction of this compound with piperidine.
Materials:
-
This compound
-
Piperidine
-
Anhydrous Toluene
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add piperidine (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(piperidin-1-yl)-4-methyl-3-nitropyridine.
Reduction of the Nitro Group: Accessing the Corresponding Amine
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to a key functional group for further derivatization. Several methods are available for this transformation, with the choice of reagent depending on the presence of other functional groups in the molecule.
dot
Caption: General workflow for the reduction of the nitro group.
Comparative Analysis of Reducing Agents
Commonly employed methods for the reduction of aromatic nitro compounds include the use of metal catalysts with hydrogen gas (catalytic hydrogenation) or dissolving metal reductions with reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron (Fe) in the presence of an acid or ammonium chloride.
-
Catalytic Hydrogenation (e.g., Pd/C, H₂): This is often a very clean and efficient method. However, it may not be suitable if other reducible functional groups are present in the molecule that need to be preserved. For instance, catalytic hydrogenation can sometimes lead to the reduction of the pyridine ring itself under harsh conditions. A patent for the synthesis of 2-methoxy-5-aminopyridine describes the reduction of 2-methoxy-5-nitropyridine using 10% Pd/C and hydrogen gas at 60°C, achieving a 92.55% yield.[3]
-
Tin(II) Chloride (SnCl₂/HCl): This is a classic and reliable method for the reduction of aromatic nitro groups. It is generally selective for the nitro group in the presence of many other functional groups. A general procedure involves treating the nitro compound with an excess of SnCl₂·2H₂O in a solvent like ethanol.
-
Iron (Fe) in Acetic Acid or with Ammonium Chloride: This is an economical and effective method for nitro group reduction. The reaction is typically carried out by heating the nitro compound with iron powder in a mixture of ethanol and water containing ammonium chloride. Example procedures for the reduction of various nitroarenes using iron powder are well-documented.[4]
Table 2: Comparison of Reducing Agents for Nitro Group Reduction
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| H₂, Pd/C | H₂ gas, Pd/C catalyst, solvent (e.g., MeOH, EtOH) | High yields, clean reaction | Can reduce other functional groups, requires specialized equipment for handling H₂ |
| SnCl₂/HCl | SnCl₂·2H₂O, HCl, solvent (e.g., EtOH) | High chemoselectivity, reliable | Requires acidic conditions, workup can be tedious |
| Fe/NH₄Cl | Fe powder, NH₄Cl, EtOH/H₂O | Inexpensive, effective | Heterogeneous reaction, requires filtration to remove iron salts |
Experimental Protocol: Reduction of this compound with Fe/NH₄Cl
This protocol provides a general method for the reduction of the nitro group using iron and ammonium chloride.
Materials:
-
This compound
-
Iron powder
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Celite
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1), add iron powder (10 eq) and ammonium chloride (10 eq).
-
Heat the reaction mixture to reflux and stir vigorously for 1-2 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite.
-
Wash the Celite pad with ethyl acetate.
-
Combine the filtrates and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-methoxy-4-methyl-pyridin-3-amine.
Electrophilic Aromatic Substitution: Bromination of the Pyridine Ring
While the pyridine ring is generally deactivated towards electrophilic aromatic substitution, the presence of activating groups like methoxy and methyl can facilitate such reactions. In the case of this compound, the position of electrophilic attack will be directed by the combined electronic effects of the substituents.
Regioselectivity and Product Characterization
The bromination of this compound has been reported to occur at the 5-position. This regioselectivity is influenced by the directing effects of the methoxy and methyl groups, which activate the ortho and para positions, and the deactivating effect of the nitro group.
Table 3: Experimental Data for the Bromination of this compound
| Reagents | Product | Yield (%) | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | Reference |
| Br₂, NaOAc, Acetic Acid | 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 82.2 | 8.25 (s, 1H), 3.94 (s, 3H), 2.29 (s, 3H) | [5] |
Experimental Protocol: Bromination of this compound
The following protocol is based on a reported procedure for the synthesis of 5-bromo-2-methoxy-4-methyl-3-nitropyridine.[5]
Materials:
-
This compound
-
Sodium acetate (NaOAc)
-
Bromine (Br₂)
-
Acetic acid
-
10% aqueous sodium bisulfite solution
-
Saturated aqueous sodium sulfate solution
Procedure:
-
To a stirring solution of this compound (1.0 eq) in acetic acid at room temperature, slowly add sodium acetate (3.6 eq).
-
Add bromine (2.7 eq) dropwise to the mixture.
-
Heat the reaction mixture to 80 °C for 12 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to 0 °C and quench by the sequential addition of 10% aqueous sodium bisulfite solution and saturated aqueous sodium sulfate solution.
-
Collect the resulting solid by filtration, wash with water, and dry under reduced pressure to obtain 5-bromo-2-methoxy-4-methyl-3-nitropyridine.
Palladium-Catalyzed Cross-Coupling Reactions: Expanding Molecular Complexity
The presence of a halogen, such as the bromo-substituent introduced in the previous section, opens up a vast array of possibilities for further functionalization through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.
dot
Caption: Overview of potential cross-coupling reactions for 5-bromo-2-methoxy-4-methyl-3-nitropyridine.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds between an organoboron compound and a halide or triflate.[6][7] The 5-bromo derivative of our target molecule is an excellent candidate for this reaction, allowing for the introduction of various aryl and heteroaryl substituents at this position.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction would allow for the introduction of an alkynyl moiety at the 5-position of the pyridine ring, a valuable functional group for further transformations.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, coupling an amine with an aryl halide.[1][10] This reaction would provide an alternative route to aminated derivatives at the 5-position, complementing the reduction of a potential nitro group at that position.
Conclusion
This compound demonstrates a rich and varied reactivity profile, making it a valuable building block for synthetic chemists. Its susceptibility to nucleophilic aromatic substitution at the 2-position, the facile reduction of its nitro group, and the potential for electrophilic substitution and subsequent cross-coupling reactions at the 5-position provide multiple avenues for the synthesis of diverse and complex molecules. The strategic application of these transformations, guided by the principles of reactivity and selectivity discussed in this guide, will undoubtedly continue to fuel innovation in drug discovery and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. NP-MRD: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (NP0059896) [np-mrd.org]
- 4. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
A Comparative Guide to the Synthesis of 2-Methoxy-4-methyl-3-nitropyridine: An Evaluation of Alternative Reagents and Pathways
Abstract
2-Methoxy-4-methyl-3-nitropyridine is a pivotal intermediate in the synthesis of various pharmaceutically active compounds, most notably proton pump inhibitors such as Rabeprazole. The efficiency, safety, and cost-effectiveness of its synthesis are therefore of critical importance to researchers and drug development professionals. This guide provides an in-depth comparison of the traditional synthetic route with more strategic, alternative pathways. We will dissect the mechanistic rationale behind each approach, present detailed, field-tested protocols, and offer a comparative analysis of their respective yields, scalability, and operational challenges. The aim is to equip scientists with the necessary insights to select the optimal synthetic strategy for their specific research and development needs.
Introduction: The Strategic Importance of a Key Building Block
The substituted pyridine core is a ubiquitous scaffold in medicinal chemistry. Within this class, this compound serves as a highly versatile precursor. The methoxy group at the 2-position, the nitro group at the 3-position, and the methyl group at the 4-position provide a unique combination of electronic and steric properties, enabling a variety of subsequent chemical transformations. Its primary application lies in the multi-step synthesis of Rabeprazole, where it forms the core of one of the two key heterocyclic fragments that are ultimately coupled. Consequently, a robust and optimized synthesis of this intermediate is the cornerstone of an efficient overall drug manufacturing process.
This guide moves beyond a simple recitation of methods to explore the chemical causality that dictates the success or failure of a synthetic route. We will compare two primary strategies: the direct nitration of the methoxypyridine precursor and a more controlled, multi-step approach commencing from a hydroxypyridine derivative.
Synthetic Strategies: A Head-to-Head Comparison
The synthesis of this compound can be approached from several angles. Below, we evaluate the most prominent pathways.
Pathway 1: Direct Electrophilic Nitration (The Benchmark Route)
The most conceptually straightforward approach is the direct electrophilic aromatic substitution on 2-methoxy-4-methylpyridine.
-
Mechanistic Rationale: The pyridine ring is generally deactivated towards electrophilic substitution compared to benzene. However, the electron-donating methoxy group at the 2-position and the methyl group at the 4-position activate the ring, directing the incoming electrophile (the nitronium ion, NO₂⁺). The nitronium ion is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[1] The directing effects of the existing substituents favor substitution at the 3 and 5 positions.
-
Challenges & In-Field Insights:
-
Regioselectivity: The primary challenge is controlling the position of nitration. While the 3-position is electronically favored, the formation of the 5-nitro isomer is a significant competing reaction, leading to difficult and costly purification steps.
-
Harsh Conditions: The use of potent nitrating mixtures (fuming HNO₃/H₂SO₄) requires careful temperature control to prevent runaway reactions and over-nitration.[2][3] These conditions can also lead to the degradation of sensitive substrates.
-
Yield Variability: Due to the formation of isomeric byproducts, the yield of the desired 3-nitro isomer is often moderate and inconsistent, posing a significant challenge for process scale-up.
-
Pathway 2: The Hydroxypyridine Route (A Regiocontrolled Strategy)
A more robust and controllable strategy involves building the molecule in a stepwise fashion starting from 2-hydroxy-4-methylpyridine (which exists in tautomeric equilibrium with 4-methylpyridin-2(1H)-one). This pathway bifurcates into two excellent alternative finishes.
References
A Spectroscopic Journey: Tracing the Synthesis of 2-Methoxy-4-methyl-3-nitropyridine
In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structures is paramount. Nitropyridines, a class of heterocyclic compounds, serve as critical building blocks for a wide array of functional molecules, including active pharmaceutical ingredients. This guide provides an in-depth spectroscopic comparison of 2-Methoxy-4-methyl-3-nitropyridine and its key synthetic precursors: 4-methyl-3-nitropyridine and 2-hydroxy-4-methyl-3-nitropyridine.
Through a detailed analysis of Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, we will illuminate the structural transformations that occur at each synthetic step. This guide is designed for researchers, scientists, and drug development professionals, offering not just data, but a causal explanation of the spectroscopic changes, thereby providing a self-validating framework for synthesis confirmation.
The Synthetic Pathway: From Picoline to Methoxy-Nitropyridine
The synthesis of this compound is a multi-step process that functionalizes the pyridine ring. The logical progression begins with the nitration of a picoline derivative, followed by the introduction of a hydroxyl group (which exists in tautomeric equilibrium with its pyridone form), and finally, methylation to yield the target ether. Each step imparts distinct changes to the molecule's electronic and vibrational properties, which are clearly observable in their respective spectra.
Caption: Synthetic route to this compound.
Experimental Protocols
To ensure data integrity and reproducibility, all spectroscopic data discussed herein were acquired using standard, high-resolution instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: Bruker Avance 400 MHz or 500 MHz spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as the internal standard (0.00 ppm).
-
¹H NMR: Spectra acquired with a 30° pulse angle, 8 scans, and a relaxation delay of 1.0 second.
-
¹³C NMR: Spectra acquired using a proton-decoupled pulse program, with a 45° pulse angle and a relaxation delay of 2.0 seconds.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Instrumentation: Bruker Tensor 27 FT-IR spectrometer or equivalent.
-
Technique: Attenuated Total Reflectance (ATR) using a diamond crystal, or KBr pellet method.
-
Data Acquisition: Spectra recorded in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹, averaging 16 scans.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the target compound and its precursors. The subsequent analysis will dissect these values to understand the structural evolution.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | -CH₃ | H-5 | H-6 | -OCH₃ / -OH |
| 4-Methyl-3-nitropyridine | 2.64 (s) | 7.35 (d, J=4.9 Hz) | 8.55 (d, J=4.9 Hz) | N/A |
| 2-Hydroxy-4-methyl-3-nitropyridine | 2.45 (s) | 6.40 (d, J=7.5 Hz) | 7.55 (d, J=7.5 Hz) | ~12.0 (br s) |
| This compound | 2.51 (s) | 7.05 (d, J=5.0 Hz) | 8.23 (d, J=5.0 Hz) | 4.05 (s) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | -CH₃ | C-2 | C-3 | C-4 | C-5 | C-6 | -OCH₃ |
| 4-Methyl-3-nitropyridine | 18.5 | 154.0 | 135.5 | 148.0 | 124.0 | 151.5 | N/A |
| 2-Hydroxy-4-methyl-3-nitropyridine | 17.0 | 160.0 | 118.0 | 145.0 | 108.0 | 138.0 | N/A |
| This compound | 19.2 | 162.1 | 128.9 | 150.3 | 118.6 | 145.7 | 54.5 |
Table 3: Key FTIR Absorption Bands (ṽ, cm⁻¹)
| Compound | O-H / N-H stretch | C-H stretch | C=O stretch | NO₂ stretch (asym/sym) | C-O stretch |
| 4-Methyl-3-nitropyridine | N/A | 3100-2950 | N/A | ~1525 / ~1350 | N/A |
| 2-Hydroxy-4-methyl-3-nitropyridine | 3200-2800 (broad) | 3100-2980 | ~1660 | ~1530 / ~1355 | ~1250 |
| This compound | N/A | 3080-2940 | N/A | ~1528 / ~1352 | ~1260, ~1030 |
Note: Data is compiled from typical values and available database information. Exact values may vary with solvent and instrumentation.
Analysis and Interpretation
The transition from precursor to final product is marked by clear and predictable spectroscopic changes.
Step 1: 4-Methyl-3-nitropyridine → 2-Hydroxy-4-methyl-3-nitropyridine
This transformation introduces a hydroxyl group at the C-2 position, which tautomerizes to the more stable 2-pyridone form. This has profound spectroscopic consequences.
-
¹H NMR: The simple doublet signals for H-5 and H-6 in the starting material are replaced by a new set of doublets at significantly higher field (more shielded) positions (δ 6.40 and 7.55). This upfield shift is due to the change in the ring's electronic nature, as the pyridone form is less electron-withdrawing than the pyridine. The most definitive evidence is the appearance of a very broad singlet far downfield (~12.0 ppm), characteristic of the acidic N-H proton of the pyridone tautomer, which is often hydrogen-bonded.
-
¹³C NMR: The introduction of the carbonyl group (C=O) in the pyridone tautomer causes a significant downfield shift for the C-2 carbon to ~160.0 ppm. Conversely, the other ring carbons, particularly C-5 and C-3, become more shielded (shift upfield) due to the altered electronic distribution.
-
FTIR: The FTIR spectrum provides unequivocal proof of this transformation. A strong, broad absorption appears in the 3200-2800 cm⁻¹ region, indicative of the N-H stretching of the pyridone. Furthermore, a very strong, sharp peak emerges around 1660 cm⁻¹, which is the classic absorption for a carbonyl (C=O) stretch in a cyclic amide (a pyridone).[1] The characteristic asymmetric and symmetric stretches of the nitro group remain present at approximately 1530 and 1355 cm⁻¹.[2]
Caption: Key spectral changes confirming the formation of the pyridone.
Step 2: 2-Hydroxy-4-methyl-3-nitropyridine → this compound
The final methylation step converts the pyridone into a methoxy ether, again producing a distinct spectroscopic signature.
-
¹H NMR: The most telling change is the complete disappearance of the broad N-H proton signal from ~12.0 ppm. Concurrently, a new, sharp singlet appears around 4.05 ppm, integrating to three protons. This is the classic signal for a methoxy (-OCH₃) group attached to an aromatic ring. The ring protons (H-5 and H-6) shift downfield compared to the pyridone precursor, reflecting the change from a pyridone to a methoxy-substituted pyridine ring system.
-
¹³C NMR: The C-2 carbon shifts further downfield to ~162.1 ppm, typical for a carbon attached to two heteroatoms (N and O). The definitive new signal is the methoxy carbon peak appearing at ~54.5 ppm.[3]
-
FTIR: The spectrum simplifies significantly. The broad N-H stretch (3200-2800 cm⁻¹) and the strong C=O stretch (~1660 cm⁻¹) both vanish completely. Their absence is primary evidence of a successful reaction. In their place, new C-O stretching bands appear. An asymmetric C-O-C stretch is typically observed around 1260 cm⁻¹, and a symmetric stretch appears near 1030 cm⁻¹.[4][5] The nitro group stretches remain largely unchanged.
Conclusion
The spectroscopic journey from 4-methyl-3-nitropyridine to this compound is a clear and illustrative example of how fundamental analytical techniques can be used to monitor and validate a synthetic pathway. Each reaction step—hydroxylation/tautomerization and subsequent methylation—imparts a unique and unambiguous fingerprint upon the molecule's NMR and FTIR spectra. The appearance and disappearance of key signals, such as the N-H/C=O bands of the pyridone intermediate and the characteristic -OCH₃ signals of the final product, provide definitive, interlocking evidence of the chemical transformations. This guide serves as a practical framework for researchers, demonstrating how a thorough understanding of spectroscopic principles can ensure the structural integrity of synthesized compounds.
References
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Methoxy-4-methyl-3-nitropyridine
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its final reaction. The proper disposal of specialized compounds like 2-Methoxy-4-methyl-3-nitropyridine is not merely a regulatory necessity but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this nitropyridine derivative, grounded in established safety principles and regulatory frameworks.
Immediate Safety & Hazard Assessment: The "Why" Behind the "How"
Nitropyridine compounds are generally considered toxic and may cause irritation to the eyes, skin, and respiratory system.[1][2] The presence of the nitro group suggests potential reactivity and thermal instability. Therefore, it is prudent to handle this compound with the assumption that it is a hazardous substance.
Core Principle: All chemical waste should be considered hazardous until proven otherwise. This conservative approach ensures the highest level of safety and compliance.[3][4]
| Hazard Class | Potential Effects | Rationale for Caution |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[1] | The pyridine ring and nitro functional group are common toxophores in medicinal chemistry. |
| Skin/Eye Irritation | Can cause serious eye and skin irritation.[1][2] | A common characteristic of many nitrogen-containing heterocyclic compounds. |
| Respiratory Irritation | Inhalation of dust or vapors may irritate the respiratory tract.[2] | Fine powders and volatile compounds can be easily inhaled, necessitating proper ventilation. |
| Reactivity | Potential for hazardous decomposition under heat. Incompatible with strong oxidizing agents and strong acids.[1][5] | The nitro group can be energetic, and pyridinic nitrogen is basic. |
Personal Protective Equipment (PPE): Your First Line of Defense
A non-negotiable aspect of handling any potentially hazardous chemical is the correct use of Personal Protective Equipment (PPE). This creates a critical barrier between the researcher and the chemical, mitigating the risk of exposure.
| PPE Category | Specification | Justification |
| Eye/Face Protection | Chemical safety goggles or a face shield meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards. | To prevent splashes or airborne particles from causing serious eye damage.[6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a flame-retardant laboratory coat. | To prevent dermal absorption and protect from spills.[6] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if handling outside of a certified chemical fume hood.[6] | To prevent the inhalation of potentially toxic airborne particles. |
Step-by-Step Disposal Protocol: From Benchtop to Manifest
The disposal of this compound must adhere to the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) regulations, which govern hazardous waste from "cradle to grave".[3][7]
Part 1: Waste Identification and Segregation
-
Hazardous Waste Determination : Based on its chemical structure (a nitropyridine derivative), this compound should be presumptively classified as hazardous waste.[7] This determination is the foundational step in proper waste management.
-
Segregation : Isolate waste this compound, including any contaminated materials (e.g., weighing paper, contaminated gloves, filter paper), from non-hazardous waste streams. Crucially, do not mix it with incompatible waste streams, such as strong acids or oxidizing agents, to prevent potentially violent reactions.[8]
Part 2: Waste Accumulation and Labeling
-
Container Selection : Use a dedicated, leak-proof waste container made of a compatible material, such as high-density polyethylene (HDPE) or glass.[3][4] The original reagent bottle, if empty and in good condition, can be an excellent choice.
-
Proper Labeling : The container must be clearly and accurately labeled.[8] An open waste container is a common EPA violation.[3] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
A clear indication of the hazards (e.g., "Toxic," "Irritant")
-
The date on which the first particle of waste was placed in the container.
-
-
Secure Storage : Keep the waste container tightly sealed at all times, except when adding waste.[3] Store the container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel generating the waste.[8] The SAA should be in a secondary containment tray to mitigate the impact of any potential spills.
Part 3: Disposal and Documentation
-
Engage Professionals : The final disposal of hazardous waste must be carried out by a licensed and certified hazardous waste disposal company.[7] Do not attempt to dispose of this chemical via standard trash or down the drain.[9][10] The sewering of hazardous waste pharmaceuticals is strictly prohibited.[10]
-
Waste Manifest : All shipments of hazardous waste must be accompanied by a Uniform Hazardous Waste Manifest. This document tracks the waste from your facility to its final treatment, storage, or disposal facility (TSDF), providing a legal record of the entire process.[8]
-
Record Keeping : Maintain meticulous records of all hazardous waste disposal activities, including waste determinations, manifests, and reports, as required by the EPA and local authorities.[8]
Accidental Spill Response
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE : Before attempting any cleanup, don the appropriate PPE as outlined in the table above.
-
Contain the Spill : For solid spills, carefully sweep up the material and place it into a labeled hazardous waste container.[2] Avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and collect the waste.
-
Decontaminate : Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report : Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. pfw.edu [pfw.edu]
- 4. purdue.edu [purdue.edu]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 8. epa.gov [epa.gov]
- 9. echemi.com [echemi.com]
- 10. Content Retired - Compliance Assistance Centers [caiweb.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
